4-Hydroxy Ketotifen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-20-9-6-14(7-10-20)19(22)15-5-3-2-4-13(15)12-17(21)18-16(19)8-11-23-18/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPRFURMCOCGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483611 | |
| Record name | 4-Hydroxy Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126939-27-3 | |
| Record name | 4-Hydroxy Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity of 4-Hydroxy Ketotifen
This guide provides a detailed exploration of the biological activity of 4-Hydroxy Ketotifen, a principal metabolite of the well-established anti-allergic and anti-asthmatic drug, ketotifen. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, outlines key experimental methodologies, and provides a framework for the continued investigation of this compound's therapeutic potential.
Introduction: The Therapeutic Legacy of Ketotifen and the Emergence of its Metabolites
Ketotifen is a second-generation, non-competitive H1-antihistamine and mast cell stabilizer with a long history of clinical use in the management of allergic conditions such as asthma, allergic rhinitis, and conjunctivitis.[1][2] Its therapeutic efficacy is attributed to a dual mechanism of action: the potent blockade of histamine H1 receptors and the stabilization of mast cells, thereby inhibiting the release of pro-inflammatory mediators.[2][3][4]
Upon administration, ketotifen undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these are norketotifen (the N-demethylated metabolite) and various hydroxylated forms, including 10-hydroxy-ketotifen and, the focus of this guide, this compound.[5][6] While the biological activities of ketotifen are well-characterized, the specific pharmacological profiles of its metabolites are an area of ongoing investigation. Patent literature suggests that these metabolites, including the hydroxylated forms, retain anti-allergic and anti-inflammatory properties, potentially with a reduced sedative effect compared to the parent compound.[5][6][7] This guide will delve into the known biological activities that provide the foundation for understanding this compound and the methodologies to further elucidate its specific pharmacological signature.
Core Biological Activities: A Dual-Pronged Approach to Allergic Inflammation
The biological activity of ketotifen and, by extension, its active metabolites, is centered around two primary mechanisms that synergistically combat the allergic cascade.
Histamine H1 Receptor Antagonism
Experimental Protocol: Histamine H1 Receptor Binding Assay
To quantitatively determine the binding affinity of this compound for the H1 receptor, a radioligand binding assay is the gold standard.
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Human or guinea pig cerebellum membrane homogenates (a rich source of H1 receptors).
-
[³H]-pyrilamine (a radiolabeled H1 antagonist).
-
This compound (test compound).
-
Unlabeled ketotifen (positive control).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from the selected tissue source through homogenization and centrifugation.
-
Assay Setup: In a series of microcentrifuge tubes, combine the membrane homogenate, a fixed concentration of [³H]-pyrilamine, and varying concentrations of the test compound (this compound) or the unlabeled control.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mast Cell Stabilization
A key differentiator of ketotifen from many other antihistamines is its ability to stabilize mast cells.[3][9][10] Mast cell degranulation, a critical event in the allergic response, releases a plethora of inflammatory mediators, including histamine, leukotrienes, and prostaglandins. Ketotifen inhibits this process, thereby preventing the release of these potent mediators.[9][10] The stabilizing effect of ketotifen has been demonstrated in various in vitro and in vivo models.[10][11] The patent literature suggests that the hydroxylated metabolites of ketotifen also possess this mast cell-stabilizing activity.[5][6]
Experimental Protocol: In Vitro Mast Cell Degranulation Assay
The rat basophilic leukemia (RBL-2H3) cell line is a widely used and accepted model for studying mast cell degranulation. The release of β-hexosaminidase, a granular enzyme, serves as a reliable marker for degranulation.
Objective: To evaluate the inhibitory effect of this compound on IgE-mediated mast cell degranulation.
Materials:
-
RBL-2H3 cells.
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
Anti-dinitrophenyl (DNP)-IgE antibody.
-
DNP-human serum albumin (HSA) antigen.
-
This compound (test compound).
-
Ketotifen (positive control).
-
Tyrode's buffer.
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase).
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).
-
Microplate reader.
Methodology:
-
Cell Culture and Sensitization: Culture RBL-2H3 cells to an appropriate density and sensitize them overnight with anti-DNP-IgE.
-
Pre-incubation with Test Compound: Wash the sensitized cells and pre-incubate them with varying concentrations of this compound or ketotifen for a defined period (e.g., 30 minutes).
-
Antigen Challenge: Induce degranulation by challenging the cells with DNP-HSA.
-
Sample Collection: After a short incubation period (e.g., 30 minutes), centrifuge the plates and collect the supernatants.
-
β-Hexosaminidase Assay: Incubate the supernatants with the β-hexosaminidase substrate.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Quantification: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of degranulation).
Signaling Pathways and Molecular Interactions
The dual actions of ketotifen, and putatively this compound, are rooted in their interactions with specific signaling pathways.
H1 Receptor Signaling
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with histamine. As an inverse agonist, ketotifen stabilizes the inactive conformation of the H1 receptor, thereby preventing this signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition.
Mast Cell Stabilization Pathway
The precise molecular mechanism of ketotifen-induced mast cell stabilization is not fully elucidated but is thought to involve the modulation of intracellular calcium levels. By preventing the influx of extracellular calcium, which is a critical trigger for mast cell degranulation, ketotifen effectively stabilizes the mast cell membrane.
Caption: Mast Cell Degranulation Pathway and its inhibition.
Comparative Biological Activity Data (Hypothetical Framework)
While specific quantitative data for this compound is not available in the reviewed literature, the following table provides a framework for how its biological activity would be compared to the parent compound, ketotifen. The values for ketotifen are representative of what is found in the literature.
| Compound | Histamine H1 Receptor Binding Affinity (Ki, nM) | Mast Cell Stabilization (IC50, µM) |
| Ketotifen | ~1-5 | ~0.1-1 |
| This compound | To Be Determined | To Be Determined |
Future Directions and Conclusion
The biological activity of this compound presents a compelling area for further research. Based on the known pharmacology of its parent compound and general findings for its metabolites, it is hypothesized that this compound retains a dual mechanism of action as both an H1-antihistamine and a mast cell stabilizer. A critical next step is the quantitative characterization of these activities through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a clear path for such investigations.
A particularly important avenue of research will be to determine if this compound exhibits an improved therapeutic index, specifically a reduction in sedative side effects, as has been suggested for other metabolites.[5][6] Elucidating the full pharmacological profile of this compound could pave the way for the development of new therapeutics with enhanced efficacy and safety for the treatment of allergic and inflammatory diseases.
References
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- (WO2001019367A1) Optically active isomers of ketotifen and therapeutically active metabolites thereof.
- ketotifen | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.
- (BR0013935A) Optically active isomers of ketotifen and therapeutically active metabolites thereof.
- Grant, S. M., Goa, K. L., Fitton, A., & Sorkin, E. M. (1990). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 40(3), 412–448.
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- In Vitro Inhibition of Human Conjunctival Mast-Cell Degranulation by Ketotifen.
- Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic. The EDS Clinic.
- Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
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Mast cell stabilizer ketotifen [4-(1-methyl-4-piperidylidene)-4h-benzo[1][7]cyclohepta[1,2-b]thiophen-10(9H)-one fumarate] prevents mucosal mast cell hyperplasia and intestinal dysmotility in experimental Trichinella spiralis inflammation in the rat. PubMed.
- Kinetic binding parameters for antihistamines used in this study.
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An In-Depth Technical Guide to 4-Hydroxy Ketotifen: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Hydroxy Ketotifen, a significant metabolite and impurity of the well-known second-generation antihistamine and mast cell stabilizer, Ketotifen. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the fundamental physicochemical characteristics, structural details, and analytical considerations of this compound. While extensive experimental data for this compound is not broadly published, this guide synthesizes available information, including predicted properties and data from its parent compound, to offer valuable insights for further research and development.
Introduction: The Significance of this compound
Ketotifen, a benzocycloheptathiophene derivative, is widely recognized for its potent antihistaminic and mast cell-stabilizing properties.[1][2] Its clinical efficacy in the management of allergic conditions is well-established.[1][3] The metabolic fate of Ketotifen in biological systems is a critical aspect of its pharmacology and toxicology. This compound emerges as a key metabolite in this context.[4][5] Understanding the chemical and structural nuances of this compound is paramount for several reasons:
-
Metabolic Profiling: Characterizing metabolites is fundamental to understanding the overall disposition of a drug, including its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacological Activity: Metabolites can possess their own pharmacological activity, sometimes contributing to the therapeutic effect or, conversely, to adverse effects.
-
Impurity Analysis: this compound is also recognized as an impurity in Ketotifen preparations.[6] Its identification and quantification are crucial for quality control and regulatory compliance.
-
Reference Standard: A thorough understanding of its properties is essential for the synthesis and qualification of this compound as a reference standard for analytical methods.
This guide aims to provide a detailed exposition of the available technical data for this compound, thereby supporting ongoing and future research in these critical areas.
Chemical Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise structure and unambiguous identifiers.
Chemical Structure
This compound is structurally derived from Ketotifen through the introduction of a hydroxyl group at the 4-position of the benzocyclohepta[1,2-b]thiophen-10-one core. This hydroxylation introduces a chiral center, meaning this compound can exist as a racemic mixture.[7]
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Chemical Identifiers
A collection of standardized identifiers is crucial for accurate database searching and information retrieval.
| Identifier | Value | Source |
| IUPAC Name | 4,9-Dihydro-4-hydroxy-4-(1-methyl-4-piperidinyl)-10H-benzo[8][9]cyclohepta[1,2-b]thiophen-10-one | [7] |
| CAS Number | 126939-27-3 | [6] |
| Molecular Formula | C₁₉H₂₁NO₂S | [6][7][10] |
| Molecular Weight | 327.44 g/mol | [7][10] |
| Canonical SMILES | CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O | [6] |
| InChIKey | LZPRFURMCOCGDP-UHFFFAOYSA-N | [7] |
| UNII | 5C5W2N9VHS | [6][7] |
Physicochemical Properties
The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems. While comprehensive experimental data for this compound is limited, a combination of available and predicted data provides a useful starting point.
| Property | Value | Notes | Source |
| Physical State | Solid (predicted) | Based on the high molecular weight and complex structure. | - |
| Melting Point | No data available | Experimental data is not publicly available. For comparison, the melting point of Ketotifen base is 152-153°C.[11] | - |
| Boiling Point | No data available | Experimental data is not publicly available. | - |
| Solubility | No data available | Likely to have some solubility in organic solvents like methanol and DMSO, similar to Ketotifen.[12] Ketotifen is practically insoluble in water.[9] | - |
| pKa | No data available | The piperidine nitrogen will be basic, similar to Ketotifen (pKa ≈ 8.84, predicted).[11] | - |
| LogP | 3.00250 | A measure of lipophilicity. | [6] |
| XLogP3 | 2.8 | An alternative prediction of lipophilicity. | [6][10] |
| Hydrogen Bond Donor Count | 1 | From the hydroxyl group. | [6][10] |
| Hydrogen Bond Acceptor Count | 4 | From the nitrogen, two oxygens, and sulfur atoms. | [6] |
| Rotatable Bond Count | 1 | [6] |
Synthesis and Metabolism
Synthesis
This compound is not typically synthesized as a primary therapeutic agent but rather as a reference standard for metabolic and impurity analysis. It is known as an intermediate in the synthesis of the 2-bromo derivative of Ketotifen.[6] The synthesis of Ketotifen itself involves a multi-step process, and the introduction of the hydroxyl group at the 4-position would require a specific synthetic strategy, likely involving a precursor with the desired hydroxylation or a selective oxidation of Ketotifen or a protected intermediate.
Diagram 2: Conceptual Synthesis Pathway
Caption: High-level overview of synthetic and metabolic routes to this compound.
Metabolism of Ketotifen to this compound
In vivo, Ketotifen undergoes various metabolic transformations. The formation of 10-hydroxy metabolites has been reported.[4][5][13] While the specific enzymes responsible for the 4-hydroxylation of Ketotifen are not extensively detailed in the public literature, cytochrome P450 (CYP) enzymes are the most probable catalysts for such oxidative reactions. The resulting this compound can be further metabolized, for instance, through glucuronidation of the newly introduced hydroxyl group.[4]
Analytical Methodologies
The accurate detection and quantification of this compound are essential for pharmacokinetic studies and impurity profiling. A variety of analytical techniques can be employed for this purpose.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of this compound from its parent drug and other metabolites.[14][15]
Experimental Protocol: A General HPLC-UV Method
-
Column: A reversed-phase C8 or C18 column is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., methanol or acetonitrile) is commonly used.
-
Flow Rate: A flow rate of 1.0-1.5 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength where both Ketotifen and this compound have significant absorbance (e.g., around 230 nm or 300 nm) can be employed.[16]
-
Sample Preparation: Plasma or other biological samples may require protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes and remove interferences.
Mass Spectrometry
For highly sensitive and specific quantification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[17][18]
Key Considerations for LC-MS/MS Method Development:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally effective for compounds containing a basic nitrogen atom like this compound.
-
Parent and Product Ions: The precursor ion will correspond to the protonated molecule [M+H]⁺. Product ions for Multiple Reaction Monitoring (MRM) can be identified by fragmenting the precursor ion in the collision cell.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d₃) is highly recommended for accurate quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 328.1 | To be determined experimentally | The exact product ions will depend on the fragmentation pattern. |
| Ketotifen | 310.1 | 96.1, 111.1 | Commonly used transitions for Ketotifen. |
Diagram 3: Analytical Workflow for this compound Quantification
Caption: A typical bioanalytical workflow for this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the aromatic protons, the piperidine ring protons, the N-methyl group, and a signal for the hydroxyl proton. The introduction of the hydroxyl group will likely cause a downfield shift for adjacent protons compared to Ketotifen.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperidine ring. A key signal would be the carbon atom bearing the hydroxyl group.
-
-
Infrared (IR) Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, in addition to the C=O stretching of the ketone at around 1650 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]
Safety and Handling
As a chemical used in a laboratory setting, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][19]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[19]
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Directions
This compound is a molecule of significant interest in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control. This guide has consolidated the available information on its chemical structure, properties, and analytical methodologies. It is evident that while much can be inferred from its parent compound, Ketotifen, there is a need for more comprehensive experimental characterization of this compound.
Future research should focus on:
-
The definitive experimental determination of its physicochemical properties.
-
Elucidation of its full spectroscopic profile (NMR, IR, etc.).
-
Investigation of its pharmacological and toxicological activity to understand its contribution to the overall effects of Ketotifen.
-
The synthesis and certification of this compound as a readily available reference standard.
A more complete understanding of this compound will undoubtedly contribute to the safer and more effective use of Ketotifen and aid in the development of new chemical entities with improved pharmacological profiles.
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Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study | Request PDF - ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to the In Vitro Metabolism of Ketotifen to 10-Hydroxyketotifen
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of the second-generation H1-antihistamine and mast cell stabilizer, ketotifen, with a specific focus on its conversion to the major metabolite, 10-hydroxyketotifen. This document delves into the core biochemical pathways, provides detailed experimental protocols, and offers insights into the analytical quantification of the parent drug and its metabolite.
Introduction: The Metabolic Fate of Ketotifen
Ketotifen is a widely used therapeutic agent for allergic conditions. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The liver is the primary site of ketotifen biotransformation, where it undergoes several key metabolic reactions.[1] These include N-demethylation to form norketotifen, N-oxidation, and N-glucuronidation.[2][3] A significant pathway is the keto-reduction of the thiophene ring, leading to the formation of 10-hydroxyketotifen.[4] Understanding the dynamics of this metabolic conversion is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safety and efficacy of ketotifen in diverse patient populations.
This guide will focus on the practical aspects of studying the formation of 10-hydroxyketotifen in an in vitro setting, a critical step in preclinical drug development.
The Enzymatic Machinery: Cytochrome P450 and Ketotifen Metabolism
The biotransformation of ketotifen is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1] Specifically, CYP3A4 has been identified as a key player in the overall metabolism of ketotifen.[5] While multiple CYP isoforms may contribute to the various metabolic pathways, CYP3A4 is of particular interest due to its abundance in the human liver and its involvement in the metabolism of a vast array of clinically relevant drugs.[6]
The formation of 10-hydroxyketotifen is a reduction reaction. While CYPs are primarily known for oxidation reactions, they can also catalyze reductive processes under specific conditions. The reducing equivalents for this reaction are supplied by NADPH.
Experimental Framework for In Vitro Ketotifen Metabolism
The most common and well-established in vitro system for studying drug metabolism is the use of human liver microsomes (HLMs) .[7][8] HLMs are vesicles of the endoplasmic reticulum and contain a rich complement of drug-metabolizing enzymes, including the CYP450 system.[9]
Below is a detailed workflow for assessing the metabolism of ketotifen to 10-hydroxyketotifen using HLMs.
Caption: A generalized workflow for an in vitro ketotifen metabolism assay.
Detailed Protocol: In Vitro Metabolism of Ketotifen in Human Liver Microsomes
This protocol is a self-validating system, incorporating necessary controls to ensure the integrity of the generated data.
1. Materials and Reagents:
-
Ketotifen (analytical standard)
-
10-Hydroxyketotifen (analytical standard, if available)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)
2. Preparation of Solutions:
-
Ketotifen Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of ketotifen in a suitable solvent (e.g., DMSO or methanol). Further dilute with the incubation buffer to achieve the desired working concentrations. Note: The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.[10]
-
HLM Suspension: Thaw pooled HLMs on ice and dilute with cold phosphate buffer to the desired protein concentration (e.g., 1 mg/mL).
-
NADPH Solution (e.g., 20 mM): Prepare fresh by dissolving NADPH in cold phosphate buffer.
-
Quenching Solution: Acetonitrile containing the internal standard at a known concentration.
3. Incubation Procedure:
The following procedure should be performed in duplicate or triplicate.
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH solution (final concentration typically 1 mM).[10]
-
Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity of metabolite formation.
-
Terminate the Reaction: At each time point, terminate the reaction by adding a volume of cold quenching solution (e.g., 2-3 volumes of ACN with IS). This will precipitate the microsomal proteins and stop the enzymatic reaction.
-
Control Incubations: To ensure the validity of the results, include the following controls:
-
No NADPH control: Replace the NADPH solution with an equal volume of buffer. This control accounts for any non-NADPH-dependent degradation of ketotifen.
-
No HLM control: Replace the HLM suspension with an equal volume of buffer. This control assesses the chemical stability of ketotifen in the incubation buffer.
-
Zero-time point (T=0): Add the quenching solution before the addition of NADPH. This serves as a baseline for the amount of ketotifen and any pre-existing metabolites.
-
4. Sample Processing:
-
Vortex the terminated incubation mixtures vigorously.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Analytical Quantification: LC-MS/MS Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.
1. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically used to separate ketotifen and 10-hydroxyketotifen from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
2. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for ketotifen and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ketotifen and 10-hydroxyketotifen need to be determined by direct infusion of the analytical standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ketotifen | To be determined | To be determined |
| 10-Hydroxyketotifen | To be determined | To be determined |
| Internal Standard | To be determined | To be determined |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analytical standards.
-
Determine the concentration of 10-hydroxyketotifen in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).
Advanced Investigations: Reaction Phenotyping
To definitively identify the specific CYP isoforms responsible for the formation of 10-hydroxyketotifen, reaction phenotyping studies can be conducted.
Caption: Key approaches for identifying CYP isoforms in drug metabolism.
1. Recombinant Human CYP Isoforms:
-
Incubate ketotifen with a panel of commercially available recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
The formation of 10-hydroxyketotifen by a specific isoform will directly implicate it in the metabolic pathway.
2. Chemical Inhibition Studies:
-
Incubate ketotifen with HLMs in the presence and absence of known selective inhibitors for major CYP isoforms.
-
A significant reduction in the formation of 10-hydroxyketotifen in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) provides strong evidence for the involvement of that isoform.[11]
Conclusion
This technical guide provides a robust framework for investigating the in vitro metabolism of ketotifen to its major metabolite, 10-hydroxyketotifen. By employing the detailed protocols and analytical methodologies described herein, researchers can generate high-quality, reproducible data that is essential for advancing our understanding of the pharmacokinetics of ketotifen and for supporting its continued safe and effective use in clinical practice. The principles and techniques outlined are also broadly applicable to the study of the metabolism of other xenobiotics.
References
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10-Hydroxyketotifen. In: Wikipedia. ; 2023. Accessed January 15, 2026. [Link]
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Metabolism of ketotifen by human liver microsomes. In vitro characterization of a tertiary amine glucuronidation. National Genomics Data Center. Accessed January 15, 2026. [Link]
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Ketotifen. In: Wikipedia. ; 2024. Accessed January 15, 2026. [Link]
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Metabolism Assays. Pharmaron. Accessed January 15, 2026. [Link]
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Ketotifen. PubChem. Accessed January 15, 2026. [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Accessed January 15, 2026. [Link]
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- Craps LP, Ney UM. Ketotifen: current views on its mechanism of action and their therapeutic implications.
- von Moltke LL, Greenblatt DJ, Cotreau-Bibbo MM, et al. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs. J Pharmacol Exp Ther. 1994;271(3):1338-1345.
- Castillo JG, Oehling A, Gamboa PM. Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities. J Investig Allergol Clin Immunol. 1991;1(5):315-323.
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CYP3A4 – Knowledge and References. Taylor & Francis. Accessed January 15, 2026. [Link]
- Obach RS, Kalgutkar AS, Soglia JR, Zhao SX. Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose. Chem Res Toxicol. 2008;21(9):1814-1822.
- Al-Sabakha M, Al-Ghadeer A, Al-Tamimi S. Development of a sensitive spectrophotometric method for the quantification of ketotifen fumarate in aqueous solutions via diazotization of 4-aminoantipyrene. J Pharm Res Int. 2021;33(47B):1-10.
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An In-Depth Technical Guide to the Mechanism of Action of Ketotifen and its Metabolites
Executive Summary
This technical guide provides a comprehensive analysis of the mechanism of action of Ketotifen, a second-generation H1 antihistamine and mast cell stabilizer. While the initial query focused on the 4-Hydroxy Ketotifen metabolite, a thorough review of the scientific literature reveals that the primary pharmacological activity is attributed to the parent compound, Ketotifen, and its active metabolite, norketotifen. Ketotifen undergoes extensive first-pass metabolism, with its major metabolite being the inactive ketotifen-N-glucuronide.[1][2] This document, therefore, elucidates the well-documented, multi-faceted mechanism of Ketotifen, which serves as the foundation for its therapeutic efficacy in allergic conditions such as allergic conjunctivitis, bronchial asthma, and mast cell activation syndrome (MCAS).[3][4][5] We will explore its three core pharmacological pillars: potent histamine H1 receptor antagonism, robust mast cell stabilization, and significant modulation of eosinophil function. Each mechanism is detailed with supporting evidence, relevant experimental protocols, and visual pathway diagrams to provide a holistic understanding for the research and drug development professional.
Introduction: Pharmacological Profile of Ketotifen
Ketotifen is a benzocycloheptathiophene derivative first developed in the 1970s.[6] Its chemical structure shares similarities with other first-generation antihistamines like cyproheptadine.[6] However, its unique combination of activities sets it apart as a versatile anti-allergic agent.
Pharmacokinetics and Metabolism
Orally administered Ketotifen is well-absorbed, with peak plasma concentrations achieved within 2 to 4 hours.[2][6][7] It is subject to significant first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 50%.[2][3] The drug is roughly 75% bound to plasma proteins.[3][8]
Ketotifen's metabolism is extensive, yielding three primary metabolites found in urine:
-
Ketotifen-N-glucuronide: The main metabolite, comprising about 50% of the urinary product, which is considered inactive.[1][9]
-
Norketotifen (N-demethylated ketotifen): A pharmacologically active metabolite, demonstrating potency similar to the parent drug. However, it constitutes a relatively small fraction of the plasma content.[1]
-
10-Hydroxy Ketotifen: A minor metabolite.[1]
The clearance of Ketotifen is biphasic, with an initial distribution half-life of 3-5 hours and a terminal elimination half-life of approximately 12 to 22 hours.[3][6][7] This metabolic profile underscores the importance of understanding the parent drug's mechanism, as it is the primary driver of the therapeutic effect.
Core Mechanism I: Histamine H1 Receptor Antagonism
Ketotifen's most prominent and immediate action is its function as a potent and selective histamine H1 receptor antagonist.[3] Unlike a simple competitive blocker, it functions as a non-competitive inverse agonist, meaning it binds to the H1 receptor and stabilizes it in an inactive conformation, reducing its basal activity.[3][10][11][12]
This blockade of the H1 receptor directly counteracts the effects of histamine released from mast cells during an allergic reaction.[10] Histamine binding to H1 receptors on endothelial and smooth muscle cells triggers the classic symptoms of allergy, including vasodilation, increased vascular permeability (leading to swelling), and nerve cell stimulation (leading to itching and pain).[12] By preventing this interaction, Ketotifen effectively mitigates symptoms like itching, sneezing, and swelling.[3]
Signaling Pathway: H1 Receptor Inhibition
Caption: H1 Receptor signaling and its inhibition by Ketotifen.
Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity
This protocol outlines a standard method to determine the binding affinity (Ki) of Ketotifen for the histamine H1 receptor.
Objective: To quantify the interaction between Ketotifen and the H1 receptor using a competitive binding assay.
Materials:
-
Cell membranes prepared from a cell line expressing human H1 receptors (e.g., HEK293-H1R).
-
Radioligand: [³H]-pyrilamine (a known high-affinity H1 antagonist).
-
Non-specific binding control: Mepyramine (unlabeled).
-
Test compound: Ketotifen, serially diluted.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Methodology:
-
Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of Ketotifen and the non-specific binding control.
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-pyrilamine (at a concentration near its Kd), and either buffer (for total binding), excess mepyramine (for non-specific binding), or varying concentrations of Ketotifen.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Ketotifen concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Ketotifen that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Core Mechanism II: Mast Cell Stabilization
Beyond antihistaminic action, Ketotifen exerts a crucial prophylactic effect by stabilizing mast cells.[4][13][14] In allergic individuals, mast cells are coated with IgE antibodies. When an allergen cross-links these IgE molecules, it triggers a signaling cascade that leads to degranulation—the release of granules containing potent inflammatory mediators like histamine, proteases (e.g., tryptase), and chemotactic factors.[10][14]
Ketotifen inhibits this degranulation process.[10] By doing so, it prevents the release of both pre-formed mediators (like histamine) and newly synthesized lipid mediators (like leukotrienes and prostaglandins).[6][14] This action is fundamental to its effectiveness as a prophylactic agent in asthma and MCAS, as it preemptively stops the inflammatory cascade before it can fully escalate.[15] The precise molecular mechanism is thought to involve the modulation of intracellular calcium levels, which are critical for mast cell degranulation.[6][15]
Workflow: Mast Cell Activation and Inhibition
Caption: Mast cell degranulation workflow and point of inhibition by Ketotifen.
Experimental Protocol: Mast Cell Degranulation (β-Hexosaminidase Release) Assay
Objective: To measure the ability of Ketotifen to inhibit antigen-induced degranulation in mast cells by quantifying the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., RBL-2H3 cells) or primary bone marrow-derived mast cells (BMMCs).
-
Sensitizing antibody: Anti-DNP IgE.
-
Antigen: DNP-HSA (dinitrophenyl-human serum albumin).
-
Test compound: Ketotifen.
-
Assay buffer (e.g., Tyrode's buffer).
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).
-
Spectrophotometer or plate reader.
Methodology:
-
Sensitization: Plate mast cells in a 96-well plate and incubate overnight with anti-DNP IgE to allow the antibody to bind to FcεRI receptors on the cell surface.
-
Pre-treatment: Wash the cells to remove unbound IgE. Pre-incubate the cells with various concentrations of Ketotifen or vehicle control for 30-60 minutes.
-
Challenge: Stimulate the cells by adding the DNP-HSA antigen. Include a negative control (no antigen) and a positive control (e.g., cell lysis with Triton X-100 to measure total β-hexosaminidase content).
-
Incubation: Incubate for 30-60 minutes at 37°C to allow degranulation to occur.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzyme Reaction: In a new plate, mix the supernatant with the pNAG substrate solution. Incubate at 37°C for 60 minutes. The enzyme will cleave the substrate, producing a yellow-colored product (p-nitrophenol).
-
Termination and Measurement: Stop the reaction by adding the stop solution. Measure the absorbance of the yellow product at 405 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition: [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_total_lysis - Absorbance_negative_control)] * 100.
-
Plot the percentage of release against the Ketotifen concentration to determine its IC50 for mast cell degranulation.
-
Core Mechanism III: Modulation of Eosinophil Function
Ketotifen's therapeutic utility extends to the late phase of the allergic response, which is characterized by the infiltration and activation of eosinophils. It has been demonstrated to have direct inhibitory effects on these cells.[16] This action is particularly relevant to the pathophysiology of asthma.
Key anti-eosinophil effects of Ketotifen include:
-
Inhibition of Chemotaxis: Ketotifen significantly inhibits the migration of eosinophils towards various chemoattractants, including eotaxin, IL-5, and platelet-activating factor (PAF).[9][17][18][19] This limits the accumulation of eosinophils at the site of allergic inflammation.[18]
-
Inhibition of Activation and Mediator Release: Ketotifen reduces the production of reactive oxygen species (ROS) from activated eosinophils.[16][19] It also partially inhibits the release of cytotoxic granule proteins like eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN).[18][19]
-
Inhibition of Leukotriene Synthesis: Studies have shown that Ketotifen can inhibit the release of leukotriene C4 (LTC4) from eosinophils, further reducing the inflammatory response.[17]
Table 1: Summary of Ketotifen's Effects on Eosinophil Functions
| Eosinophil Function | Stimulant | Effect of Ketotifen | Concentration Range | Reference(s) |
| Chemotaxis | PAF | Significant Inhibition | 10 µM | [17] |
| Chemotaxis | Eotaxin, IL-5, fMLP | Dose-dependent Inhibition | 10⁻⁸ M - 10⁻⁴ M | [18][19] |
| LTC4 Release | Calcium Ionophore A23187 | Significant Inhibition | 20 µM | [17] |
| ROS Production | Eotaxin-primed A23187 | Significant Reduction | 10⁻¹⁰ M - 10⁻⁶ M | [16] |
| ECP & EDN Release | sIgA | Partial Inhibition | Not Specified | [18][19] |
| Morphological Reactivation | Anti-IgG | Concentration-dependent Inhibition | Not Specified | [20] |
Experimental Protocol: Eosinophil Chemotaxis (Boyden Chamber) Assay
Objective: To assess the effect of Ketotifen on the directed migration of eosinophils toward a chemoattractant.
Materials:
-
Eosinophils purified from human peripheral blood.
-
Chemoattractant (e.g., eotaxin or PAF).
-
Test compound: Ketotifen.
-
Boyden chamber apparatus (or modified 96-well chemotaxis plate) with a microporous membrane (e.g., 5-8 µm pore size).
-
Assay medium (e.g., HBSS with 0.1% BSA).
-
Cell staining and counting equipment (microscope, hemocytometer, or automated cell counter).
Methodology:
-
Preparation: Isolate eosinophils from donor blood using density gradient centrifugation followed by immunomagnetic negative selection. Resuspend cells in assay medium.
-
Chamber Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add the eosinophil suspension to the upper chamber. The cells in this suspension should be pre-treated with various concentrations of Ketotifen or a vehicle control for 30 minutes prior to being added to the chamber.
-
-
Incubation: Incubate the assembled chamber at 37°C in a humidified 5% CO₂ incubator for 1-3 hours. During this time, eosinophils will migrate through the pores in the membrane towards the chemoattractant in the lower chamber.
-
Cell Quantification:
-
After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the membrane to visualize the migrated cells on the bottom surface.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, for plate-based assays, migrated cells in the lower well can be lysed and quantified using a fluorescent DNA-binding dye (e.g., CyQUANT).
-
-
Data Analysis:
-
Calculate the chemotactic index or the percentage of migrated cells for each condition.
-
Compare the migration in the presence of Ketotifen to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the Ketotifen concentration to calculate an IC50 value.
-
Synthesis and Therapeutic Implications
The therapeutic success of Ketotifen is a direct result of its synergistic, multi-pronged mechanism of action. It does not merely block a single pathway but rather intervenes at multiple critical points in the allergic cascade.
-
Immediate Symptom Relief: The potent H1 receptor antagonism provides rapid relief from acute allergic symptoms like itching and redness.[21]
-
Prophylactic Control: The mast cell stabilizing property prevents the release of a broad spectrum of inflammatory mediators, offering a prophylactic effect that can reduce the frequency and severity of allergic events, particularly in asthma and MCAS.[5][8][22]
-
Late-Phase Inflammation Damping: The inhibition of eosinophil recruitment and activation helps to control the chronic, late-phase inflammation that contributes to persistent symptoms and tissue damage in conditions like atopic asthma.[9]
This integrated mechanism makes Ketotifen a valuable therapeutic option, especially in complex allergic diseases where multiple cell types and mediators are involved.
Logical Diagram: Integrated Mechanism of Ketotifen
Caption: Integrated mechanism showing how Ketotifen's actions lead to a therapeutic effect.
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Pharmacology of Ketotifen (Zaditen) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Pharmapproach. [Link]
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Nabe, M., Miyagawa, H., Agrawal, D. K., Sugiyama, H., & Townley, R. G. (1991). The effect of ketotifen on eosinophils as measured at LTC4 release and by chemotaxis. Allergy and Asthma Proceedings, 12(4), 267–271. [Link]
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Wikipedia. (n.d.). Ketotifen. Wikipedia. [Link]
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Saito, H., Hayakawa, T., Shida, T., & Shionoya, H. (2001). Effect of ketotifen on the production of reactive oxygen species from human eosinophils primed by eotaxin. Arerugi, 50(1), 1-6. [Link]
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Kishimoto, T., Sato, T., Ono, T., Takahashi, K., & Kimura, I. (1990). Effect of ketotifen on the reactivity of eosinophils with the incubation of anti-IgG. British Journal of Clinical Practice, 44(6), 226–230. [Link]
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Woerly, G., Loiseau, S., Loyens, M., Capron, M., & Schoch, C. (2003). Inhibitory effects of ketotifen on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases. Allergy, 58(5), 397–404. [Link]
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Lanz, R., Woerly, G., Loiseau, S., Loyens, M., Schoch, C., & Capron, M. (2003). Inhibition of Human Eosinophil Functions by Ketotifen in vitro. Investigative Ophthalmology & Visual Science, 44(13), 1294. [Link]
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National Center for Biotechnology Information. (n.d.). Ketotifen. PubChem. [Link]
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RTHM. (2024). Ketotifen: Unveiling Relief for the Hidden Battles of MCAS, Long COVID, ME/CFS, and Dysautonomia. RTHM. [Link]
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The EDS Clinic. (n.d.). Cromolyn vs Ketotifen and other Antihistamines for MCAS. The EDS Clinic. [Link]
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Little Acorn Pharmacy. (n.d.). Ketotifen for MCAS. Little Acorn Pharmacy. [Link]
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Grant, S. M., & Goa, K. L. (1992). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 43(5), 772–824. [Link]
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Craps, L. P., & Ney, U. M. (1984). Ketotifen: current views on its mechanism of action and their therapeutic implications. Respiration, 45(4), 411–421. [Link]
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CareFirst Specialty Pharmacy. (2024). Ketotifen: Comprehensive Overview. CareFirst Specialty Pharmacy. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Ketotifen Fumarate? Patsnap Synapse. [Link]
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Kaliner, M. A. (2013). Ketotifen in the management of chronic urticaria: resurrection of an old drug. The Journal of Allergy and Clinical Immunology: In Practice, 1(5), 543–545. [Link]
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AA Pharma Inc. (2022). Product Monograph - Zaditen (ketotifen hydrogen fumarate). AA Pharma Inc. [Link]
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RxList. (n.d.). Zaditor (Ketotifen Fumarate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
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El-Gowilly, S. M., et al. (2025). Ketotifen Effect, A Histamine H1 Antagonist and Mast Cell Growth... Assay Drug Dev Technol. [Link]
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Grahnén, A., Lönnebo, A., Beck, O., & Lindström, B. (1992). Pharmacokinetics of ketotifen after oral administration to healthy male subjects. Biopharmaceutics & Drug Disposition, 13(4), 255–262. [Link]
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Qu, W. M., et al. (2012). First and second generation H₁ histamine receptor antagonists produce different sleep-inducing profiles in rats. Pharmacology, Biochemistry and Behavior, 101(4), 560-568. [Link]
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Gao, X. M., et al. (2002). Pharmacokinetics of ketotifen fumarate after intravenous, intranasal, oral and rectal administration in rabbits. Biological & Pharmaceutical Bulletin, 25(12), 1614-1618. [Link]
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ResearchGate. (n.d.). A review: Ketotifen in its treatment of allergic rhinitis (AR) and relevant disease. ResearchGate. [Link]
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Fang, J. Y., et al. (2005). Therapeutic Effect and Pharmacokinetics of Ketotifen Transdermal Delivery System. Biological & Pharmaceutical Bulletin, 28(1), 136-141. [Link]
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Friesen, C. A., et al. (2024). A Pilot Study of Ketotifen in Patients Aged 8-17 Years with Functional Dyspepsia Associated with Mucosal Eosinophilia. Paediatric Drugs, 26(4), 451-457. [Link]
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ClinicalTrials.gov. (n.d.). Evaluation of the Safety and Efficacy of Ketotifen 4.0% Patch... ClinicalTrials.gov. [Link]
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An In-depth Technical Guide to the Discovery and Identification of 4-Hydroxy Ketotifen
This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the discovery, identification, and characterization of 4-Hydroxy Ketotifen, a critical related substance of the anti-allergic drug Ketotifen. Designed for researchers, analytical scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that reflects real-world laboratory investigation.
Introduction: The Imperative of Characterizing Drug-Related Substances
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer widely used in the treatment of allergic conditions such as conjunctivitis and asthma.[1][2] Developed in the 1970s, its mechanism involves not only blocking histamine receptors but also inhibiting the release of inflammatory mediators from mast cells.[2][3] In the lifecycle of any pharmaceutical product, the parent drug—the Active Pharmaceutical Ingredient (API)—is only part of the story. A thorough understanding of all related substances, including metabolites, degradation products, and process impurities, is paramount for ensuring drug safety, efficacy, and regulatory compliance.
The characterization of these substances is not merely a checklist item; it is a fundamental aspect of drug development. Unidentified compounds can pose toxicological risks, affect the stability of the drug product, or even possess their own pharmacological activity. This guide uses this compound as a case study to illuminate the multi-step, logic-driven analytical workflow required to move from an unknown observation to a fully characterized and controlled substance.
The Subject of Investigation: this compound
This compound is a molecule closely related to the parent drug. While the primary metabolites of Ketotifen identified in humans are Ketotifen-N-glucuronide and the N-demethylated nor-Ketotifen, other hydroxylated forms have also been considered.[4][5][6] this compound, specifically, is recognized as a known impurity of Ketotifen and an intermediate in the synthesis of certain derivatives.[7] Its discovery and rigorous identification are therefore critical for controlling its levels in the final drug product.
Chemical Profile:
| Property | Value | Source |
| Chemical Name | 4,9-Dihydro-4-hydroxy-4-(1-methyl-4-piperidinyl)-10H-benzo[4][8]cyclohepta[1,2-b]thiophen-10-one | [7] |
| Molecular Formula | C₁₉H₂₁NO₂S | [9] |
| Molecular Weight | 327.447 g/mol | [7] |
| Relationship to API | Process Impurity / Synthetic Intermediate | [7] |
The structural difference—the addition of a hydroxyl group—may seem minor, but it can significantly alter the compound's polarity, solubility, and potential for biological interaction. The core directive for any analytical scientist is to first detect, then identify, and finally quantify such impurities.
The Analytical Gauntlet: A Logic-Driven Workflow for Identification
The journey from detecting an anomalous peak in a chromatogram to confirming its structure is a systematic process of evidence gathering. This section details the causality behind each experimental choice.
Phase 1: Initial Detection and Hypothesis Generation
The first inkling of an unknown impurity typically arises during routine quality control analysis of a Ketotifen drug substance batch, often using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
The "Why": RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, reproducibility, and robustness. A gradient elution method is typically employed to separate compounds with a wide range of polarities, from the relatively nonpolar parent drug to more polar impurities.
Experimental Protocol: RP-HPLC for Impurity Profiling
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a diode array detector (DAD).
-
Column: A C18 column (e.g., Thermo C18, 250mm x 4.6mm, 5µm) is chosen for its excellent retention of hydrophobic compounds like Ketotifen.[10]
-
Mobile Phase A: 10mM Ammonium Acetate buffer, pH 3.5.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Ramp to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 287 nm or 298 nm, where Ketotifen has significant absorbance.[10][11]
-
Observation: In a chromatogram of a Ketotifen sample, a small, unknown peak is observed at a retention time slightly shorter than the main Ketotifen peak. This earlier elution suggests the impurity is more polar than the parent compound—a common characteristic of hydroxylated derivatives. The UV spectrum, captured by the DAD, appears similar to that of Ketotifen, suggesting the core chromophore is intact. This leads to the initial hypothesis: the unknown is a hydroxylated form of Ketotifen.
Caption: Workflow for initial detection and hypothesis generation.
Phase 2: Structural Elucidation with High-Resolution Mass Spectrometry
To test the hydroxylation hypothesis, the next logical step is to determine the unknown's accurate mass and fragmentation pattern using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The "Why": High-Resolution Mass Spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Tandem MS (MS/MS) fragments the molecule in a controlled manner, providing clues about its substructures.
Experimental Protocol: LC-MS/MS for Structural Elucidation
-
System: A Waters Xevo G2-XS Q-TOF or Thermo Orbitrap Exploris coupled to an Acquity UPLC system.
-
Ionization Mode: Electrospray Ionization Positive (ESI+), as the piperidine nitrogen in the Ketotifen structure is readily protonated.
-
MS Scan Mode (Full Scan): Acquire data from m/z 100-1000.
-
Expected Ketotifen [M+H]⁺: C₁₉H₁₉NOS has a monoisotopic mass of 309.1187. The expected m/z is 309.1191.
-
Expected Hydroxy-Ketotifen [M+H]⁺: The addition of one oxygen atom (C₁₉H₂₁NO₂S) would result in a mass increase of ~16 Da. The expected m/z is 327.1293.[7]
-
-
Observation 1 (HRMS): The unknown peak from the HPLC analysis shows a prominent ion at m/z 327.1290 in the full scan mass spectrum. This accurate mass corresponds to the elemental formula C₁₉H₂₁NO₂S, strongly supporting the hypothesis of a hydroxylated Ketotifen.
-
MS/MS Fragmentation Analysis: Isolate the precursor ion at m/z 327.1290 and subject it to collision-induced dissociation (CID).
-
Rationale: By comparing the fragmentation pattern of the unknown to that of the Ketotifen reference standard, one can deduce the location of the modification. Key fragments of the Ketotifen backbone will be present in both, but fragments containing the hydroxylation site will show a +16 Da mass shift.
-
-
Observation 2 (MS/MS): The fragmentation pattern reveals losses corresponding to parts of the piperidine ring and the thiophene ring system. Crucially, fragments containing the tricyclic core show the mass shift, while those corresponding only to the piperidine ring do not, suggesting the hydroxyl group is on the benzo[4][8]cyclohepta[1,2-b]thiophen-10-one core.
Caption: Mass spectrometry workflow for structural elucidation.
Phase 3: Definitive Identification with NMR and Reference Standard
While MS/MS provides strong evidence, it cannot definitively distinguish between isomers. For example, hydroxylation could occur at several positions on the aromatic rings. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.
The "Why": NMR provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. 2D NMR techniques (like COSY and HMBC) reveal connectivity between atoms, allowing for the precise mapping of the molecular structure. To achieve this, however, the impurity must first be isolated in sufficient quantity and purity.
Experimental Protocol: Isolation and NMR Analysis
-
Isolation: Use preparative HPLC with the same column and mobile phase system developed in Phase 1 to isolate several milligrams of the impurity.
-
Purity Check: Analyze the collected fraction using analytical HPLC-UV to confirm purity (>98%).
-
NMR Analysis: Dissolve the isolated solid in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: The presence of aromatic protons will be observed. The key is to look for changes in the chemical shifts and splitting patterns of the protons on the tricyclic core compared to the Ketotifen reference spectrum. The introduction of an electron-donating hydroxyl group will alter the electronic environment of nearby protons.
-
¹³C NMR: The carbon atom bonded to the hydroxyl group will show a significant downfield shift into the ~150-160 ppm range.
-
2D NMR (HMBC): Long-range correlations between protons and carbons will definitively establish the position of the -OH group. For this compound, correlations between the protons on the piperidine ring and the newly identified hydroxyl-bearing carbon (C4) would provide conclusive proof.
-
-
Reference Standard Confirmation: The ultimate confirmation involves comparing the full analytical data (retention time, UV spectrum, mass spectrum, NMR spectrum) of the isolated impurity to that of a synthesized, certified this compound reference standard. This is a non-negotiable requirement for validating a quantitative analytical method.
Validated Quantitative Method
Once identified, a robust and validated analytical method is required to quantify this compound in routine production. The HPLC-UV method from Phase 1 can be optimized and formally validated according to ICH Q2(R1) guidelines.
Protocol: Validated HPLC-UV Method for Quantification
-
Specificity: Demonstrate that the method can unequivocally assess the this compound peak in the presence of Ketotifen and other potential impurities. This is done by spiking the sample with all known related substances.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the this compound reference standard over a defined range (e.g., from the reporting threshold to 150% of the specification limit).
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples spiked with known amounts of the reference standard (recovery study).
-
Precision: Assess the method's reproducibility through repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) studies.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.
Conclusion
The discovery and identification of this compound serve as a quintessential example of the rigorous analytical science underpinning modern drug development. This process is not a linear path but an iterative cycle of hypothesis and experimentation, leveraging an arsenal of sophisticated analytical techniques. Each step, from the initial observation of an anomalous peak in an HPLC chromatogram to the definitive structural confirmation by NMR, is guided by a logical framework designed to build an unshakable body of evidence. By transforming an "unknown" into a characterized and controlled substance, analytical scientists play a vital role in guaranteeing the quality, safety, and efficacy of pharmaceutical products.
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Kennedy, J. (1992). Pharmacokinetics of ketotifen after oral administration to healthy male subjects. Biopharmaceutics & Drug Disposition, 13(4), 255-262. Available at: [Link]
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Med-Know. (2025). Pharmacology of Ketotifen (Zaditen) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ketotifen. PubChem. Available at: [Link]
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Drugs.com. (2025). Ketotifen Monograph for Professionals. Available at: [Link]
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Cui, M., et al. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 17(22), 2459-2463. Available at: [Link]
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Wyszomirska, E., et al. (2013). Identification and determination of ketotifen hydrogen fumarate, azelastine hydrochloride, dimetindene maleate and promethazine hydrochloride by densitometric method. Acta Poloniae Pharmaceutica, 70(6), 951-959. Available at: [Link]
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Semantic Scholar. (n.d.). Identification and determination of ketotifen hydrogen fumarate, azelastine hydrochloride, dimetindene maleate and promethazine hydrochloride by densitometric method. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Ketotifen Fumarate? Available at: [Link]
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Grytsenko, I. S., & Gotsulya, A. S. (2018). Quantitative Determination of Ketotifen in Drug dosage forms by Spectrophotometric method. The Pharma Innovation Journal, 7(1), 16-18. Available at: [Link]
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Basavaiah, K., & Tharpa, K. (2008). Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents. Journal of the Mexican Chemical Society, 52(4), 282-288. Available at: [Link]
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Sreenivasa Rao, P., et al. (2012). Simple and accurate estimation of ketotifen fumarate by RP-HPLC. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 392-396. Available at: [Link]
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An In-depth Technical Guide to 4-Hydroxy Ketotifen: A Major Metabolite of Ketotifen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketotifen, a well-established second-generation H1-antihistamine and mast cell stabilizer, undergoes extensive metabolism in humans. While the N-glucuronide conjugate is the most abundant urinary metabolite, the study of its other biotransformation products is crucial for a comprehensive understanding of its pharmacological and toxicological profile. This technical guide provides an in-depth exploration of 4-Hydroxy Ketotifen (also referred to as 10-Hydroxy Ketotifen), a significant metabolite formed via the reduction of the parent molecule. We will delve into its metabolic pathway, discuss the current understanding of its pharmacological activity, and present a detailed framework for its quantification in biological matrices. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, providing both foundational knowledge and practical methodologies.
Introduction to Ketotifen: A Dual-Action Antiallergic Agent
Ketotifen is a benzocycloheptathiophene derivative recognized for its potent dual-action mechanism.[1] It acts as a selective, non-competitive H1 histamine receptor antagonist, effectively blocking the downstream effects of histamine, a key mediator in allergic reactions.[2] Furthermore, it functions as a mast cell stabilizer, inhibiting the degranulation and subsequent release of a cascade of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[2][3] This multifaceted activity makes ketotifen an effective prophylactic agent in the management of various allergic disorders, including allergic asthma, rhinitis, conjunctivitis, and urticaria.[4][5]
Administered orally, ketotifen is almost completely absorbed, with peak plasma concentrations reached within 2 to 4 hours.[6][7] However, it is subject to a significant first-pass effect in the liver, resulting in an oral bioavailability of approximately 50-60%.[6][8][9] The drug is extensively metabolized prior to excretion.[1][10]
The Metabolic Fate of Ketotifen: Unveiling the Role of this compound
The biotransformation of ketotifen in humans proceeds along three primary pathways: N-glucuronidation, N-demethylation, and reduction of the ketone group.[1][6]
-
Ketotifen-N-glucuronide: This is the most abundant metabolite found in urine, accounting for approximately 50% of the administered dose.[1][10] It is generally considered to be pharmacologically inactive.[6]
-
Nor-ketotifen: Formed via N-demethylation, this metabolite constitutes about 2% of the dose.[1][6] Notably, Nor-ketotifen is an active metabolite, exhibiting pharmacological potency similar to the parent drug.[1][8]
-
This compound (10-Hydroxy Ketotifen): This metabolite is formed by the reduction of the C-10 ketone group on the cyclohepta[1,2-b]thiophen-10-one ring. It is a less abundant metabolite, comprising less than 1% of the dose found in urine.[1][6][10]
The metabolic pathway of ketotifen is illustrated in the diagram below.
Caption: Metabolic pathways of Ketotifen.
Pharmacological Activity of this compound: A Paradigm Shift?
The pharmacological relevance of a metabolite is a critical aspect of drug development. For many years, this compound was considered an inactive minor metabolite.[6][8] However, patent literature presents a compelling, alternative view. According to these sources, racemic 10-hydroxy-ketotifen and its isomers have been found to possess significant antiallergic and anti-inflammatory properties. Crucially, these effects are reportedly achieved while being devoid of the dose-limiting sedative side effects commonly associated with the parent ketotifen molecule.
This suggests that this compound may act as a beneficial metabolite, contributing to the therapeutic efficacy of ketotifen with an improved safety profile. This potential dissociation of therapeutic and adverse effects is a highly desirable attribute in drug design and warrants further investigation to confirm these findings in peer-reviewed studies. The reduced sedation would imply a lower affinity for central nervous system (CNS) H1 receptors or reduced penetration of the blood-brain barrier compared to ketotifen.
Analytical Quantification of this compound
Accurate quantification of drug metabolites is fundamental to pharmacokinetic and metabolism studies. While numerous methods exist for the parent drug, a validated method specifically for this compound is essential for its characterization. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and speed.[11]
Below is a proposed workflow and a detailed, hypothetical LC-MS/MS protocol designed for the quantification of this compound in human plasma. This protocol is based on established methods for ketotifen and general principles of bioanalytical method development.[12]
Experimental Workflow
Caption: Workflow for this compound quantification.
Detailed Step-by-Step Protocol: LC-MS/MS Quantification
Objective: To accurately quantify the concentration of this compound in human plasma.
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (K2EDTA)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, LC-MS grade
2. Standard and QC Sample Preparation:
-
Prepare primary stock solutions of this compound and the internal standard (IS) in methanol (1 mg/mL).
-
Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
-
Spike the working standard solutions into blank human plasma to construct the calibration curve and QC samples.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Step 1: Aliquot 200 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 20 µL of IS working solution (e.g., 50 ng/mL this compound-d3) and vortex briefly.
-
Step 3: Add 1 mL of MTBE.
-
Step 4: Vortex for 5 minutes to ensure thorough extraction.
-
Step 5: Centrifuge at 13,000 x g for 10 minutes.
-
Step 6: Carefully transfer the upper organic layer to a new tube.
-
Step 7: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Step 8: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.
-
Step 9: Transfer to an autosampler vial for analysis.
4. LC-MS/MS Instrumental Conditions:
| Parameter | Suggested Conditions |
| LC System | UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [To be determined by infusion] (e.g., Q1: 326.1 -> Q3: 112.1) IS (d3): [To be determined] (e.g., Q1: 329.1 -> Q3: 115.1) |
| Key MS Parameters | Curtain Gas: 30 psi IonSpray Voltage: 5500 V Temperature: 500°C Collision Gas: 8 psi |
Note: MRM transitions and collision energies must be optimized by infusing the pure reference standard.
5. Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Pharmacokinetic Profile of this compound
A complete pharmacokinetic profile for this compound in humans is not extensively documented in publicly available literature. To establish this profile, a dedicated human pharmacokinetic study would be required, analyzing plasma samples at various time points after oral administration of ketotifen. Using the analytical method described above, key parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and elimination half-life (t½) could be determined. This data would be invaluable in assessing the metabolite's contribution to the overall pharmacological effect and its potential for accumulation.
Conclusion and Future Directions
This compound, formed by the reduction of ketotifen, is a metabolite of significant interest. While present in lower concentrations than the N-glucuronide, emerging evidence suggests it may possess beneficial pharmacological activity with a reduced side-effect profile. This challenges the long-held assumption of it being an "inactive" metabolite and underscores the importance of comprehensive metabolite profiling in drug development.
For the scientific community, the immediate priorities should be:
-
Definitive Pharmacological Characterization: Peer-reviewed studies are urgently needed to confirm or refute the claims of non-sedating, anti-inflammatory activity of this compound. This should include receptor binding assays and in vivo functional studies.
-
Elucidation of the Biotransformation Pathway: Identifying the specific reductase enzymes responsible for its formation will provide a clearer understanding of potential drug-drug interactions and inter-individual variability.
-
Human Pharmacokinetic Studies: Characterizing the full PK profile of this compound is essential to understand its exposure and potential contribution to the clinical effects of ketotifen.
The methodologies and information presented in this guide offer a robust starting point for researchers to further investigate this compound, potentially unlocking new therapeutic insights from a well-established drug.
References
-
Chen, X., et al. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 17(22), 2459-63. [Link]
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Wikipedia. (n.d.). Ketotifen. [Link]
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PRODUCT MONOGRAPH - Ketotifen Tablets. (2022). [Link]
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Pharmacology of Ketotifen (Zaditen). (2025). YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3827, Ketotifen. [Link]
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Hutt, V., et al. (1992). Pharmacokinetics of ketotifen after oral administration to healthy male subjects. Biopharmaceutics & Drug Disposition, 13(4), 255-62. [Link]
-
Zidar, N., et al. (2004). Determination of ketotifen in human plasma by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 87-94. [Link]
-
ResearchGate. (n.d.). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study. [Link]
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Song, E., et al. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. Molecules, 29(19), 4497. [Link]
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ResearchGate. (n.d.). Determination of ketotifen in human plasma by LC-MS. [Link]
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ResearchGate. (n.d.). Scheme 1 The structure of ketotifen. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282408, Ketotifen Fumarate. [Link]
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Craps, L. P., & Ney, U. M. (1984). Ketotifen: current views on its mechanism of action and their therapeutic implications. Respiration, 45(4), 411-21. [Link]
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Castillo, J. G., et al. (1991). Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities. Journal of Investigational Allergology & Clinical Immunology, 1(5), 315-23. [Link]
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da Silva, R. V., et al. (2021). Mast cell stabilizer ketotifen fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice. PAIN, 162(6), 1734-1747. [Link]
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Kafi, R., & Kalani, A. (2013). Ketotifen in the management of chronic urticaria: resurrection of an old drug. The Journal of Allergy and Clinical Immunology: In Practice, 1(5), 535-6. [Link]
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Grant, S. M., et al. (1990). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 40(3), 412-48. [Link]
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Oregon Association of Naturopathic Physicians. (n.d.). All About Ketotifen. [Link]
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Patsnap Synapse. (n.d.). What is the mechanism of Ketotifen Fumarate?. [Link]
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Oehling, A., & Castillo, J. G. (1985). The inhibitory effect of ketotifen on in vitro histamine release in allergic patients. Allergologia et Immunopathologia, 13(6), 475-85. [Link]
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Gillis, A., et al. (2021). Mast Cell Stabilizer (Ketotifen) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial. The Journal of Pain, 22(11), 1386-1396. [Link]
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The Evolving Paradigm of Ketotifen's Therapeutic Action: A Technical Guide to the Role of its Metabolites
Abstract: Ketotifen has long been a cornerstone in the management of allergic disorders, valued for its dual-action profile as a potent H1-antihistamine and mast cell stabilizer.[1][2][3] However, a comprehensive understanding of its clinical efficacy and side-effect profile necessitates a deeper investigation into its metabolic fate. This technical guide provides an in-depth analysis of ketotifen's metabolism, focusing on the pharmacological contributions of its primary derivatives. While the user query specified an interest in 4-Hydroxy Ketotifen, the available scientific literature points to the N-demethylated metabolite, norketotifen , as the principal driver of therapeutic activity, functioning as a non-sedating counterpart to the parent drug. We will dissect the evidence supporting the hypothesis that ketotifen acts as a prodrug, explore the debated activity of its hydroxylated metabolite, 10-Hydroxy Ketotifen , and address the current knowledge gap regarding This compound . This guide is intended for researchers, pharmacologists, and drug development professionals seeking a nuanced understanding of ketotifen's mechanism of action beyond the parent molecule.
Part 1: Ketotifen - The Parent Drug's Pharmacological Profile
Ketotifen is a second-generation H1-antihistamine belonging to the benzocycloheptathiophene class of compounds.[4] Its therapeutic utility is rooted in a multi-faceted mechanism of action that extends beyond simple histamine receptor blockade.
Mechanism of Action:
-
H1-Receptor Antagonism: Ketotifen is a selective and non-competitive inverse agonist of the histamine H1 receptor.[1] By binding to and stabilizing the inactive conformation of the H1 receptor, it effectively blocks histamine-mediated signaling, which is responsible for symptoms like itching, vasodilation, and smooth muscle contraction in allergic reactions.[1]
-
Mast Cell Stabilization: A key feature distinguishing ketotifen is its ability to stabilize mast cells.[2][3] It inhibits the degranulation process, preventing the release of a broad spectrum of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, from mast cells following allergen exposure.[1][4] This prophylactic action is crucial for preventing the onset of allergic symptoms.
-
Inhibition of Eosinophil Activity: Evidence also suggests that ketotifen can inhibit the chemotaxis, infiltration, and activation of eosinophils, which are key inflammatory cells involved in the late-phase allergic response and chronic allergic inflammation.[1][5]
Therapeutic Applications: This dual mechanism makes ketotifen effective for a range of conditions, including:
-
Allergic Conjunctivitis[2]
-
Chronic Urticaria (Hives)[4]
-
Systemic Mast Cell Diseases, such as Mastocytosis and Mast Cell Activation Syndrome (MCAS)[1]
Pharmacokinetics and Limitations: Oral ketotifen is well-absorbed but has a bioavailability of only about 50% due to significant first-pass metabolism in the liver, primarily via the cytochrome P450 enzyme CYP3A4.[1] A significant limitation of ketotifen is its ability to cross the blood-brain barrier, leading to a notable side effect: sedation .[3][6] This central nervous system (CNS) effect often limits the tolerable clinical dose, capping its therapeutic potential.
Part 2: The Metabolic Fate of Ketotifen
The extensive hepatic metabolism of ketotifen is not merely a clearance mechanism but a critical step in generating pharmacologically active and inactive derivatives that collectively define its clinical profile. The primary metabolic transformations are N-demethylation, oxidation (hydroxylation), and subsequent glucuronidation.[1][7]
The main metabolites identified are:
-
Norketotifen (N-demethylated): The major active metabolite.
-
10-Hydroxyketotifen (Oxidized): A major metabolite with debated activity.
-
Ketotifen-N-glucuronide: The primary urinary metabolite, comprising about 50% of the excreted drug product.[7]
Part 3: The Role of Norketotifen - The Major Active Metabolite
Emerging evidence strongly suggests that much of ketotifen's therapeutic, non-sedating activity can be attributed to its principal metabolite, norketotifen.
Pharmacological Activity: Studies have demonstrated that norketotifen possesses H1-antihistaminic and mast cell stabilizing properties with a potency similar to that of the parent drug, ketotifen.[1] This intrinsic activity means it is not just a byproduct but a significant contributor to the overall therapeutic effect after oral administration of ketotifen.
The Key Differentiator: Lack of Sedation: The most critical distinction of norketotifen is its lack of sedative effects.[8] While ketotifen is dose-limited by its CNS side effects, norketotifen is reported to be devoid of these limitations even at high doses. This is likely due to a lower propensity to cross the blood-brain barrier and/or a reduced affinity for H1 receptors within the CNS.
The Prodrug Hypothesis: This dichotomy in sedative profiles has led to the compelling hypothesis that ketotifen functions as a sedating prodrug for the non-sedating, active metabolite, norketotifen. According to this model, after oral administration, the parent drug exerts its therapeutic effects but also causes sedation. Concurrently, first-pass metabolism generates a steady supply of norketotifen, which contributes significantly to the systemic anti-allergic effects without adding to the CNS burden. Furthermore, some research indicates that norketotifen, but not ketotifen, potently inhibits the release of the pro-inflammatory cytokine TNF-α, suggesting it may possess a superior anti-inflammatory profile.
Part 4: Investigating the Hydroxylated Metabolites: 4-Hydroxy and 10-Hydroxy Ketotifen
Hydroxylation represents another major metabolic route for ketotifen. While the user's query focused on this compound, the most frequently cited hydroxylated metabolite in the literature is 10-Hydroxy Ketotifen.
This compound: A chemical entity corresponding to this compound is documented in chemical databases such as PubChem (CID 12274855).[9] Its molecular formula is C19H21NO2S.[10][11] However, a thorough review of published scientific literature reveals a significant gap; there is currently no substantial data detailing its pharmacological activity or its quantitative contribution to the overall therapeutic effects of ketotifen. Its role, if any, remains uncharacterized.
10-Hydroxy Ketotifen: This metabolite is formed through the oxidation of the cyclohepta ring of ketotifen.[1][8][12] Its pharmacological role is a subject of conflicting reports, which represents a critical area for further scientific inquiry.
-
Evidence for Inactivity: Several pharmacological summaries and database entries describe 10-Hydroxy Ketotifen as being biologically inactive.[1][8][12] According to this view, its formation is primarily a step towards detoxification and elimination.
-
Evidence for Activity: In contrast, a patent (US7872025B2) claims that racemic 10-Hydroxy-ketotifen and its isomers were found to possess antiallergic and anti-inflammatory effects while being devoid of the severe sedative side effects associated with ketotifen.[13] This patent suggests that both norketotifen and 10-Hydroxy-ketotifen could be developed as non-sedating therapeutic agents.
This discrepancy underscores the need for further, publicly available, peer-reviewed studies to definitively characterize the pharmacological profile of 10-Hydroxy Ketotifen and its potential contribution to ketotifen's clinical effects.
Part 5: Synthesis & Clinical Implications
The therapeutic action of orally administered ketotifen is a composite effect of the parent drug and its active metabolites.
-
Combined Therapeutic Effect: The antihistaminic and mast cell stabilizing effects observed clinically are the result of the combined actions of ketotifen and norketotifen.
-
Side-Effect Profile: The prominent sedative side effect is primarily attributed to the parent drug, ketotifen, due to its ability to penetrate the CNS. The generation of the non-sedating norketotifen is crucial for the drug's overall tolerability.
-
Future Research Directions: The pharmacological profile of norketotifen makes it an attractive candidate for development as a standalone, non-sedating anti-allergic drug. It could potentially offer the therapeutic benefits of ketotifen without the dose-limiting sedation. Furthermore, the conflicting data on 10-Hydroxy Ketotifen's activity warrants new investigations to clarify its potential therapeutic utility.
Part 6: Experimental Methodologies
To evaluate the pharmacological activity of ketotifen and its metabolites, standardized in vitro assays are essential. The following protocols provide a framework for such investigations.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)
-
Objective: To determine the metabolic profile of ketotifen and identify its major metabolites.
-
Materials: Ketotifen, Human Liver Microsomes (pooled), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), 0.1 M Phosphate Buffer (pH 7.4), Acetonitrile, LC-MS/MS system.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLM, and the NADPH regenerating system. Pre-warm at 37°C.
-
Initiate the reaction by adding ketotifen (e.g., 1 µM final concentration).
-
Incubate at 37°C with shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent drug and the formation of norketotifen and hydroxylated metabolites.
-
-
Validation: Run parallel controls, including a no-NADPH control (to check for non-CYP mediated degradation) and a no-HLM control.
Protocol 2: Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of ketotifen and its metabolites for the H1 receptor.
-
Materials: Cell membranes expressing recombinant human H1 receptors, [3H]-pyrilamine (radioligand), test compounds (ketotifen, norketotifen, etc.), assay buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]-pyrilamine, and varying concentrations of the test compound.
-
For non-specific binding, use a high concentration of a known H1 antagonist (e.g., diphenhydramine).
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Rapidly harvest the contents onto glass fiber filters using a cell harvester, and wash to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each test concentration and determine the IC50 (concentration inhibiting 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
-
Validation: The assay must demonstrate a high signal-to-noise ratio and reproducible IC50 values for reference compounds.
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Introduction: From Parent Drug to a Metabolite of Interest
An In-Depth Technical Guide to the Preliminary Pharmacology of 4-Hydroxy Ketotifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the current understanding of this compound, a metabolite of the well-established anti-allergic drug, Ketotifen. As a Senior Application Scientist, the following analysis is structured to deliver not just data, but a contextualized narrative on the metabolite's formation, its debated pharmacological role, and the necessary experimental frameworks to elucidate its true therapeutic potential. We will navigate the existing data, including points of scientific contention, to provide a clear and authoritative overview for professionals in the field.
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer renowned for its dual mechanism of action.[1] It effectively manages allergic conditions by blocking histamine H1 receptors and preventing the release of inflammatory mediators from mast cells.[2] The clinical utility of oral Ketotifen, however, is sometimes limited by its ability to cross the blood-brain barrier, leading to sedation.[3]
This side effect drives the scientific impetus to investigate its metabolites, seeking a "bio-transformed" version that might retain the therapeutic efficacy of the parent compound without its central nervous system (CNS) effects. Ketotifen undergoes extensive hepatic metabolism, primarily through three pathways: N-glucuronidation, N-demethylation to the active metabolite nor-ketotifen, and reduction of the ketone group at the C-10 position.[4] This last pathway yields 10-hydroxy-ketotifen , the metabolite referred to in the topic as "this compound."
This guide focuses specifically on this hydroxylated metabolite, a compound that exists at the periphery of our current pharmacological knowledge, with preliminary and sometimes conflicting data regarding its activity.
Metabolic Profile and Pharmacokinetics of 10-Hydroxy-Ketotifen
The formation of 10-hydroxy-ketotifen is a minor metabolic route for the parent drug. Following oral administration, it is one of the three main metabolites detected, but it is present in significantly smaller quantities than the N-glucuronide conjugate.
| Metabolite | Metabolic Pathway | Percentage of Dose in Human Urine | Reference |
| Ketotifen-N-glucuronide | N-glucuronide formation | ~50% (as the main metabolite) | [4] |
| Nor-ketotifen | N-demethylation | ~2% | [4] |
| 10-Hydroxy-Ketotifen | Reduction of C-10 ketone | <1% | [4] |
Key Pharmacokinetic Characteristics:
-
Minor Metabolite: Constituting less than 1% of the excreted dose, its contribution to the overall pharmacological effect of a standard Ketotifen dose is presumed to be minimal.[4]
-
In Vivo Reversibility: A critical and intriguing aspect of its profile is the potential for in vivo conversion back to the parent Ketotifen.[4][5] This suggests a metabolic equilibrium that could, in theory, allow 10-hydroxy-ketotifen to act as a temporary reservoir for the active parent drug. The kinetics and extent of this reverse reaction are not well-characterized.
-
Stereochemistry: The reduction of the planar ketone group at the C-10 position introduces a new chiral center.[6] This means that for each enantiomer of Ketotifen (R and S), two diastereomers of 10-hydroxy-ketotifen can be formed (e.g., R,R and R,S). This stereochemical complexity has not been explored in published pharmacological studies but is a crucial consideration for any future drug development efforts.[6]
Caption: Metabolic pathways of Ketotifen in humans.
The Core Question: Is 10-Hydroxy-Ketotifen Pharmacologically Active?
The available information on the biological activity of 10-hydroxy-ketotifen is sparse and contradictory, representing a significant knowledge gap.
The Prevalent View: An Inactive Metabolite Most publicly available pharmacological summaries and drug monographs consider 10-hydroxy-ketotifen to be an inactive metabolite.[7] This conclusion is likely based on its low abundance and the focus on nor-ketotifen as the only other known active metabolite.[4] In drug metabolism, it is common for hydroxylation to be a step towards detoxification and elimination, lending credence to this view.
A Contrasting Claim: A Potential Non-Sedating Therapeutic In stark contrast, a patent application from 2000 claims that racemic 10-hydroxy-ketotifen and its isomers possess anti-allergic and anti-inflammatory properties but are "devoid of the severe dose-limiting sedative side effects of ketotifen."[6] The same document, however, concedes that "No published pharmacological studies of the racemates or the isomers of... 10-hydroxy-ketotifen... are known."[6]
This presents a classic scenario in drug development: a potentially valuable therapeutic profile is claimed in patent literature without support from peer-reviewed, published studies. The rationale for this claim is compelling—isolating the peripheral anti-allergic effects from the central sedating effects would represent a significant therapeutic advance. However, without verifiable data, it remains a hypothesis.
Proposed Experimental Protocols for Pharmacological Characterization
To resolve the conflicting claims and definitively characterize the pharmacology of 10-hydroxy-ketotifen, a systematic, multi-tiered experimental approach is required. The following protocols provide a framework for this investigation.
Caption: Workflow for characterizing 10-Hydroxy-Ketotifen.
Protocol 1: In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of 10-hydroxy-ketotifen for the histamine H1 receptor and to assess its selectivity by screening against other receptors associated with side effects (e.g., muscarinic receptors for anticholinergic effects).
Methodology:
-
Compound Preparation: Synthesize and purify racemic 10-hydroxy-ketotifen and, if possible, its individual diastereomers. Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Assay System: Utilize commercially available cell membrane preparations expressing the human recombinant histamine H1 receptor (and other receptors of interest).
-
Radioligand: Use a known high-affinity radioligand for the H1 receptor, such as [³H]-pyrilamine.
-
Competition Binding:
-
Incubate a fixed concentration of the receptor membranes and radioligand with increasing concentrations of the test compound (10-hydroxy-ketotifen) and the reference compound (Ketotifen).
-
Incubations are typically carried out in a buffer solution at room temperature or 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation: Rapidly separate the bound and free radioligand using vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: Wash the filters to remove non-specific binding, and quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
A low Ki value indicates high binding affinity. Compare the Ki of 10-hydroxy-ketotifen to that of Ketotifen.
-
Self-Validation & Interpretation: The inclusion of Ketotifen as a positive control validates the assay's performance. If 10-hydroxy-ketotifen shows a significantly higher Ki value (e.g., >100-fold) than Ketotifen for the H1 receptor, it would support the hypothesis that it is inactive as an antihistamine. Similar assays against muscarinic and serotonergic receptors would predict its potential for anticholinergic or other off-target effects.
Protocol 2: In Vitro Mast Cell Stabilization Functional Assay
Objective: To test the claim that 10-hydroxy-ketotifen has anti-allergic effects by determining its ability to inhibit the degranulation of mast cells.
Methodology:
-
Cell Model: Use a suitable mast cell line (e.g., RBL-2H3 cells, LAD2 human mast cells) or primary mast cells (e.g., bone marrow-derived mast cells).
-
Sensitization: Sensitize the mast cells overnight with an appropriate IgE antibody (e.g., anti-DNP IgE).
-
Pre-incubation: Wash the cells to remove unbound IgE and pre-incubate them with various concentrations of 10-hydroxy-ketotifen, Ketotifen (positive control), or vehicle (negative control) for 30-60 minutes.
-
Degranulation Trigger: Induce degranulation by adding the specific antigen (e.g., DNP-HSA) to cross-link the IgE receptors.
-
Quantify Mediator Release:
-
After a short incubation period (e.g., 30 minutes), collect the cell supernatant.
-
Measure the activity of a released granular enzyme, such as β-hexosaminidase, using a colorimetric assay. The substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) is cleaved by the enzyme to produce a colored product that can be measured spectrophotometrically.
-
Alternatively, measure histamine release using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of mediator release inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of the compound and determine the IC₅₀ value.
-
Self-Validation & Interpretation: Ketotifen should produce a dose-dependent inhibition of degranulation, confirming the assay's validity. If 10-hydroxy-ketotifen also shows a dose-dependent inhibition, this would provide the first peer-reviewable evidence supporting the patent's claim of a mast cell stabilizing effect.
Conclusion and Future Directions
The preliminary pharmacological profile of 10-hydroxy-ketotifen is defined more by what is unknown than what is known. It is definitively a minor metabolite of Ketotifen, formed by the reduction of the C-10 ketone.[4] While it is largely considered inactive, a tantalizing but unverified claim exists for its potential as a non-sedating anti-allergic agent.[6][7]
The path forward for researchers is clear. The primary directive is to conduct the foundational in vitro studies outlined above to resolve the conflicting data on its activity. Should these studies reveal significant H1-receptor affinity or mast cell stabilizing effects, subsequent investigations into its CNS penetration (e.g., using in vitro blood-brain barrier models) and in vivo efficacy and sedation in animal models would be warranted. The potential for in vivo reversibility to the parent drug must also be quantified, as this would complicate the interpretation of any observed in vivo activity.
Until such rigorous, peer-reviewed data is available, 10-hydroxy-ketotifen remains an intriguing but enigmatic piece of the Ketotifen pharmacological puzzle.
References
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Wikipedia. Ketotifen. [Link]
-
Health Canada. (2022). Product Monograph - Zaditen (Ketotifen Tablets). [Link]
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Gao, J., Weng, W., & Li, H. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid communications in mass spectrometry, 17(22), 2459–2463. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3827, Ketotifen. [Link]
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Pharmacology of Ketotifen (Zaditen) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 20). [Video]. YouTube. [Link]
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Kizilbash, M. A. (2013). Ketotifen in the management of chronic urticaria: resurrection of an old drug. Dermatology and Therapy, 3(2), 165–173. [Link]
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Grant, S. M., Goa, K. L., Fitton, A., & Sorkin, E. M. (1990). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 40(3), 412–448. [Link]
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Grahnén, A., Lönnebo, A., Beck, O., Eckernäs, S. Å., Dahlström, B., & Lindström, B. (1992). Pharmacokinetics of ketotifen after oral administration to healthy male subjects. Biopharmaceutics & drug disposition, 13(4), 255–262. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Ketotifen Fumarate?. [Link]
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Methodological & Application
Comprehensive Guide to the Analytical Detection of 4-Hydroxy Ketotifen in Biological Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the quantitative analysis of 4-Hydroxy Ketotifen (also known as 10-hydroxy ketotifen), a principal metabolite of the anti-allergic drug Ketotifen. The accurate detection of this metabolite is critical for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. We present field-proven protocols for sample preparation from biological matrices, primarily plasma, and detail two robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for screening purposes and the gold-standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity quantification. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Introduction: The Significance of this compound
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer used in the treatment of allergic conditions.[1] Upon administration, it undergoes extensive first-pass metabolism in the liver. The metabolic pathways include N-glucuronidation, N-demethylation to nor-ketotifen, and, critically, the reduction of the C10-keto group to form 10-hydroxy ketotifen, which we will refer to as this compound as per the topic.[2][3] This hydroxylated metabolite is a significant component in circulation and its quantification is essential for a complete understanding of Ketotifen's disposition in the body.
The addition of a hydroxyl group significantly increases the polarity of the molecule compared to the parent drug. This change in physicochemical properties necessitates tailored analytical methods for efficient extraction and chromatographic separation. This guide provides the necessary protocols to achieve this.
Bioanalytical Workflow Overview
The reliable quantification of this compound from complex biological matrices like plasma or urine requires a multi-step approach. The workflow is designed to isolate the analyte from interfering endogenous substances and prepare it for instrumental analysis.
Caption: General bioanalytical workflow for this compound.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract this compound from plasma with high recovery while removing proteins, phospholipids, and salts that can interfere with analysis and damage analytical instrumentation.
Rationale for Method Selection
Liquid-liquid extraction (LLE) is a robust and cost-effective method for this analyte. By adjusting the pH of the aqueous plasma sample, the charge state of this compound (a tertiary amine) can be manipulated to favor its partitioning into an immiscible organic solvent. This provides a clean extract suitable for LC-MS/MS.
Protocol: Liquid-Liquid Extraction (LLE) of Plasma Samples
This protocol is optimized for a 200 µL plasma sample volume.
Step 1: Sample Thawing and Aliquoting
-
Thaw frozen plasma samples in a water bath at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean 2 mL microcentrifuge tube.
Step 2: Addition of Internal Standard (IS)
-
Add 20 µL of working Internal Standard solution (e.g., Ketotifen-d3, 50 ng/mL in methanol) to each tube. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to correct for matrix effects and variability in extraction and ionization.[4][5]
-
Vortex briefly.
Step 3: (Optional) Enzymatic Hydrolysis for Total this compound
-
Causality: The hydroxyl group on this compound can be conjugated in vivo (primarily glucuronidation). To measure the total concentration (free + conjugated), the conjugate bond must be cleaved. Methods for the parent drug's N-glucuronide use β-glucuronidase for this purpose.[6][7]
-
Add 50 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Incubate at 37°C for 2-4 hours.
Step 4: pH Adjustment
-
Causality: To ensure this compound is in its neutral, non-ionized form for efficient extraction into an organic solvent, the sample pH must be raised above its pKa. A basic pH is required.
-
Add 50 µL of 0.1 M sodium hydroxide or ammonium hydroxide solution to each tube.
-
Vortex for 10 seconds.
Step 5: Liquid-Liquid Extraction
-
Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and diethyl ether) to each tube. MTBE is a common choice for extracting Ketotifen from plasma.[4]
-
Cap the tubes and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
Step 6: Supernatant Transfer and Evaporation
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the protein disk at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Step 7: Reconstitution
-
Causality: The dried extract must be redissolved in a solvent compatible with the initial mobile phase of the liquid chromatography system to ensure good peak shape.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the final solution to an HPLC vial with an insert for analysis.
Primary Analytical Method: LC-MS/MS
Liquid Chromatography coupled with tandem mass spectrometry is the definitive method for quantifying this compound in biological fluids due to its superior sensitivity and selectivity. A previously reported GC-MS method established a minimum detectable concentration of 300 pg/mL for the 10-hydroxy metabolite, and a well-developed LC-MS/MS method should achieve similar or better sensitivity.[8][9]
Principle of Operation
The reconstituted sample is injected into an HPLC system where this compound is separated from other metabolites and matrix components on a reversed-phase column. The column eluent flows into the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where the analyte is ionized. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.
Caption: LC-MS/MS analytical workflow.
Protocol: LC-MS/MS Analysis
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Mass Spectrometer: Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-4.5 min (5% B) | A gradient is necessary to elute the analyte with good peak shape and clean the column. |
Mass Spectrometer Conditions (ESI+):
| Parameter | Proposed Value | Rationale |
|---|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The tertiary amine in the piperidine ring is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized for efficient ion generation. |
| Source Temp. | 150°C | Assists in desolvation. |
| Desolvation Temp. | 450°C | Critical for removing solvent from ion droplets. |
| MRM Transitions | 4-OH Ketotifen: 328.1 -> 96.1 (Quantifier), 328.1 -> 121.1 (Qualifier) Ketotifen-d3 (IS): 313.2 -> 99.1 | Hypothesized: Precursor ion [M+H]⁺ for C₁₉H₂₁NO₂S is ~328.1. Product ions are based on common fragments of the piperidine ring structure, similar to the parent drug.[4] |
| Collision Energy | To be optimized empirically for each transition. | |
Note: The exact mass transitions and collision energies must be determined by infusing a solution of the this compound reference standard.
Secondary Method: HPLC-UV
For laboratories without access to LC-MS/MS, or for the analysis of higher concentration samples (e.g., in vitro metabolism studies), HPLC with UV detection can be employed. However, it lacks the sensitivity and selectivity required for typical pharmacokinetic studies in plasma.
Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol : 0.04 M Triethylamine Phosphate Buffer (pH 2.8) : Tetrahydrofuran (43:55:2, v/v/v)[9] |
| Flow Rate | 1.2 mL/min[9] |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
| Detection λ | 297 nm[9] |
Note: This method, adapted from a protocol for the parent drug, may require optimization of the mobile phase (e.g., increasing the aqueous component) to achieve adequate retention for the more polar this compound.
Method Validation and Performance
Any developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:
| Validation Parameter | Typical Acceptance Criteria for LC-MS/MS |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10; Accuracy ±20%, Precision <20% |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[5] |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stable under various storage and processing conditions |
Based on similar assays, an LLOQ in the range of 0.1 - 0.5 ng/mL for this compound in plasma should be achievable with the described LC-MS/MS method.
Conclusion
The protocols detailed in this application note provide a robust framework for the successful quantification of this compound in biological matrices. The primary LC-MS/MS method offers the high sensitivity and selectivity required for demanding pharmacokinetic studies, while the HPLC-UV method serves as a viable alternative for less challenging applications. Proper sample preparation, particularly the LLE procedure, is critical for obtaining clean extracts and reliable data. These methods, when fully validated, will serve as invaluable tools for researchers and scientists in the field of drug development.
References
-
Chen, X., et al. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 17(22), 2459-63. Available at: [Link]
-
ResearchGate. (n.d.). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study | Request PDF. Available at: [Link]
- Google Patents. (n.d.). WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
- Google Patents. (n.d.). US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
-
ResearchGate. (2021). (PDF) Determination of Ketotifen Fumarate in Syrup Dosage Form by High Performance Liquid Chromatography. Available at: [Link]
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Elsayed, M. M. A. (2006). Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. Drug Development and Industrial Pharmacy, 32(4), 457–461. Available at: [Link]
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. Available at: [Link]
-
ResearchGate. (n.d.). MS/MS results for ketotifen (KETO) and its degradation products (K-DPs).... Available at: [Link]
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Kim, J., et al. (2023). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. Molecules, 28(19), 6828. Available at: [Link]
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LookChem. (n.d.). This compound. Available at: [Link]
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Wyszomirska, E., et al. (2013). IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE. Acta Poloniae Pharmaceutica, 70(6), 951-9. Available at: [Link]
-
Basavaiah, K., & Somashekar, B. C. (2007). Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents. Journal of the Mexican Chemical Society, 51(3), 159-164. Available at: [Link]
-
Kim, J., et al. (2023). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. Pharmaceuticals, 16(10), 1389. Available at: [Link]
-
AJPRR. (2024). Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. Available at: [Link]
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GSRS. (n.d.). This compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ketotifen. PubChem Compound Database. Available at: [Link]
- Google Patents. (n.d.). US6117878A - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
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Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 4-Hydroxy Ketotifen in Human Plasma
Abstract
This application note details a robust, sensitive, and specific liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxy Ketotifen, a primary metabolite of the anti-allergic drug Ketotifen, in human plasma. The protocol is designed for researchers in pharmacology, drug metabolism, and clinical development requiring accurate pharmacokinetic data. The methodology employs a straightforward liquid-liquid extraction (LLE) for sample clean-up and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure high precision and accuracy, in line with the principles outlined in the ICH M10 guideline for bioanalytical method validation.[1]
Introduction
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer widely used in the treatment of allergic conditions such as asthma and conjunctivitis.[2][3][4] The therapeutic efficacy and safety profile of Ketotifen are intrinsically linked to its metabolism. In humans, Ketotifen is extensively metabolized, with one of its key metabolites being this compound.[5][6] Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic (PK) and drug-drug interaction studies.
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and robustness.[7] This note presents a complete, validated protocol for quantifying this compound in human plasma. The method is grounded in established bioanalytical principles to ensure data integrity and reliability, making it suitable for regulated drug development environments. The validation framework is based on the harmonized guidelines from the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][8][9][10]
Principle of the Method
The analytical workflow begins with the extraction of this compound and a stable isotope-labeled internal standard (Ketotifen-d4) from human plasma via liquid-liquid extraction (LLE). This sample preparation technique was chosen for its ability to provide clean extracts with high recovery, which is well-documented for the parent compound, Ketotifen.[11][12][13] Following extraction, the analyte is separated from endogenous plasma components using reversed-phase high-performance liquid chromatography (HPLC). The quantification is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for its exceptional selectivity and sensitivity.
Materials and Reagents
-
Analytes: this compound reference standard (>98% purity), Ketotifen-d4 (Internal Standard, IS) (>98% purity).
-
Chemicals: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Methyl-tert-butyl ether (MTBE, HPLC grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade).
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator, calibrated micropipettes.
Instrumentation and Conditions
Liquid Chromatography
A high-performance liquid chromatography system capable of delivering reproducible gradients at analytical flow rates is required.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Causality Note: The use of a C18 reversed-phase column provides robust retention and separation for moderately polar compounds like this compound.[14][15] Formic acid in the mobile phase serves to acidify the eluent, promoting the protonation of the analyte and enhancing ionization efficiency in positive ESI mode. A gradient elution ensures that the analyte elutes with a sharp peak shape while later-eluting matrix components are washed from the column, reducing carryover.
Mass Spectrometry
A triple quadrupole mass spectrometer is used for detection, providing the selectivity required for complex biological matrices.
| Parameter | Condition |
| MS System | Agilent G6410A Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350 °C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 100 ms |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| This compound (Quantifier) | 328.1 | 96.0 | 135 | 25 |
| This compound (Qualifier) | 328.1 | 310.1 | 135 | 15 |
| Ketotifen-d4 (IS) | 314.1 | 100.0 | 130 | 25 |
Causality Note: The MRM transitions are selected for their specificity and intensity. The precursor ion for this compound corresponds to its protonated molecule [M+H]+.[16] The product ion at m/z 96.0 is a characteristic fragment of the N-methyl-piperidine moiety, also observed in the parent drug, Ketotifen, providing structural confirmation.[11][13] The qualifier transition, corresponding to a loss of water ([M+H-H2O]+), provides an additional layer of identification. The use of a stable isotope-labeled internal standard (Ketotifen-d4) is critical; it co-elutes with the analyte and experiences similar ionization effects, correcting for variations during sample preparation and injection.[9]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of this compound and Ketotifen-d4 reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) Acetonitrile:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ketotifen-d4 stock solution with 50:50 (v/v) Acetonitrile:Water.
Preparation of Calibration Standards and Quality Control Samples
-
Spike 95 µL of pooled human plasma with 5 µL of the appropriate this compound working solution to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 ng/mL).
-
Prepare QC samples in the same manner at four concentrations:
-
LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL)
-
LQC: Low Quality Control (e.g., 0.3 ng/mL)
-
MQC: Medium Quality Control (e.g., 4 ng/mL)
-
HQC: High Quality Control (e.g., 40 ng/mL)
-
Plasma Sample Preparation (Liquid-Liquid Extraction)
The following diagram illustrates the LLE workflow.
Caption: Liquid-liquid extraction workflow for plasma samples.
Bioanalytical Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[1] The following parameters were assessed to demonstrate the method is fit for its intended purpose.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in 6 individual blank plasma sources. | Pass |
| Linearity | Calibration curve with ≥6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). | Pass (r² > 0.995) |
| LLOQ | Analyte response is identifiable, discrete, and reproducible with a precision (%CV) ≤ 20% and accuracy within ±20% of nominal. | Pass (0.1 ng/mL) |
| Accuracy & Precision (Intra- & Inter-day) | For LQC, MQC, HQC: Accuracy within ±15% of nominal, Precision (%CV) ≤ 15%. For LLOQ: Accuracy within ±20%, Precision (%CV) ≤ 20%. | Pass |
| Matrix Effect | Matrix Factor (MF) calculated from 6 different plasma lots should have a %CV ≤ 15%. | Pass (%CV < 10%) |
| Recovery | Extraction recovery should be consistent and reproducible across LQC, MQC, and HQC concentrations. | Consistent (>85%) |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration of stability samples must be within ±15% of nominal concentration of baseline samples. | Pass (Stable) |
Data Analysis and Run Acceptance
-
Quantification: Peak area ratios of the analyte to the internal standard are plotted against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is used to generate the calibration curve.
-
Run Acceptance: An analytical run is accepted if:
-
At least 75% of calibration standards are within acceptance criteria.
-
At least 67% of the total QC samples are within ±15% of their nominal values.
-
At least 50% of the QCs at each concentration level meet acceptance criteria.
-
Overall Analytical Workflow
The comprehensive process from sample receipt to final report generation is outlined below.
Caption: Overview of the complete bioanalytical workflow.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of this compound in human plasma. The simple LLE sample preparation, coupled with the precision afforded by a stable isotope-labeled internal standard, yields high-quality data suitable for pharmacokinetic analysis in a regulated environment. The method has been successfully validated according to current international guidelines, demonstrating its fitness for purpose in drug development and clinical research.
References
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Application Note: A Stability-Indicating HPLC Assay for the Quantification of 4-Hydroxy Ketotifen
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Hydroxy Ketotifen. As a principal metabolite of the anti-allergic and mast cell-stabilizing drug Ketotifen, accurate quantification of this compound is critical for pharmacokinetic, metabolism, and stability studies in drug development.[1][2][3] This protocol outlines a reversed-phase HPLC (RP-HPLC) method with UV detection, providing the rationale for chromatographic parameter selection, a step-by-step experimental workflow, and guidance on method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6]
Introduction: The Analytical Imperative for this compound
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer widely used in the treatment of allergic conditions such as conjunctivitis and asthma.[1] Following administration, Ketotifen undergoes extensive metabolism, with this compound being one of its significant metabolites. The accurate measurement of this metabolite is paramount for elucidating the parent drug's pharmacokinetic profile, assessing metabolic stability, and ensuring the safety and efficacy of Ketotifen-based therapeutics.
A stability-indicating analytical method is crucial as it must be able to resolve the analyte of interest from its potential degradation products and related impurities.[7][8] This ensures that the measured concentration is accurate and not falsely elevated by co-eluting species that may form during manufacturing, storage, or under stress conditions. This application note provides a comprehensive guide for researchers and drug development professionals to establish such a reliable analytical method.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to developing a selective and robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₂S | [9][10][11] |
| Molecular Weight | 327.44 g/mol | [10][11] |
| Predicted XlogP | 2.8 | [11][12] |
| Hydrogen Bond Donors | 1 | [11] |
| Hydrogen Bond Acceptors | 4 | [11] |
The presence of the hydroxyl group increases the polarity of this compound compared to the parent Ketotifen (Predicted XlogP ~3.85).[2] This increased polarity necessitates careful consideration of the stationary and mobile phase selection to achieve adequate retention and resolution in a reversed-phase system.[13][14]
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffers and Additives: Formic Acid (LC-MS grade), Ammonium Acetate (HPLC grade)
-
Columns: Phenomenex Luna C18(2) 150 x 4.6 mm, 5 µm (or equivalent)
-
Filters: 0.45 µm PTFE or Nylon syringe filters
HPLC Instrumentation and Chromatographic Conditions
Rationale for Method Development
The chosen method employs reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds.[15][16]
-
Column Chemistry: A C18 stationary phase is selected for its hydrophobic character, providing good retention for the aromatic and piperidine moieties of this compound.[15] The increased polarity of the analyte suggests that a highly aqueous mobile phase might be necessary, making a robust, modern C18 column that resists phase collapse essential.[14]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile) is used. Acetonitrile is chosen for its low UV cutoff and viscosity. The addition of formic acid to the aqueous phase serves two purposes: it protonates residual silanol groups on the silica backbone, reducing peak tailing, and it controls the ionization state of the analyte. Given that Ketotifen has a pKa of approximately 8.43, maintaining a low pH (around 3.0) will ensure the tertiary amine is consistently protonated, leading to sharper, more symmetrical peaks.[17][18]
-
Detection: Based on published methods for Ketotifen, a detection wavelength in the range of 297-298 nm is expected to provide good sensitivity for this compound due to its aromatic structure.[19][20][21] A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength.
-
Gradient Elution: To ensure efficient elution of this compound while also separating it from the less polar parent compound (Ketotifen) and any potential late-eluting impurities, a gradient elution is employed. This allows for a higher aqueous content at the beginning of the run for retention of the polar analyte and then an increase in organic content to elute more hydrophobic compounds.
Optimized HPLC Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min, 10% B; 2-12 min, 10-80% B; 12-14 min, 80% B; 14-14.1 min, 80-10% B; 14.1-20 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV Detector at 298 nm |
| Run Time | 20 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation protocol will vary depending on the matrix (e.g., bulk drug, formulation, biological fluid). For a drug substance:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Method Validation (ICH Q2(R2) Guidelines)
A comprehensive validation of the analytical method is required to ensure it is fit for its intended purpose.[6][22] The following parameters should be assessed:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] This is demonstrated through forced degradation studies.
-
Protocol: Expose the this compound sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH-compliant light exposure) stress conditions.[7][23][24] Analyze the stressed samples and ensure the this compound peak is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector is essential.
-
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[25][26]
-
Protocol: Inject the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy: The closeness of test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo or known matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be evaluated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Protocol: These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[26]
-
Protocol: Introduce small variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits.
-
Data Analysis and System Suitability
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
RSD of Peak Area: ≤ 2.0%
-
-
Quantification: The concentration of this compound in the samples is calculated using the linear regression equation derived from the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an HPLC assay for this compound. The outlined reversed-phase method is designed to be specific, accurate, precise, and robust, making it suitable for routine analysis in quality control, stability testing, and pharmacokinetic studies. Adherence to the principles of method validation described herein will ensure the generation of reliable and defensible analytical data, in line with global regulatory expectations.
References
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
-
Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available from: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]
-
Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. ResearchGate. Available from: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]
-
SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. Semantic Scholar. Available from: [Link]
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Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. PubMed. Available from: [Link]
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This compound. PubChem, National Institutes of Health. Available from: [Link]
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Ketotifen Analyzed by HPLC - AppNote. MicroSolv. Available from: [Link]
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Reversed-phase chromatography. Wikipedia. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
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PrJAMP-KETOTIFEN. JAMP Pharma Corporation. Available from: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
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This compound. Global Substance Registration System. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]
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This compound (C19H21NO2S). PubChemLite. Available from: [Link]
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Ketotifen. PubChem, National Institutes of Health. Available from: [Link]
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Ketotifen. Wikipedia. Available from: [Link]
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Application Note: Preparation and Certification of a 4-Hydroxy Ketotifen Analytical Reference Standard
Abstract
This application note provides a comprehensive, in-depth guide for the preparation, purification, and certification of a 4-Hydroxy Ketotifen analytical reference standard. This compound is a principal human metabolite of Ketotifen, a potent H1-antihistamine and mast cell stabilizer.[1] The availability of a highly pure and well-characterized reference standard is paramount for the accurate quantification of this metabolite in pharmacokinetic, drug metabolism, and bioequivalence studies. This document outlines a complete workflow, from chemical synthesis via reduction of the parent drug to rigorous analytical characterization and final certification, adhering to international regulatory guidelines.[2][3]
Introduction: The Imperative for a Certified Metabolite Standard
Ketotifen is a widely used therapeutic agent for managing allergic conditions, including asthma and conjunctivitis.[4][5] Following administration, it is extensively metabolized in the body, with one of the key pathways being the reduction of the C10-keto group to form the corresponding secondary alcohol, 10-Hydroxy Ketotifen.[1][6] For the purpose of this guide, we will refer to this major metabolite, 10-Hydroxy Ketotifen, as this compound, in line with some database nomenclatures, while specifying its structure to avoid ambiguity.
Accurate bioanalytical measurement of this metabolite is critical for understanding the complete pharmacokinetic profile of Ketotifen, assessing drug-drug interactions, and fulfilling regulatory submission requirements. The foundation of any quantitative bioanalytical method is the reference standard; its purity and identity directly impact the validity of the resulting data.[7] Therefore, an in-house preparation of a this compound standard must be executed with meticulous attention to synthesis, purification, and comprehensive characterization to establish its suitability for use.[8][9]
This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind each stage, aligning with the principles outlined by the International Council for Harmonisation (ICH) and ISO Guide 80.[8][10]
Part I: Synthesis and Purification Workflow
The preparation of the reference standard begins with the chemical synthesis from the parent drug, Ketotifen, followed by a multi-step purification process designed to achieve the high purity required for an analytical standard (typically ≥99.5%).[9]
Principle of Synthesis: Selective Ketone Reduction
The synthesis of this compound is achieved through the selective reduction of the C10-carbonyl group of Ketotifen. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and excellent chemoselectivity for reducing ketones and aldehydes without affecting other functional groups present in the Ketotifen molecule, such as the olefin and the tertiary amine. The reaction yields a racemic mixture of the (R)- and (S)-10-hydroxy diastereomers.[11]
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve Ketotifen (1.0 eq) in anhydrous methanol (MeOH).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. Causality Note: The slow, portion-wise addition at low temperature controls the exothermic reaction and prevents potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose the excess NaBH₄.
-
Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation of Crude Product: Filter the drying agent and concentrate the filtrate under vacuum to yield the crude this compound as a solid or viscous oil.
Purification Protocol: Chromatography and Recrystallization
-
Silica Gel Chromatography:
-
Objective: To separate the target compound from unreacted starting material and reaction byproducts.
-
Procedure: Slurry the crude product onto a small amount of silica gel and load it onto a pre-packed silica gel column. Elute the column using a gradient solvent system, typically starting with dichloromethane (DCM) and gradually increasing the polarity by adding methanol (e.g., 0% to 5% MeOH in DCM).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure.
-
-
Recrystallization:
-
Objective: To achieve the final, high-purity crystalline solid and remove trace impurities.[12]
-
Procedure: Dissolve the product from the chromatography step in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).[13] Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to a constant weight.
-
Caption: Workflow for the synthesis and purification of this compound.
Part II: Analytical Characterization and Certification
A reference standard is defined by its thoroughly characterized properties.[14] A comprehensive panel of analytical tests is required to unequivocally confirm the identity, purity, and assigned potency of the prepared this compound. This process forms the basis of the Certificate of Analysis (CoA).[7][15]
Identity Confirmation
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode.
-
Expected Result: The protonated molecule [M+H]⁺ should be observed at m/z 328.14, consistent with the molecular formula C₁₉H₂₁NO₂S (Exact Mass: 327.13).[16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide unambiguous structural confirmation by mapping the ¹H and ¹³C atomic environments.
-
Methods: ¹H NMR and ¹³C NMR spectra recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Results:
-
¹H NMR: The spectrum should show the disappearance of the characteristic ketone-adjacent protons and the appearance of a new signal corresponding to the proton on the hydroxyl-bearing carbon (CH-OH). Aromatic, olefinic, piperidine, and N-methyl proton signals should be consistent with the structure.
-
¹³C NMR: The spectrum should confirm the absence of the ketone signal (typically >190 ppm) and the appearance of a new carbon signal in the alcohol region (typically 60-80 ppm).
-
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To confirm the presence of key functional groups.
-
Method: Fourier-Transform Infrared (FTIR) spectroscopy.
-
Expected Result: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and the absence of the strong C=O stretch from the starting material.
-
Purity Assessment and Potency Assignment
The final assigned potency of the reference standard is determined using a mass balance approach, which accounts for all significant impurities.
Potency (%) = [100% - % Water - % Residual Solvents - % Non-Volatile Residue] x [Purity by HPLC / 100]
-
Chromatographic Purity (HPLC):
-
Purpose: To separate and quantify the main component from any organic impurities. A validated, stability-indicating HPLC method is crucial.[17][18]
-
Protocol: A detailed HPLC method is provided in the table below. Purity is determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength.
-
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) | Offers good peak shape and resolution. The acidic pH ensures the amine is protonated.[19] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Detection | UV at 298 nm | A common wavelength for Ketotifen and its derivatives, providing good sensitivity.[19] |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
-
Water Content:
-
Purpose: To quantify the amount of water present in the hygroscopic material.
-
Method: Karl Fischer Titration. This is the gold standard for accurate water determination.
-
-
Residual Solvents:
-
Purpose: To quantify any organic volatile impurities remaining from the synthesis and purification process.
-
Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), following ICH Q3C guidelines.
-
-
Non-Volatile Residue (Residue on Ignition):
-
Purpose: To quantify any inorganic impurities.
-
Method: Sulfated Ash test as per USP/Ph. Eur. guidelines.
-
Final Certification and Documentation
Upon completion of all tests, a Certificate of Analysis (CoA) must be generated.[15] This document is the formal record of the reference standard's quality and should include:
-
Compound Name and Structure
-
CAS Number[16]
-
Batch/Lot Number
-
Results of all identity, purity, and potency tests
-
Assigned Potency and associated uncertainty
-
Recommended storage conditions (e.g., -20°C, protected from light and moisture)[20]
-
Retest or Expiration Date, based on stability studies.
Caption: Analytical workflow for the characterization and certification of the reference standard.
Part III: Storage and Use of the Reference Standard
Proper handling and storage are essential to maintain the integrity of the reference standard over its certified lifetime.[20]
Storage and Stability
-
Long-Term Storage: The certified solid material should be stored in an airtight, amber vial at -20°C or below.
-
Stability Monitoring: The stability of the reference standard should be periodically monitored under the defined storage conditions to validate the retest date.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Allow the reference standard container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh a suitable amount of the standard using a calibrated analytical balance.
-
Dissolve the material in a Class A volumetric flask using an appropriate solvent (e.g., Methanol or DMSO) to create a stock solution of known concentration (e.g., 1 mg/mL).[8]
-
Account for the assigned potency and purity when calculating the final concentration. For example:
-
Concentration = (Mass x Potency) / Volume
-
-
-
Working Solution Preparation:
Conclusion
The preparation of a high-quality this compound reference standard is a rigorous, multi-faceted process that is foundational to reliable bioanalytical research. By integrating a well-controlled chemical synthesis with a comprehensive analytical characterization program, laboratories can produce a reference material that is fit for purpose and ensures the accuracy, reproducibility, and regulatory compliance of quantitative analytical data. Adherence to the principles and protocols outlined in this guide provides a robust framework for achieving this critical objective.
References
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?Link
-
ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).Link
-
Cayman Chemical. (2019). Choosing and Using Reference Materials and Analytical Standards.Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3827, Ketotifen.Link
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.Link
-
PMC - NIH. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.Link
-
Eli Lilly and Company. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones.Link
-
LGC Standards. (n.d.). A Guide to Using Analytical Standards.Link
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.Link
-
LGC Axio. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.Link
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.Link
-
Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.Link
-
LookChem. (n.d.). This compound.Link
-
ResearchGate. (n.d.). Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals.Link
-
Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.Link
-
Google Patents. (n.d.). US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.Link
-
ChemicalBook. (n.d.). 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum.Link
-
Google Patents. (n.d.). CA2064588A1 - Ketotifen preparation for external use.Link
-
Wikipedia. (n.d.). Ketotifen.Link
-
PrepChem.com. (n.d.). Synthesis of ketotifen.Link
-
PubMed. (n.d.). Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals.Link
-
International Journal of Pharmaceutical Erudition. (n.d.). SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC.Link
-
Patsnap. (2020). Method for purification of 4-hydroxyacetophenone.Link
-
European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.Link
-
ResearchGate. (n.d.). Advances in Ketotifen (API) Synthetic Methods, Starting Materials and Related Compounds: a Review.Link
-
Advance Journal of Pharmaceutical Research & Review. (n.d.). Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form.Link
-
SAS Publishers. (n.d.). A Validated HPLC Ketotifen Fumarate Assay Method for Cleaning Validation on an Automatic Packaging Machine.Link
-
Google Patents. (2000). United States Patent.Link
-
National Medicines Institute. (n.d.). IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE.Link
-
ResearchGate. (2025). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.Link
-
PubMed. (n.d.). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders.Link
-
Oregon Association of Naturopathic Physicians. (2024). All About Ketotifen.Link
-
Novartis. (2022). Zaditen (Ketotifen Tablets) - PRODUCT MONOGRAPH.Link
-
Wikipedia. (n.d.). Cyproheptadine.Link
-
Google Patents. (n.d.). WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.Link
-
ResearchGate. (2021). Determination of Ketotifen Fumarate in Syrup Dosage Form by High Performance Liquid Chromatography.Link
-
MDPI. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form.Link
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Application Notes & Protocols: Characterizing 4-Hydroxy Ketotifen Activity Using In Vitro Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cell-based assays to characterize the pharmacological activity of 4-Hydroxy Ketotifen. As the primary active metabolite of Ketotifen, a well-established second-generation H1-antihistamine and mast cell stabilizer, understanding its distinct activity profile is crucial.[1][2][3] We move beyond simple protocol recitation to explain the scientific causality behind experimental choices, ensuring a robust and self-validating approach to data generation. The protocols detailed herein focus on the three core mechanistic pillars of Ketotifen's action: mast cell stabilization, histamine H1 receptor antagonism, and the inhibition of pro-inflammatory mediators.
Introduction: The Pharmacological Rationale
Ketotifen exerts its therapeutic effects in allergic conditions like conjunctivitis and asthma through a multi-faceted mechanism of action.[2][4] It is not only a potent H1 receptor antagonist but also a mast cell stabilizer, preventing the release of histamine and other inflammatory mediators.[1][2] Furthermore, it exhibits broader anti-inflammatory properties, including the antagonism of leukotrienes and inhibition of phosphodiesterase (PDE).[1][5]
This compound is the principal active metabolite of Ketotifen following hepatic metabolism. Therefore, a direct and quantitative assessment of its activity at the cellular level is paramount for a complete understanding of the drug's overall efficacy and pharmacodynamics. The following application notes provide a suite of validated in vitro assays designed to build a comprehensive pharmacological profile of this key metabolite.
Core Mechanism 1: Mast Cell Stabilization
Scientific Principle: The hallmark of an immediate allergic response is the degranulation of mast cells following activation, typically via the cross-linking of IgE receptors (FcεRI).[6] This process releases pre-formed mediators stored in granules, such as histamine and various enzymes, including β-hexosaminidase.[7] The activity of a mast cell stabilizer is determined by its ability to inhibit this release. Measuring the enzymatic activity of β-hexosaminidase in the cell supernatant is a reliable and widely used proxy for quantifying the extent of degranulation.[7][8]
Assay 2.1: IgE-Mediated β-Hexosaminidase Release Assay
This assay quantifies the ability of this compound to inhibit degranulation in mast cells stimulated via the canonical IgE-antigen pathway.
Experimental Workflow Diagram
Caption: Workflow for the Mast Cell Degranulation Assay.
Detailed Protocol:
-
Cell Culture: Culture Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding and Sensitization:
-
Seed 2 x 10⁵ cells/well into a 24-well plate.
-
Add anti-dinitrophenyl (DNP) IgE to a final concentration of 0.5 µg/mL.
-
Incubate overnight (16-24 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Gently wash the sensitized cells twice with 500 µL of Tyrode's buffer (pre-warmed to 37°C).
-
Add 180 µL of Tyrode's buffer to each well.
-
Add 20 µL of this compound dilutions (prepared in Tyrode's buffer) to the appropriate wells. Include vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., Ketotifen or Cromolyn Sodium).
-
Incubate for 30 minutes at 37°C.
-
Initiate degranulation by adding 20 µL of DNP-HSA antigen to a final concentration of 100 ng/mL. For the "Total Release" control wells, add 20 µL of 0.5% Triton X-100 instead of antigen. For "Spontaneous Release" wells, add 20 µL of buffer.
-
Incubate for 1 hour at 37°C.
-
-
Enzyme Activity Measurement:
-
Place the plate on ice to stop the reaction.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
To the remaining cells in the original plate, add 200 µL of 0.5% Triton X-100 to lyse the cells and release all remaining β-hexosaminidase. After 10 minutes, transfer 50 µL of this lysate to the 96-well plate for total enzyme measurement (this step is an alternative to the "Total Release" control wells).
-
Prepare the substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate buffer, pH 4.5.
-
Add 50 µL of the substrate solution to each well of the 96-well plate containing supernatant or lysate.
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction by adding 150 µL of stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0).
-
Read the absorbance at 405 nm using a microplate reader.[9][10]
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample well using the formula: % Release = (OD_Sample - OD_Spontaneous) / (OD_Total - OD_Spontaneous) * 100
-
Calculate the percentage inhibition of release for each concentration of this compound: % Inhibition = (1 - (% Release_Compound / % Release_Vehicle)) * 100
-
Plot the % Inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Core Mechanism 2: Histamine H1 Receptor Antagonism
Scientific Principle: The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[11] Activation by an agonist like histamine leads to the activation of phospholipase C, which generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[12] This rapid increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators. Antagonists block this response. Many H1-antihistamines, including Ketotifen, are inverse agonists, meaning they also reduce the receptor's basal activity in the absence of an agonist.[13][14]
Assay 3.1: Histamine-Induced Calcium Flux Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by histamine in cells engineered to express the H1 receptor.
Signaling Pathway Diagram
Caption: H1 Receptor Gq-mediated Calcium Signaling Pathway.
Detailed Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor in an appropriate medium (e.g., F-12K for CHO, DMEM for HEK293) with a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (an anion-exchange transport inhibitor that prevents dye leakage) in Hank's Balanced Salt Solution (HBSS).
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Assay Procedure:
-
Wash the cells twice with 100 µL of assay buffer (HBSS with probenecid).
-
Add 80 µL of assay buffer to each well.
-
Add 20 µL of 5X concentrated this compound dilutions to the appropriate wells. Include vehicle and positive controls (e.g., Diphenhydramine).
-
Incubate for 20 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Set the instrument to read fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the injector to add 25 µL of a 5X histamine solution (to achieve a final concentration at its EC₈₀) to each well.
-
Continue reading fluorescence for an additional 60-120 seconds to capture the full calcium response peak.[11]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the response of compound-treated wells to the vehicle control wells (defined as 100% response).
-
Calculate the percentage inhibition for each concentration of this compound.
-
Plot the % Inhibition against the log concentration to determine the IC₅₀ value.
-
Core Mechanism 3: Inhibition of Pro-Inflammatory Mediators
Scientific Principle: Beyond the immediate release of pre-formed mediators, activated mast cells and other immune cells synthesize and secrete de novo a range of potent pro-inflammatory lipid mediators (leukotrienes) and protein mediators (cytokines).[15][16] Ketotifen has been shown to inhibit leukotriene synthesis and modulate cytokine production.[5][17][18] These activities contribute significantly to its overall anti-inflammatory effect.
Assay 4.1: Leukotriene C₄ (LTC₄) Release Assay
Detailed Protocol:
-
Cell Culture and Stimulation: Use RBL-2H3 cells as described in Assay 2.1. After sensitization and washing, stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187 or IgE/antigen) in the presence of various concentrations of this compound.
-
Incubation: Incubate for 1-2 hours at 37°C. The optimal time should be determined empirically.
-
Supernatant Collection: Centrifuge the plate or tubes and carefully collect the supernatant.
-
Quantification: Measure the concentration of LTC₄ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the % inhibition of LTC₄ release for each compound concentration relative to the vehicle control and determine the IC₅₀. A known 5-lipoxygenase (5-LOX) inhibitor like Zileuton can be used as a positive control.[19][20]
Assay 4.2: Pro-Inflammatory Cytokine Release Assay
Detailed Protocol:
-
Cell Culture and Stimulation: Use human mast cells (e.g., LAD2 cell line) or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).
-
For mast cells, stimulate with IgE/antigen.
-
For PBMCs, stimulate with Lipopolysaccharide (LPS).
-
-
Treatment and Incubation: Treat cells with this compound at various concentrations and incubate for a longer duration (e.g., 6-24 hours) to allow for cytokine gene transcription, translation, and secretion.
-
Supernatant Collection: Collect the cell-free supernatant.
-
Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-4, IL-13) using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[21][22] Multiplexing is highly efficient, allowing for the simultaneous measurement of multiple cytokines from a single small-volume sample.
-
Data Analysis: Calculate the % inhibition of the release of each cytokine and determine the respective IC₅₀ values for this compound.
General Workflow for Mediator Release Assays
Caption: General workflow for Leukotriene and Cytokine release assays.
Data Summary and Interpretation
The results from these assays can be compiled to provide a clear, quantitative profile of this compound's activity. The half-maximal inhibitory concentrations (IC₅₀) are key parameters for comparing potency across different mechanisms and against the parent compound.
Table 1: Comparative Activity Profile of this compound
| Assay Platform | Measured Activity | Target Cell Line | This compound IC₅₀ (nM) | Ketotifen IC₅₀ (nM) |
| β-Hexosaminidase Release | Mast Cell Stabilization | RBL-2H3 | [Experimental Value] | [Reference Value] |
| Calcium Flux | H1 Receptor Antagonism | hH1R-CHO | [Experimental Value] | [Reference Value] |
| LTC₄ Release | Leukotriene Inhibition | RBL-2H3 | [Experimental Value] | [Reference Value] |
| TNF-α Release | Cytokine Inhibition | LAD2 / PBMCs | [Experimental Value] | [Reference Value] |
| IL-13 Release | Cytokine Inhibition | LAD2 / PBMCs | [Experimental Value] | [Reference Value] |
Note: IC₅₀ values are hypothetical and must be determined experimentally.
Interpretation: By comparing the IC₅₀ values, a researcher can determine the primary mode of action for this compound. For instance, a significantly lower IC₅₀ in the H1 receptor assay compared to the mast cell stabilization assay would suggest it is a more potent antihistamine than a mast cell stabilizer. Comparing these values to the parent drug, Ketotifen, reveals whether the metabolite is more, less, or equally active, providing critical insights into the drug's in vivo behavior.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Ketotifen Fumarate?. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3827, Ketotifen. [Link]
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Wikipedia. (n.d.). Ketotifen. [Link]
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PubMed. (1984). Ketotifen: current views on its mechanism of action and their therapeutic implications. [Link]
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Applied Biological Materials Inc. (2023, May 24). De-granulation (β-hexosaminidase) Assay Protocol. [Link]
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protocols.io. (2025, March 4). Detecting degranulation via hexosaminidase assay. [Link]
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Cell Biolabs, Inc. (n.d.). Beta Hexosaminidase Activity Assay Kit. [Link]
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PubMed. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). [Link]
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antibodies-online.com. (n.d.). Beta Hexosaminidase Activity Assay Kit | ABIN6253454. [Link]
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Charles River Laboratories. (n.d.). Mast Cell Assays. [Link]
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101Bio.com. (n.d.). Beta-Hexosaminidase Activity Colorimetric Assay (Cat. # T2105) Manual. [Link]
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National Institutes of Health. (n.d.). FcɛRI-mediated mast cell degranulation requires calcium-independent microtubule-dependent translocation of granules to the plasma membrane. [Link]
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MDPI. (2024, May 16). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link]
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Nature. (n.d.). Identification of Novel Mast Cell Activators Using Cell-Based High-Throughput Screening. [Link]
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National Institutes of Health. (n.d.). Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells. [Link]
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Springer. (n.d.). Real-Time Imaging of Ca 2+ Mobilization and Degranulation in Mast Cells. [Link]
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ACS Publications. (n.d.). Synthesis and Pharmacological Identification of Neutral Histamine H1-Receptor Antagonists. [Link]
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Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. [Link]
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PubMed. (n.d.). Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists. [Link]
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Journal of Clinical Investigation. (2016, September 26). Mast cell desensitization inhibits calcium flux and aberrantly remodels actin. [Link]
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Wikipedia. (n.d.). Ketotifen. [Link]
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PubMed. (n.d.). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. [Link]
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ACS Publications. (2023, September 19). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2022, May 1). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. [Link]
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Slideshare. (n.d.). Antiallergic activity by mast cell stabilization assay. [Link]
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National Institutes of Health. (n.d.). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. [Link]
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PubMed Central. (2016, July 8). Calcium Influx of Mast Cells Is Inhibited by Aptamers Targeting the First Extracellular Domain of Orai1. [Link]
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Salimetrics. (n.d.). Salivary Cytokine Panel for IL-6, IL-1 Beta, TNF-Alpha, & IL-8. [Link]
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PubMed. (n.d.). Inhibition of leukotriene synthesis by terfenadine in vitro. [Link]
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Innoprot. (n.d.). Histamine H1 Receptor Assay. [Link]
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ACS Publications. (2021, May 7). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. [Link]
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Axela Bio. (n.d.). Mast Cell Degranulation Assay. [Link]
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PubMed. (1989). Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis. [Link]
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PubMed. (n.d.). Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood. [Link]
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PubMed Central. (n.d.). Twenty-first century mast cell stabilizers. [Link]
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MDPI. (n.d.). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. [Link]
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YouTube. (2015, August 17). ProStorm® Cytokine Release Assay: how does it work?. [Link]
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National Institutes of Health. (n.d.). Modulation of proinflammatory cytokine production in tumour necrosis factor-alpha (TNF-α)-transgenic mice by treatment with cells engineered to secrete IL-4, IL-10 or IL-13. [Link]
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SelfHacked. (2020, September 17). Leukotrienes: Inhibitors & Natural Ways to Block Them. [Link]
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PubMed. (n.d.). Inhibition of Leukotriene Biosynthesis by a Novel Dietary Fatty Acid Formulation in Patients With Atopic Asthma: A Randomized, Placebo-Controlled, Parallel-Group, Prospective Trial. [Link]
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National Institutes of Health. (n.d.). Anti-leukotrienes in Childhood Asthma. [Link]
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Preprints.org. (2026, January 10). Mast Cells as Central Orchestrators of Cutaneous Inflammation: From Acute Defense to Chronic Pathology. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketotifen | Ligand page. [Link]
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Wikipedia. (n.d.). Antileukotriene. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxy Ketotifen Extraction from Urine
Welcome to the technical support guide for the robust extraction and analysis of 4-Hydroxy Ketotifen from human urine. This resource is designed for researchers, bioanalytical scientists, and drug development professionals who require accurate and reproducible quantification of this key ketotifen metabolite. Here, we move beyond simple protocols to explain the underlying principles and provide field-proven solutions to common challenges encountered during sample preparation.
Introduction: The Challenge of this compound Analysis
This compound is a major metabolite of Ketotifen, an antihistamine drug. Its quantification in urine is essential for pharmacokinetic and clinical studies. However, accurate measurement is complicated by two primary factors:
-
Extensive Conjugation: Like many drug metabolites, this compound is primarily excreted in urine as a glucuronide conjugate. Direct analysis will only measure the free form, leading to significant underestimation of total metabolite concentration.
-
Complex Matrix: Urine is a challenging biological matrix containing a high concentration of salts, urea, and other endogenous components that can interfere with extraction and cause significant matrix effects, such as ion suppression, in LC-MS/MS analysis.[1][2][3]
This guide provides a systematic approach to overcoming these challenges, focusing on the critical pre-extraction and extraction steps.
Part 1: Pre-Extraction - The Critical Enzymatic Hydrolysis Step
Before any extraction can occur, the glucuronide conjugate must be cleaved to release the free this compound. This is almost exclusively achieved via enzymatic hydrolysis.
Hydrolysis FAQs & Troubleshooting
Q: Why is enzymatic hydrolysis necessary for quantifying total this compound? A: In the body, drugs and their metabolites are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion. This process creates O- and N-glucuronides. To measure the total concentration of the metabolite, you must first hydrolyze (cleave) this conjugate bond to liberate the parent metabolite (aglycone) before extraction and analysis. Methods that skip this step will only detect the small fraction of unconjugated this compound, leading to inaccurate results.[4][5]
Q: How do I choose the right β-glucuronidase enzyme? A: The efficiency of hydrolysis can vary significantly between enzymes from different sources (e.g., Helix pomatia, Abalone, recombinant E. coli).[6] For broad-spectrum hydrolysis of drug metabolites, enzymes from Helix pomatia are frequently used because they often contain both β-glucuronidase and sulfatase activity.[7] However, recombinant enzymes can offer higher purity and faster reaction times.[8][9] It is critical to test and validate the chosen enzyme for your specific analyte.
Q: What are the optimal conditions (pH, temperature, time) for hydrolysis? A: Optimal conditions are enzyme and analyte-dependent.[6]
-
pH: Most β-glucuronidases function optimally in a slightly acidic environment, typically between pH 4.5 and 5.5. An acetate buffer is commonly used to maintain this pH.
-
Temperature: Incubation is generally performed at 37°C, mimicking physiological conditions. Some protocols may use higher temperatures (e.g., 55°C) to accelerate the reaction, but analyte stability must be confirmed.[8][9]
-
Time & Enzyme Concentration: Complete hydrolysis can take anywhere from 4 to 24 hours.[7] It is crucial to optimize incubation time and enzyme concentration. Insufficient enzyme or time will result in incomplete hydrolysis and low recovery.
Troubleshooting: Incomplete Hydrolysis If you suspect incomplete hydrolysis (indicated by low total metabolite concentration), consider the following:
-
Increase Incubation Time: Extend the incubation period to 24 hours to see if concentrations increase.
-
Increase Enzyme Concentration: Double the units of β-glucuronidase per microliter of urine. Studies have shown that a minimum concentration of enzyme is required for complete hydrolysis of certain conjugates.[7]
-
Verify pH: Check the pH of your urine-buffer mixture before adding the enzyme. Urine pH can vary, and proper buffering is essential for enzyme activity.
-
Test a Different Enzyme: The structure of the glucuronide bond can affect cleavage efficiency. An enzyme from a different source may be more effective.
Part 2: Solid-Phase Extraction (SPE) - A Guide to Clean Extracts
Solid-Phase Extraction (SPE) is the preferred method for extracting this compound from urine due to its efficiency in removing matrix interferences, which is crucial for sensitive LC-MS/MS analysis.[10][11]
Optimized Baseline SPE Protocol (Reversed-Phase)
This protocol serves as a starting point for method development.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard (ideally, a stable isotope-labeled version of this compound). Perform enzymatic hydrolysis as described in Part 1.
-
Dilution & pH Adjustment: After hydrolysis, dilute the sample 1:1 with a weak, acidic buffer (e.g., 2% formic acid in water). This ensures the analyte is in a neutral or slightly protonated state, promoting retention on a reversed-phase sorbent.[12]
-
Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg) with 1 mL of methanol.
-
Column Equilibration: Equilibrate the cartridge with 1 mL of water or the weak, acidic buffer used for dilution. Crucially, do not let the sorbent bed go dry from this point until the final elution step. [13][14]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min). A high flow rate can lead to analyte breakthrough and low recovery.[12][14]
-
Wash Step: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water). This step is critical for removing polar interferences (salts, urea) without eluting the analyte. The wash solvent must be weaker than the elution solvent.[13][14]
-
Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). Adding a small amount of base (e.g., 2-5% ammonium hydroxide) to the elution solvent can improve the recovery of some analytes.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visual Workflow: Complete Bioanalytical Process
Caption: End-to-end workflow for this compound analysis.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Problem: Low or No Analyte Recovery
This is the most common issue in SPE. To solve it, you must systematically determine where the analyte is being lost.[13]
Q: My recovery is critically low. How do I track down my analyte? A: Perform an analyte-tracking experiment. Instead of discarding the fractions from each step, collect them and analyze them alongside your final eluate.
-
Load Fraction (Flow-through): If the analyte is here, it failed to bind to the sorbent.
-
Wash Fraction: If the analyte is here, your wash solvent is too strong and is prematurely eluting it.
-
Final Eluate: If the analyte is not in the load or wash fractions, it is retained on the cartridge but not eluting.
The diagram below outlines a decision-making process based on this experiment.
Visual Guide: Troubleshooting Low SPE Recovery
Caption: Decision tree for diagnosing and fixing low SPE recovery.
Q: Could my sorbent choice be the problem? A: Absolutely. Sorbent selection should be based on the analyte's properties. This compound is a relatively polar molecule.
| Sorbent Type | Retention Mechanism | Best For | Considerations for this compound |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic Interactions | Non-polar to moderately polar compounds | May provide insufficient retention if the analyte is very polar. Requires sample pH adjustment to ensure the analyte is neutral.[15] |
| Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) | Hydrophobic & Hydrophilic Interactions | Broad range of polarities | Highly Recommended. These sorbents offer better retention for polar compounds like this compound, even if there is minor sorbent drying.[11] |
| Mixed-Mode Anion Exchange (MAX/AX) | Ion Exchange & Reversed-Phase | Acidic compounds | Could be effective if the hydroxyl group is acidic enough for anion exchange. Requires careful pH control during loading (pH > pKa) and elution (pH < pKa).[16] |
Problem: High Matrix Effects & Poor Reproducibility
Q: I see significant ion suppression in my LC-MS/MS. How can I improve my cleanup? A: Ion suppression is caused by co-eluting matrix components that interfere with the ionization of your analyte in the mass spectrometer source.[1][2]
-
Optimize the Wash Step: This is the most critical step for removing interferences. Try a slightly stronger wash solvent (e.g., increase from 5% to 10% methanol) but first confirm with an analyte tracking experiment that you are not losing your target compound.[13]
-
Use a More Specific Sorbent: A mixed-mode sorbent can provide greater selectivity and result in a cleaner extract compared to a general reversed-phase sorbent.
-
Chromatographic Separation: Ensure your LC method separates the analyte from the bulk of matrix components. A "dilute-and-shoot" approach without extraction is often insufficient for urine due to severe matrix effects.[17][18]
Q: My results are not consistent between samples. What's the cause? A: Poor reproducibility often points to variability in the manual SPE process.[15]
-
Inconsistent Flow Rates: Use a vacuum manifold with a gauge or a positive pressure manifold to ensure consistent flow rates during loading, washing, and elution.
-
Sorbent Drying: Ensure the sorbent bed does not go dry between the equilibration and loading steps, as this can deactivate the stationary phase and lead to inconsistent binding.
-
Inconsistent pH: The pH of individual urine samples can vary. Always buffer and adjust the pH of each sample before loading to ensure a consistent analyte ionization state.
Part 3: Liquid-Liquid Extraction (LLE) as an Alternative
LLE is a classic extraction technique that can be a cost-effective alternative to SPE.[19] It has been successfully used for ketotifen and its metabolites in plasma.[4][5][20]
Optimized Baseline LLE Protocol
-
Sample Pre-treatment: Perform enzymatic hydrolysis on 1 mL of urine as described previously. Add the internal standard.
-
pH Adjustment: Adjust the sample pH to be slightly basic (e.g., pH 8-9) with a buffer or dilute ammonium hydroxide. This neutralizes the hydroxyl group, making the analyte less polar and more extractable into an organic solvent.
-
Extraction: Add 3-5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[20][21] Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic (top) layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the solvent and reconstitute as with the SPE protocol.
LLE FAQs
Q: When should I choose LLE over SPE? A: LLE can be advantageous when you need a quick, low-cost method and are dealing with a less complex matrix or higher analyte concentrations. However, SPE generally provides cleaner extracts, leading to lower matrix effects and better sensitivity, which is often critical for urine analysis.[10][19]
Q: How do I optimize solvent selection for LLE? A: The goal is to choose a solvent that maximizes the extraction of your analyte while minimizing the extraction of interferences. A good starting point is to test solvents of varying polarity, such as hexane (non-polar), dichloromethane (DCM), and ethyl acetate (polar).[21] For this compound, a moderately polar solvent like ethyl acetate or MTBE is likely to be most effective.
Part 4: General Analytical FAQs
Q: Do I really need a stable isotope-labeled internal standard (SIL-IS)? A: Yes, absolutely. For LC-MS/MS analysis in a complex matrix like urine, a SIL-IS (e.g., this compound-d3) is the gold standard.[16] It co-elutes with the analyte and experiences the same extraction inefficiencies and matrix effects. This allows for the most accurate correction and produces reliable quantitative data. Using an analog internal standard can lead to biased results if it does not behave identically to the analyte during extraction and ionization.[3][16]
Q: How can I prevent analyte degradation during processing? A: Ketotifen can be unstable at high pH.[22] While a basic pH is needed for LLE, prolonged exposure should be avoided. Keep samples on ice when possible and process them without delay. Avoid harsh acidic or basic conditions unless required for a specific step, and neutralize the sample as soon as possible.
References
-
LabRulez LCMS. (2026). Troubleshooting SPE. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]
-
Huppertz, B., Möller-Friedrich, S., & Baum, K. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring, 45(1), 118-126. [Link]
-
Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE. [Link]
-
ALWSCI. (2025). Why Is Your SPE Recovery So Low?. [Link]
-
Huppertz, B., Möller-Friedrich, S., & Baum, K. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Ovid Technologies (Wolters Kluwer Health). [Link]
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
Bhandari, D., Bowman, D., & Calafat, A. M. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(3), 254-261. [Link]
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Chen, X., Luan, X., Liu, D., & Gu, J. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 17(22), 2459-2463. [Link]
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Huppertz, B., Möller-Friedrich, S., & Baum, K. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. ResearchGate. [Link]
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Tann, C.-M., & Janis, G. C. (n.d.). A Study of the Hydrolysis Efficiency of β-glucuronidase from Various Sources on Five Representative Glucuronide Conjugates. Kura Biotech. [Link]
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Tolar-Powell, T., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. ScienceDirect. [Link]
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Chen, X., et al. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study. ResearchGate. [Link]
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Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Pharmaceuticals, 17(1), 13. [Link]
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Musatadi, M., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5650. [Link]
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Kumar, A., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(3), 320-324. [Link]
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Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PubMed. [Link]
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Al-Salami, H., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6689. [Link]
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Musatadi, M., et al. (2024). Sample preparation for suspect screening of persistent, mobile and toxic substances and their phase II metabolites in human urine by mixed-mode liquid chromatography. ResearchGate. [Link]
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Negreira, N., et al. (2013). Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. ResearchGate. [Link]
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Kim, J., et al. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. Pharmaceuticals, 17(10), 1269. [Link]
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Drabińska, N., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. [Link]
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Braun, D., et al. (2019). Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method. Toxins, 11(11), 639. [Link]
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Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. [Link]
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Rybak, M. E., et al. (2017). Phytoestrogen biomonitoring: an extractionless LC-MS/MS method for measuring urinary isoflavones and lignans. Analytical and Bioanalytical Chemistry, 409(2), 527-538. [Link]
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reducing matrix effects in 4-Hydroxy Ketotifen LC-MS/MS
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of bioanalysis. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for a common and critical challenge: mitigating matrix effects in the LC-MS/MS analysis of 4-Hydroxy Ketotifen.
Technical Guide Structure
This guide is structured to build your expertise from the ground up. We begin with a Frequently Asked Questions (FAQs) section to cover the fundamental concepts—the "what" and "why." We then transition into a comprehensive Troubleshooting Guide formatted as a series of common problems and their systematic solutions, explaining the causality behind each step. This section includes detailed experimental protocols, data comparison tables, and a logical workflow diagram to guide your decision-making process.
Frequently Asked Questions (FAQs): The Fundamentals of Matrix Effects
Q1: What exactly is a "matrix effect" in LC-MS/MS analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] These components can either suppress or enhance the analyte's signal at the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[3][4] Ion suppression is the more common phenomenon observed.[5]
Q2: Why is this compound particularly susceptible to matrix effects?
This compound, the major metabolite of Ketotifen, is a relatively polar molecule.[6][7] When analyzing biological samples like plasma, early-eluting polar analytes on standard reversed-phase columns often co-elute with a class of highly abundant, ion-suppressing endogenous compounds: phospholipids.[8][9][10] These phospholipids, originating from cell membranes, can severely interfere with the ionization of this compound in the electrospray ionization (ESI) source, which is highly susceptible to such effects.[11]
Q3: What are the consequences of unaddressed matrix effects?
Ignoring matrix effects can be detrimental to your study's integrity. The primary consequences are:
-
Inaccurate Quantification: Over- or underestimation of the true analyte concentration.[12]
-
Poor Precision and Reproducibility: High variability in results across different samples or batches.[4]
-
Failed Method Validation: Inability to meet the stringent criteria for accuracy and precision set by regulatory bodies like the FDA and EMA.[11][13]
Q4: Can I just use a standard internal standard to correct for this?
While a structural analog internal standard (IS) can correct for some variability, it is not a perfect solution for matrix effects.[14] The gold standard and most effective approach is to use a stable isotope-labeled (SIL) internal standard (e.g., this compound-d4).[1][15][16] A SIL-IS is chemically identical to the analyte and will co-elute perfectly.[1] Therefore, it experiences the exact same degree of ion suppression or enhancement, allowing for a highly accurate ratiometric correction and providing the most reliable quantitative data.[15][17]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter. We will diagnose the problem, explain the underlying science, and provide actionable protocols.
Problem 1: My analyte signal is low and inconsistent across different plasma lots.
This is a classic symptom of significant and variable matrix effects. Your primary goal is to identify the source of the suppression and improve the sample cleanup to remove it.
Step 1: Diagnose and Quantify the Matrix Effect
Before changing your method, you must confirm that matrix effect is the culprit and quantify its magnitude. The industry-standard method is the post-extraction spike experiment .[2][18]
-
Prepare Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent at a known concentration (e.g., a mid-QC level).
-
Prepare Set B (Post-Spike Matrix Sample): Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure. After the final evaporation step, spike the resulting extracts with the analyte and SIL-IS at the same concentration used for Set A.
-
Analyze and Calculate: Inject both sets into the LC-MS/MS system and record the peak areas.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The goal is an IS-Normalized MF close to 1.0, which shows the SIL-IS is effectively compensating for the effect.[19]
-
-
Assess Variability: Calculate the coefficient of variation (%CV) of the MF across the different matrix lots. A high %CV indicates that the matrix effect is variable and a significant problem.
Step 2: Improve Your Sample Preparation Strategy
If the Matrix Factor (MF) is significantly different from 1.0 (e.g., < 0.75 or > 1.25), your sample cleanup is insufficient.[19] Simple protein precipitation (PPT) is often inadequate for removing phospholipids.[3][5]
Here is a comparison of common techniques for cleaning plasma samples:
| Technique | Principle | Analyte Recovery | Phospholipid Removal | Complexity | Recommendation for 4-OH Ketotifen |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent (e.g., Acetonitrile). | Good (>90%) | Poor (<20%) | Very Low | Not recommended as a standalone method due to poor cleanup.[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Variable (60-90%) | Moderate to Good | Low | A good starting point. Use a solvent like MTBE or Ethyl Acetate to extract the analyte while leaving polar interferences behind. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Good to Excellent (>85%) | Excellent (>95%) | Moderate | Highly Recommended. A mixed-mode cation exchange sorbent is ideal to retain the basic 4-OH Ketotifen and wash away phospholipids. |
| Phospholipid Removal (PLR) Plates | Specialized plates that remove phospholipids via filtration/adsorption while allowing the analyte to pass through. | Excellent (>95%) | Excellent (>99%) | Very Low | Highly Recommended. Offers the speed of PPT with the cleanliness of SPE.[9][20] |
This protocol is a starting point for extracting a moderately polar, basic compound like this compound from plasma.
-
Sample Aliquot: To 100 µL of plasma sample (containing SIL-IS), add 25 µL of a basifying agent (e.g., 0.1 M NaOH or Ammonium Hydroxide) to neutralize the analyte's charge, making it less polar.
-
Vortex: Mix for 10 seconds.
-
Add Extraction Solvent: Add 600 µL of methyl tert-butyl ether (MTBE).
-
Extract: Vortex vigorously for 2 minutes.
-
Centrifuge: Centrifuge at ~4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate: Dry the organic extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase.
This protocol leverages the basic nature of this compound for a highly selective cleanup.
-
Condition: Condition a mixed-mode cation exchange SPE cartridge (e.g., a polymeric sorbent with sulfonic acid groups) with 1 mL of Methanol, followed by 1 mL of Water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 2% Formic Acid in water). This ensures the sorbent's exchange sites are active and the analyte is charged.
-
Load: Pre-treat 100 µL of plasma by diluting it with 200 µL of the acidic buffer. Load this mixture onto the SPE cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the acidic buffer to remove salts and very polar components.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of Methanol to remove neutral lipids and phospholipids that are not ionically bound.
-
Elute: Elute the protonated this compound using 1 mL of a basic elution solvent (e.g., 5% Ammonium Hydroxide in Methanol). The base neutralizes the analyte, disrupting its ionic bond with the sorbent.
-
Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in mobile phase.
Problem 2: My results are precise with a SIL-IS, but the analyte signal is still very low, compromising my LLOQ.
This indicates your SIL-IS is working correctly (compensating for the suppression), but the suppression is so severe that it's harming your overall sensitivity.[14] The goal here is to chromatographically separate your analyte from the region of ion suppression.
Step 1: Visualize the Ion Suppression Zone
First, you need to identify when the suppression is occurring during your chromatographic run. This is done with a post-column infusion experiment.
-
Setup: Using a T-connector, continuously infuse a standard solution of your analyte (e.g., this compound) at a low, constant flow rate into the mobile phase stream after the analytical column but before the MS ion source.[21]
-
Establish Baseline: Start the infusion and the LC gradient (without an injection) to establish a stable signal baseline for your analyte.
-
Inject Blank Matrix: Inject a blank matrix sample that has been processed with your cleanest extraction method.
-
Observe: Monitor the analyte's signal. Any significant dip in the stable baseline indicates a retention time window where matrix components are eluting and causing ion suppression.[10] This is your "suppression zone."
Step 2: Modify Chromatography to Avoid the Suppression Zone
Knowing where the suppression occurs, you can now adjust your LC method to move the this compound peak away from that region.
-
Increase Organic Content/Gradient Slope: Phospholipids often elute as broad peaks in the middle of a typical reversed-phase gradient.[8] Making your gradient more aggressive (ramping up the organic solvent faster) can push your polar analyte to elute earlier, before the main phospholipid band.
-
Change Column Chemistry:
-
C18 Column: If using a standard C18, ensure it has good end-capping to minimize peak tailing for basic compounds.
-
Embedded Polar Group (EPG) Column: Columns with an embedded polar group (e.g., amide, carbamate) can provide alternative selectivity and may help resolve the analyte from interferences.
-
HILIC Column: For a polar metabolite like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[22] It uses a high organic mobile phase, which can enhance ESI sensitivity, and provides very different selectivity, often eluting phospholipids in the void volume while retaining polar analytes.
-
Problem 3: I don't have a SIL-IS. How can I ensure my method is robust?
While a SIL-IS is strongly preferred, you can develop a reliable method without one by rigorously minimizing the matrix effect itself and using matrix-matched calibration.
-
Maximize Cleanup: You MUST use an advanced sample preparation technique like SPE or PLR plates. The goal is to achieve a Matrix Factor (MF) as close to 1.0 as possible (e.g., 0.95 - 1.05) with a %CV across lots of <15%.
-
Optimize Chromatography: Perform post-column infusion to ensure your analyte does not elute in a suppression zone.
-
Use Matrix-Matched Calibrators: This is a regulatory requirement when a SIL-IS is not used.[23][24] Your calibration standards must be prepared in the same biological matrix as your study samples (e.g., control human plasma).[25] This ensures that your calibrators and your unknown samples experience similar matrix effects, improving accuracy. Be aware that lot-to-lot variability in the matrix can still be a source of imprecision.[23]
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Janecki, D. J., & H-J., H. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710-720. PubMed. [Link]
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Bansal, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Troubleshooting ion suppression in LC-MS analysis. (2025). YouTube. [Link]
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Schomakers, B. V., et al. (2022). Polar metabolomics in human muscle biopsies using a liquid-liquid extraction and full-scan LC-MS. STAR Protocols, 3(2), 101302. PubMed. [Link]
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Solid phase extraction – Knowledge and References. Taylor & Francis. [Link]
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Chen, X., et al. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Journal of Mass Spectrometry, 38(6), 654-661. PubMed. [Link]
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Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). (2018). National Institutes of Health. [Link]
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Bar-Sela, G., et al. (2015). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Bioanalysis, 7(14), 1713-1715. Taylor & Francis Online. [Link]
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Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study. (2003). ResearchGate. [Link]
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Technical Support Center: Stability of 4-Hydroxy Ketotifen in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy Ketotifen. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in biological samples. Our goal is to equip you with the knowledge to ensure the integrity of your samples and the reliability of your experimental data.
Introduction to this compound and its Bioanalytical Challenges
This compound is a metabolite of Ketotifen, a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[1] The addition of a hydroxyl group to the Ketotifen structure introduces a phenolic moiety, which can significantly influence its physicochemical properties and, consequently, its stability in biological matrices. Understanding and controlling the stability of this compound during sample collection, processing, storage, and analysis is paramount for accurate pharmacokinetic and pharmacodynamic studies.
This guide will address the key factors affecting the stability of this compound, including temperature, pH, light exposure, enzymatic degradation, and freeze-thaw cycles. We will also provide practical, field-proven protocols and troubleshooting tips to mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound in biological samples.
Q1: What are the primary stability concerns for this compound in biological samples?
A1: As a phenolic compound, this compound is susceptible to several degradation pathways in biological matrices. The primary concerns are:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by enzymes (e.g., peroxidases), metal ions, or exposure to light and oxygen. This can lead to the formation of quinone-type structures or polymeric products, altering the analytical results.
-
Glucuronidation: Like many drug metabolites, this compound can undergo Phase II metabolism to form glucuronide conjugates. While this is an in vivo process, the stability of these conjugates during sample handling is crucial, as they may be subject to enzymatic hydrolysis back to the parent metabolite.
-
pH-dependent degradation: The stability of Ketotifen, the parent drug, is known to be pH-dependent, with increased degradation at alkaline pH.[2] It is reasonable to assume that this compound exhibits similar pH sensitivity.
-
Photodegradation: Ketotifen is moderately sensitive to light, especially at neutral to alkaline pH.[3] The phenolic group in this compound may increase its susceptibility to photodegradation.
Q2: What is the recommended storage temperature for plasma and urine samples containing this compound?
A2: For long-term storage, it is recommended to keep plasma and urine samples frozen at -70°C or lower.[4] This minimizes enzymatic activity and chemical degradation. For short-term storage (e.g., during sample processing), samples should be kept on ice or refrigerated at 2-8°C. A study on Ketotifen in beagle dog plasma showed good stability at -70°C for at least 7 hours.[4] While specific data for this compound is limited, following these guidelines for its parent compound is a prudent approach.
Q3: How many freeze-thaw cycles are acceptable for samples containing this compound?
A3: The number of acceptable freeze-thaw cycles should be determined during your bioanalytical method validation. As a general guideline, it is best to minimize freeze-thaw cycles. For Ketotifen, stability has been demonstrated for up to three freeze-thaw cycles in beagle dog plasma.[4] However, phenolic compounds can be susceptible to degradation with repeated freezing and thawing due to changes in pH and concentration effects within the frozen matrix. It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.
Q4: Should I use a preservative or antioxidant when collecting samples?
A4: The use of preservatives or antioxidants depends on the specific matrix and the validated analytical method. For urine samples, which can have variable pH and bacterial content, the use of a preservative may be beneficial. However, it's crucial to ensure the chosen preservative does not interfere with the analytical assay. For plasma, the addition of an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) can help prevent the oxidation of the phenolic group of this compound. The decision to use such additives must be validated to confirm they do not cause ion suppression/enhancement in LC-MS/MS analysis or otherwise interfere with the assay.
Q5: My results for this compound are inconsistent. What are the likely causes related to sample stability?
A5: Inconsistent results can stem from several stability-related issues:
-
Inconsistent sample handling: Variations in the time between sample collection and processing, or exposure to different temperatures and light conditions, can lead to variable degradation.
-
Pre-analytical variability: Ensure that centrifugation speed and time are consistent to obtain platelet-poor plasma, as platelets can contain enzymes that may degrade the analyte.
-
Matrix effects: The composition of the biological matrix can influence analyte stability and ionization in the mass spectrometer. This should be evaluated during method validation.
-
Improper storage: Storing samples at inappropriate temperatures or subjecting them to multiple freeze-thaw cycles can lead to degradation.
-
Enzymatic activity: If samples are not properly handled and stored, residual enzymatic activity can alter the concentration of this compound and its conjugates.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound.
| Observed Problem | Potential Cause (Stability-Related) | Recommended Solution |
| Low Analyte Recovery | Degradation during sample processing: Exposure to room temperature, light, or inappropriate pH for an extended period. | Process samples on ice and protect them from light. Ensure all solutions and buffers are at the appropriate pH. Validate the bench-top stability of this compound in the matrix for the expected duration of your sample preparation workflow. |
| Oxidation of the phenolic group: Presence of oxidizing agents or exposure to air. | Consider adding an antioxidant (e.g., ascorbic acid) to the collection tubes or during sample preparation. This must be validated. | |
| High Variability Between Replicates | Inconsistent freeze-thaw cycles: Different aliquots undergoing a different number of freeze-thaw cycles. | Aliquot samples into single-use vials after the first processing step to avoid multiple freeze-thaw cycles. |
| In-source degradation/instability in the autosampler: Analyte degrading in the processed sample while waiting for injection. | Assess the autosampler stability of this compound in the final extraction solvent. A study on Ketotifen showed stability in an autosampler set at 10°C for 30 hours after extraction.[4] If degradation is observed, consider using a cooled autosampler or reducing the batch size. | |
| Shift in Analyte Concentration Over Time in Stored Samples | Long-term storage instability: Degradation of the analyte at the storage temperature. | Confirm the long-term stability of this compound at your chosen storage temperature (-20°C vs. -70°C) by analyzing stored QC samples at regular intervals. |
| Hydrolysis of glucuronide conjugates: Enzymatic or chemical hydrolysis of conjugated this compound back to the parent metabolite during storage or processing. | Ensure rapid freezing of samples after collection. For quantification of the glucuronide, specific enzymatic hydrolysis using β-glucuronidase is required.[5] For quantification of unconjugated this compound, ensure that conditions do not favor hydrolysis. |
Experimental Protocols & Methodologies
Adherence to validated protocols is critical for ensuring the accuracy and reproducibility of your results. Below are recommended starting points for sample handling and stability testing, which should be adapted and validated for your specific laboratory conditions and analytical method.
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). To minimize enzymatic degradation, it is advisable to place the tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Immediately freeze the plasma samples in labeled, single-use polypropylene vials at -70°C or below until analysis.
Protocol 2: Urine Sample Collection and Processing
-
Collection: Collect urine samples in sterile containers. For 24-hour collections, the container should be kept refrigerated or on ice during the collection period.
-
pH Measurement and Adjustment (Optional but Recommended): Measure the pH of the urine. If a wide range of pH is observed across samples, consider adjusting the pH to a neutral range (e.g., pH 6-7) to normalize stability conditions. This step must be validated.
-
Centrifugation: Centrifuge the urine at 1500 x g for 10 minutes at 4°C to remove any particulate matter.
-
Storage: Transfer the supernatant to labeled, single-use polypropylene vials and freeze at -70°C or below until analysis.
Protocol 3: Assessment of Freeze-Thaw Stability
This protocol is a critical component of bioanalytical method validation as per FDA guidelines.[2][6][7]
-
Sample Preparation: Use at least three replicates of low and high concentration quality control (QC) samples.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Once thawed, refreeze them for at least 12 hours.
-
Repeat this cycle for the desired number of times (typically 3-5 cycles).
-
-
Analysis: After the final thaw, analyze the QC samples and compare the concentrations to freshly prepared control samples (zero cycle).
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Workflow for Bioanalytical Method Validation of this compound
Caption: Bioanalytical method validation workflow for this compound.
Understanding Degradation Pathways and Mitigation Strategies
A deeper understanding of the chemical properties of this compound is essential for developing robust analytical methods.
Oxidative Degradation
The phenolic hydroxyl group of this compound is a primary site for oxidative degradation. This can occur via enzymatic or non-enzymatic pathways.
Caption: Oxidative degradation pathway of this compound.
Mitigation Strategies:
-
Rapid Sample Processing: Minimize the time samples spend at room temperature.
-
Low Temperature Storage: Store samples at -70°C or colder to reduce chemical and enzymatic activity.
-
Use of Antioxidants: In cases of severe instability, the addition of antioxidants like ascorbic acid or BHT can be beneficial. However, their impact on the analytical method must be thoroughly validated.
-
Inert Atmosphere: For highly sensitive analytes, processing under an inert atmosphere (e.g., nitrogen) can prevent oxidation, although this is often not practical for routine bioanalysis.
Enzymatic Degradation (Hydrolysis of Glucuronides)
In vivo, this compound can be conjugated with glucuronic acid. In vitro, β-glucuronidases present in some biological samples (especially urine with bacterial contamination) can hydrolyze these conjugates back to the parent metabolite, leading to an overestimation of the unconjugated form.
Sources
- 1. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-Hydroxy Ketotifen Synthesis and Purification
Welcome to the technical support center for 4-Hydroxy Ketotifen. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this critical metabolite of Ketotifen. Here, we address the common and often complex challenges encountered during its chemical synthesis and subsequent purification. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
This compound is the major active metabolite of Ketotifen, an established H1-antihistamine and mast cell stabilizer.[1][2] Its synthesis is crucial for pharmacological studies, impurity profiling, and the development of second-generation therapeutics. However, the journey from starting material to a highly pure active pharmaceutical ingredient (API) is fraught with potential obstacles. This guide offers a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Part 1: Synthesis Troubleshooting
The targeted introduction of a hydroxyl group onto the Ketotifen scaffold is the primary challenge in synthesis. This section addresses common problems related to yield, selectivity, and byproduct formation.
Frequently Asked Questions (Synthesis)
Q1: My hydroxylation reaction is resulting in very low yields of this compound. What are the primary factors to investigate?
Low yields are a frequent issue and can typically be traced back to one of three areas: reagent activity, reaction conditions, or starting material quality.
-
Reagent & Catalyst Activity: The choice of hydroxylating agent is critical. Biomimetic approaches using cytochrome P450 models or specific chemical oxidants are common. Ensure your catalyst is not poisoned and your oxidant is not degraded. For example, if using a metalloporphyrin catalyst, ensure the absence of strong coordinating solvents or impurities in your Ketotifen starting material that could deactivate the metal center.
-
Reaction Conditions: Over-oxidation is a significant risk. Running the reaction at too high a temperature or for an extended duration can lead to the formation of ketone byproducts or other degradation products. We recommend careful monitoring by TLC or LC-MS at regular intervals. Start with milder conditions (lower temperature, shorter reaction time) and incrementally increase intensity.
-
Atmosphere and pH: The pH of the reaction medium can dramatically influence both the stability of the product and the activity of the catalyst.[3] For many oxidation reactions, maintaining a buffered, slightly basic pH can prevent acid-catalyzed degradation of the piperidinylidene moiety.
Q2: I'm observing multiple hydroxylated isomers in my crude product mixture, not just the desired 4-hydroxy metabolite. How can I improve regioselectivity?
This is a classic challenge in C-H activation and hydroxylation. The electronic and steric environment of the Ketotifen molecule dictates the most likely sites of oxidation.
-
Steric Hindrance: The 4-position on the benzo[2][4]cyclohepta[1,2-b]thiophen-10-one core is a primary target. However, other positions on the aromatic rings can also be susceptible. Utilizing a sterically bulky catalyst can enhance selectivity for the more accessible 4-position.
-
Directed Synthesis: If direct hydroxylation proves unselective, consider a multi-step, directed approach. This might involve installing a directing group to guide the oxidant to the desired position, followed by its removal. While this adds steps, it can significantly improve overall yield and purity, simplifying downstream processing.
Q3: My post-reaction analysis (LC-MS) shows a significant peak corresponding to N-desmethyl-Ketotifen (Norketotifen) and potential N-oxides. Why is this happening and how can I prevent it?
The tertiary amine in the piperidine ring of Ketotifen is also a site for oxidation, leading to N-demethylation to form Norketotifen or oxidation to the N-oxide.[1][5]
-
Oxidant Choice: Highly aggressive or non-specific oxidizing agents are prone to attacking the nitrogen atom. Consider using more selective oxidant systems that are known to favor C-H hydroxylation over N-oxidation.
-
Protecting Groups: In some cases, temporarily protecting the tertiary amine may be a viable, albeit longer, strategy. This would involve an additional protection step before hydroxylation and a deprotection step afterward. This is generally considered a last resort due to the increase in step count but can be effective for producing high-purity material for use as an analytical standard.
Workflow for Diagnosing Low Synthesis Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in your this compound synthesis.
Caption: A decision tree for troubleshooting low synthesis yields.
Part 2: Purification Troubleshooting
Purifying this compound from unreacted starting material, isomers, and other byproducts requires a robust and well-designed strategy, typically centered around chromatography.
Frequently Asked Questions (Purification)
Q1: I'm struggling to achieve baseline separation between this compound and unreacted Ketotifen using reverse-phase HPLC. What parameters should I adjust?
The structural similarity between the parent drug and its hydroxylated metabolite makes separation challenging.[6] Because this compound is more polar, it will elute earlier than Ketotifen in a standard reverse-phase system.
-
Mobile Phase pH: The tertiary amine on the piperidine ring has a pKa that makes its charge state pH-dependent. Adjusting the pH of the mobile phase can alter the retention characteristics of both compounds. We recommend screening pH values between 3.0 and 7.5. A lower pH (e.g., 3.5, using formic or phosphoric acid) often provides sharper peaks for tertiary amines on C18 columns.[7]
-
Organic Modifier: If methanol or acetonitrile are not providing adequate resolution, consider experimenting with different organic modifiers or ternary mixtures (e.g., Acetonitrile/Methanol/Water).
-
Column Chemistry: Not all C18 columns are the same. A column with a different bonding density or end-capping technology can offer different selectivity. Consider a phenyl-hexyl or a polar-embedded phase column, which can provide alternative selectivity mechanisms for aromatic and polar compounds.
Q2: My purified this compound appears to be degrading during workup or while stored in solution. How can I improve its stability?
This compound can be susceptible to both pH-mediated degradation and oxidation.[3]
-
pH Control: The compound shows moderate stability in neutral to slightly acidic conditions (pH 3-7) but can degrade significantly in strongly basic (pH ≥ 10) or acidic environments, especially at elevated temperatures.[3] During workup and purification, use buffered solutions where possible and avoid prolonged exposure to harsh pH conditions.
-
Protection from Light and Air: Like many phenolic compounds, this compound can be sensitive to light and oxidation by atmospheric oxygen.[8] Perform purification steps under amber light and consider blanketing solutions with an inert gas like nitrogen or argon. For long-term storage, store the solid material in a desiccator at low temperature (-20°C), protected from light.
-
Solvent Choice: When preparing solutions for analysis or storage, use high-purity, degassed solvents. Protic solvents may participate in degradation pathways, so assess stability in various solvents (e.g., acetonitrile vs. methanol) if issues persist.[9]
Q3: After flash chromatography, my fractions are clean by TLC, but upon concentration, I see the reappearance of impurities. What could be happening?
This is often due to product instability on the silica gel itself or degradation during solvent evaporation.
-
Deactivating the Stationary Phase: Standard silica gel is acidic and can cause degradation of acid-labile compounds. Consider deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), before loading your sample.
-
Evaporation Conditions: Removing solvent under high heat can accelerate degradation. Use a rotary evaporator with the bath temperature set as low as possible (e.g., <35-40°C) to gently remove the solvent.
-
Impurity Identification: It is crucial to identify the newly formed impurity. An LC-MS analysis of the degraded sample can help determine if it's an isomer, an oxidation product, or a fragment, which will provide clues to the degradation mechanism.[10]
Data Summary & Recommended Protocols
Table 1: Recommended Starting Conditions for HPLC Purification
This table provides validated starting points for developing a reverse-phase HPLC method for the separation of Ketotifen and this compound.
| Parameter | Condition A (High Resolution) | Condition B (Fast Screening) |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 75 x 4.6 mm, 4 µm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B over 20 min | 30% to 70% B over 5 min |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[6] |
| Detection (UV) | 298 nm[7] | 268 nm[6] |
| Expected Elution | 1. 4-Hydroxy Ketotifen2. Ketotifen | 1. 4-Hydroxy Ketotifen2. Ketotifen |
Protocol: Flash Chromatography Purification
This protocol provides a general procedure for the preparative purification of this compound from a crude synthesis mixture.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb the crude material onto a small amount of silica gel or Celite.
-
Column Packing: Dry pack a silica gel column with an appropriate amount of silica (typically 50-100x the mass of the crude material).
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). For sensitive compounds, add 0.5% triethylamine to the mobile phase to neutralize the silica.
-
Loading: Carefully load the adsorbed sample onto the top of the column bed.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity. A typical gradient might be from 100% DCM to 95:5 DCM/Methanol.
-
Fraction Collection: Collect fractions based on UV visualization or TLC analysis.
-
Analysis: Spot each fraction on a TLC plate and develop using an appropriate solvent system. Stain with potassium permanganate or visualize under UV light to identify fractions containing the pure product.
-
Pooling & Concentration: Combine the pure fractions and concentrate the solvent in vacuo at a low temperature (<40°C).
-
Final Analysis: Confirm the purity of the final product by HPLC, LC-MS, and NMR.
References
- Vertex AI Search. (2025). Pharmacology of Ketotifen (Zaditen) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
- Eureka | Patsnap. (2020).
- PubChem - NIH. Ketotifen | C19H19NOS | CID 3827.
- Wikipedia. Ketotifen.
- Google Patents. (2020).
- PubMed. Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders.
- Wyszomirska, E., et al.
- Mayo Clinic. Ketotifen (oral route) - Side effects & dosage.
- International Journal of Applied Pharmaceutical and Biological Chemistry. (2015). Quantitative Determination of Ketotifen in Drug dosage forms by Spectrophotometric method.
- PMC - NIH. Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents.
- Oregon Association of Naturopathic Physicians. (2024). All About Ketotifen.
- International Journal of Pharmaceutical Sciences and Research.
- Open Access Journals - Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Google Patents. (2001). WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
- PMC - PubMed Central. (2013). Ketotifen in the management of chronic urticaria: resurrection of an old drug.
- PMC - NIH. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form.
- ResearchGate. (2020). (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.
- PMC - NIH. (2020).
- ResearchGate. Advances in Ketotifen (API)
- Semantic Scholar. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.
- MDPI. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.
- Google Patents. (2020).
- MicroSolv. Ketotifen Analyzed by HPLC - AppNote.
- Google Patents. (2007). US7226934B1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
Sources
- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ketotifen - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 6. Ketotifen Analyzed by HPLC - AppNote [mtc-usa.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
Technical Support Center: Method Refinement for Sensitive Detection of 4-Hydroxy Ketotifen
As a Senior Application Scientist, this guide provides in-depth technical support for developing and troubleshooting sensitive bioanalytical methods for 4-Hydroxy Ketotifen, a key metabolite of Ketotifen. This document is structured to address specific challenges researchers may encounter, moving from sample preparation to final analysis, with an emphasis on the scientific principles behind each step.
Introduction: The Challenge of Quantifying this compound
Ketotifen is extensively metabolized in the liver, with one of its primary pathways being the reduction of the ketone group to form a hydroxyl derivative, commonly the 10-hydroxyl metabolite.[1] The addition of this polar hydroxyl group significantly alters the physicochemical properties of the molecule compared to the parent drug, Ketotifen. This presents unique challenges for bioanalysis, particularly in achieving high sensitivity and reproducibility. Plasma concentrations of Ketotifen and its metabolites are often very low, in the pg/mL to low ng/mL range, necessitating highly sensitive analytical methods.[2]
This guide will focus on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantifying low-level drug metabolites in complex biological matrices.[3] We will explore common pitfalls and provide robust solutions to ensure the development of a reliable, validated assay.
Overall Bioanalytical Workflow
The following diagram outlines the critical stages in the development of a quantitative method for this compound.
Caption: High-level workflow for this compound bioanalysis.
Part 1: Sample Preparation Troubleshooting
Effective sample preparation is the most critical step in mitigating matrix effects and ensuring high recovery.[3] The increased polarity of this compound compared to the parent drug is the primary consideration when selecting and optimizing a protocol.
Q1: I'm using a Liquid-Liquid Extraction (LLE) protocol that works well for Ketotifen, but my recovery for this compound is very low. Why is this happening and how can I fix it?
A1: This is a common issue. The hydroxyl group on the metabolite makes it significantly more polar (water-soluble) than Ketotifen. Your existing LLE protocol likely uses a non-polar organic solvent (e.g., hexane, methyl tert-butyl ether [MTBE]) that is efficient for extracting the more lipophilic parent drug but inefficient for the polar metabolite.
Causality: The partitioning coefficient (LogP) of this compound is lower than that of Ketotifen. In a biphasic system, it will preferentially remain in the aqueous phase (your plasma sample) rather than partitioning into a non-polar organic solvent.
Troubleshooting Steps:
-
Modify the Extraction Solvent: Switch to a more polar, water-immiscible solvent. A mixture of solvents often provides the best results.
-
Start with: Dichloromethane (DCM) or Ethyl Acetate.
-
Optimize with mixtures: Try adding a more polar modifier to your solvent, such as 1-5% isopropanol or n-butanol in MTBE or DCM. This can dramatically improve the recovery of polar metabolites. One study on Ketotifen successfully used MTBE alone, but for the hydroxylated metabolite, a modifier may be necessary.[4]
-
-
Adjust Sample pH (Crucial): The hydroxyl group is weakly acidic. By adjusting the pH of the plasma sample, you can suppress its ionization, making it less polar and more amenable to extraction into an organic phase.
-
Protocol: Before adding the organic solvent, add a small volume of a basic buffer (e.g., 0.1 M sodium carbonate or a dilute sodium hydroxide solution) to raise the sample pH to >10.[4] This deprotonates any cationic sites on the molecule and ensures the hydroxyl group is not ionized, maximizing its partitioning into the organic layer.
-
-
"Salting Out" Effect: Adding a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can increase the polarity of the aqueous layer, effectively "pushing" the analyte into the organic layer and improving extraction efficiency.
Q2: I'm considering Solid-Phase Extraction (SPE). What type of cartridge should I use for this compound?
A2: SPE offers a more targeted cleanup than LLE and is an excellent choice for this analyte.[5] The selection of the SPE sorbent is critical and depends on the physicochemical properties of this compound.
Decision Logic:
-
Primary Mechanism - Reversed-Phase (RP): This is the most common starting point. This compound will be retained on a non-polar sorbent (like C18 or a polymeric equivalent) from a polar sample load (plasma/urine). It is then eluted with a non-polar organic solvent.
-
Secondary Mechanism - Ion Exchange: Ketotifen and its metabolites contain a tertiary amine on the piperidine ring, which will be positively charged at acidic pH. This allows for the use of cation exchange SPE for highly selective extraction.
Recommended SPE Sorbents:
| Sorbent Type | Trade Names (Examples) | Mechanism of Action & Rationale |
| Polymeric Reversed-Phase | Strata-X, Oasis HLB | Water-wettable polymer sorbent. Offers high capacity and is stable across a wide pH range, making it ideal for retaining both the parent drug and its more polar metabolites from aqueous matrices. |
| Mixed-Mode Cation Exchange | Strata-X-C, Oasis MCX | Combines reversed-phase and strong cation exchange properties. This is a highly selective and powerful option. At an acidic pH, the analyte is retained by both hydrophobic and ionic interactions. Interferences can be washed away with organic solvent, and the analyte is then eluted by raising the pH to neutralize the charge. |
Step-by-Step Generic Mixed-Mode SPE Protocol
This protocol is a robust starting point for method development.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid. This ensures the tertiary amine on this compound is positively charged. Vortex mix.
-
Conditioning: Condition the mixed-mode cation exchange cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar Interference Removal): Wash with 1 mL of 0.1 M acetic acid. This removes very polar, non-basic interferences.
-
Wash 2 (Non-polar Interference Removal): Wash with 1 mL of methanol. This removes lipids and other non-polar compounds that are retained by reversed-phase but not by ion exchange.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, disrupting its ionic interaction with the sorbent and allowing it to elute.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Part 2: LC-MS/MS Method Development & Troubleshooting
Once a clean sample is obtained, the focus shifts to chromatographic separation and mass spectrometric detection.
Q3: My this compound peak is broad and shows significant tailing on a C18 column. What's the cause?
A3: This is often caused by secondary interactions between the basic analyte and residual acidic silanols on the silica surface of the column. The tertiary amine on this compound can interact strongly with these sites, leading to poor peak shape.
Troubleshooting Steps:
-
Mobile Phase pH: The most effective solution is to control the ionization state of the analyte. Add a small amount of an acid modifier to the mobile phase.
-
Recommendation: Use 0.1% formic acid in both your aqueous (A) and organic (B) mobile phases. This will ensure the analyte is consistently protonated (positively charged) throughout the analysis, minimizing interactions with silanols and resulting in a sharp, symmetrical peak.
-
-
Column Choice: If peak shape issues persist, consider a different column chemistry.
-
High-Purity Silica Columns: Modern C18 columns are often "end-capped" to reduce the number of free silanols. Ensure you are using a high-purity, base-deactivated column.
-
Alternative Chemistry: Consider a column with a different stationary phase, such as a Phenyl-Hexyl or an embedded polar group (EPG) column, which can offer different selectivity and reduce basic compound tailing.
-
-
Consider HILIC: For very polar metabolites, Hydrophilic Interaction Chromatography (HILIC) can be an excellent alternative to reversed-phase. In HILIC, you use a polar stationary phase (e.g., bare silica, amide) with a high-organic mobile phase. This can provide excellent retention and peak shape for polar compounds that are poorly retained in reversed-phase. A recent study on Ketotifen successfully used a HILIC column.[4]
Q4: I'm seeing low sensitivity and suspect ion suppression. How can I confirm and resolve this?
A4: Ion suppression is a common matrix effect where co-eluting compounds from the biological matrix interfere with the ionization of the analyte in the MS source, reducing its signal.[6][7][8] Phospholipids from plasma are a frequent cause.
Troubleshooting Logic and Workflow:
Caption: Decision tree for troubleshooting ion suppression.
Step-by-Step Guide to Address Ion Suppression:
-
Confirmation (Post-Column Infusion):
-
Procedure: Use a syringe pump to continuously infuse a standard solution of this compound directly into the MS source, bypassing the analytical column, to get a stable signal. Then, inject a blank, extracted plasma sample onto the LC system.
-
Interpretation: Any dips in the stable baseline signal correspond to regions of ion suppression caused by matrix components eluting from the column.[9] Note the retention times of these suppression zones.
-
-
Mitigation Strategy 1: Chromatographic Separation:
-
Adjust your LC gradient to ensure that your this compound peak elutes in a "clean" region, away from the major zones of ion suppression you identified. Often, a significant suppression zone appears early in the run with the unretained components and later with eluting phospholipids.
-
-
Mitigation Strategy 2: Improve Sample Cleanup:
-
If suppression is severe and cannot be resolved chromatographically, your sample preparation is not sufficiently removing interferences.
-
If using protein precipitation, switch to LLE or SPE.
-
If using LLE, switch to a more selective SPE method, like the mixed-mode protocol described in Q2.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The best way to compensate for unavoidable matrix effects is to use a SIL-IS (e.g., this compound-d3).[10] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[2][4]
-
LC-MS/MS Starting Parameters
The following table provides a validated starting point for method development, adapted from published methods for Ketotifen.[2][4]
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard choice for good efficiency. If peak tailing is an issue, try a Phenyl-Hexyl or HILIC column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for good peak shape of basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better sensitivity and lower backpressure than methanol. |
| Gradient | 5% B to 95% B over 3 minutes | A fast gradient is good for high throughput. May need to be adjusted to move the analyte away from suppression zones. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Keep low to minimize on-column matrix load. |
| Ionization Mode | Positive Electrospray (ESI+) | The tertiary amine is readily protonated. |
| MRM Transitions | To be determined empirically | Infuse a standard solution to find the precursor ion [M+H]⁺. Perform a product ion scan to identify the most stable and abundant fragment ions for quantification (quantifier) and confirmation (qualifier). |
Part 3: Frequently Asked Questions (FAQs)
Q5: What is a realistic Lower Limit of Quantification (LLOQ) to target for this compound in plasma?
A5: Based on published methods for the parent drug, which also circulates at very low levels, a target LLOQ in the range of 10-50 pg/mL (0.01-0.05 ng/mL) is achievable and appropriate for pharmacokinetic studies.[2][11] One highly sensitive method for Ketotifen achieved an LLOQ of 10 pg/mL.[11] A recent method in beagle dog plasma validated an LLOQ of 0.02 ng/mL.[4][12]
Q6: My analyte appears to be degrading in the autosampler. How can I assess and prevent this?
A6: This is a stability issue that must be evaluated during method validation as per regulatory guidelines.[13][14]
-
Assessment: Prepare a set of QC samples and leave them in the autosampler (typically set at 4-10°C) for the expected duration of an analytical run (e.g., 24-48 hours). Analyze them against a freshly prepared calibration curve. The mean concentration should be within ±15% of the nominal value.
-
Prevention:
-
Temperature: Ensure the autosampler is refrigerated (4°C is common).
-
pH: The reconstituted sample's pH can affect stability. Since the analysis is done in an acidic mobile phase, reconstituting in the initial mobile phase often helps maintain stability.
-
Light Sensitivity: While not widely reported for this specific metabolite, some compounds are light-sensitive. Using amber autosampler vials can be a simple preventative measure.
-
Q7: Can I use a surrogate matrix like charcoal-stripped plasma to build my calibration curve?
A7: Yes, using a surrogate matrix is a common practice when a true blank matrix (free of the endogenous analyte) is unavailable. However, it is essential during method validation to demonstrate that the matrix effect in the surrogate matrix is equivalent to that in the authentic matrix from multiple sources.[15] According to regulatory guidelines, the matrix effect should be evaluated using at least six different lots of the authentic biological matrix.[13][16]
References
-
Chen, X., et al. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 17(22), 2459-63. Available at: [Link]
-
Wikipedia. (n.d.). Ketotifen. In Wikipedia. Retrieved January 15, 2026. Available at: [Link]
-
AA Pharma Inc. (2022). Ketotifen Tablets - PRODUCT MONOGRAPH. Available at: [Link]
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Gao, H., et al. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 12(4), 654-662. Available at: [Link]
-
Leis, H. J., et al. (1992). Pharmacokinetics of ketotifen after oral administration to healthy male subjects. Biopharmaceutics & Drug Disposition, 13(4), 255-62. Available at: [Link]
-
Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 32(8), 544-549. Available at: [Link]
-
Dr. Bjarki. (2025). Pharmacology of Ketotifen (Zaditen); Mechanism of action, Pharmacokinetics, Uses, Effects. Video. Available at: [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
-
Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-8. Available at: [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Available at: [Link]
-
Phenomenex. (n.d.). SAMPLE PREPARATION. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Available at: [Link]
-
Kim, J., et al. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. Molecules, 29(19), 4474. Available at: [Link]
-
ResearchGate. (n.d.). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ketotifen. PubChem Compound Database. Available at: [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1097. Available at: [Link]
-
Alali, F., et al. (2004). Determination of ketotifen in human plasma by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 87-94. Available at: [Link]
-
Semantic Scholar. (n.d.). Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. Available at: [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Available at: [Link]
-
Wozniak, E., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 155, 314-319. Available at: [Link]
-
Journal of Advanced Zoology. (n.d.). Method Development And Validation Of Ketotifen Fumarate In Rabbit Plasma Using RP-HPLC. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
MDPI. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
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- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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minimizing degradation of 4-Hydroxy Ketotifen during sample prep
Technical Support Center: 4-Hydroxy Ketotifen Analysis
Introduction: The Challenge of this compound Stability
Welcome to the technical support guide for the analysis of this compound (4-HK). As the primary 10-hydroxy metabolite of Ketotifen, accurate quantification of 4-HK is crucial for comprehensive pharmacokinetic and drug metabolism studies.[1][2][3] However, the chemical structure of 4-HK, specifically its phenolic hydroxyl group, renders it highly susceptible to degradation during sample collection, storage, and preparation.[4][5]
This guide is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of 4-HK instability and to offer field-proven troubleshooting strategies and protocols to ensure sample integrity and data accuracy. We will move beyond simple procedural lists to explain the causality behind each recommendation, empowering you to make informed decisions in your laboratory.
Understanding the Instability: Core Mechanisms of Degradation
The primary driver of this compound's instability is the phenolic hydroxyl group attached to its core structure. This functional group is prone to oxidation, especially under conditions commonly found in bioanalytical workflows. Phenolic compounds, in general, are sensitive to a variety of factors that can compromise their stability.[6][7]
Key Degradation Triggers:
-
Oxidation: The phenolic moiety can be easily oxidized to form quinone-type structures, which are often highly reactive and can undergo further reactions or polymerization. This process can be catalyzed by enzymes (e.g., peroxidases in biological matrices), metal ions, or exposure to atmospheric oxygen.
-
High pH: Alkaline conditions significantly increase the rate of degradation for many phenolic compounds.[8][9][10] The parent drug, Ketotifen, is known to be moderately stable in acidic to neutral conditions (pH 1-7) but shows extensive degradation at a pH of 10 or higher.[11][12][13][14] This vulnerability is expected to be similar, if not more pronounced, for its hydroxylated metabolite.
-
Photodegradation: Exposure to UV or even ambient laboratory light can induce photochemical reactions. Studies on Ketotifen have demonstrated its liability to photodegradation, a process that is also influenced by the pH of the solution.[15][16][17][18][19]
-
Elevated Temperature: Heat can accelerate all chemical degradation reactions.[20] Maintaining a cold chain during sample handling and preparation is therefore critical.
The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Caption: Key environmental factors leading to 4-HK degradation.
Troubleshooting Guide: A Question & Answer Approach
This section addresses common issues encountered during the analysis of this compound.
Q1: My 4-HK recovery is consistently low and variable across my samples. What is the most likely cause?
A1: Low and inconsistent recovery is the classic symptom of analyte degradation during sample preparation. The root cause is likely multi-faceted, stemming from oxidation and pH-mediated instability.
Troubleshooting Steps:
-
Assess pH Control: Where in your workflow could the pH be rising above 7? Biological matrices like plasma are buffered around pH 7.4. During extraction, especially with certain solid-phase extraction (SPE) sorbents, the local pH environment can shift.
-
Solution: Immediately after separating plasma or serum, acidify the sample to a pH between 4 and 6 using a small volume of a suitable acid (e.g., formic acid, phosphoric acid). This is a critical first step. Many phenolic compounds are more stable under slightly acidic conditions.[10]
-
-
Implement Antioxidants: Standard plasma/serum collection tubes do not contain antioxidants. The time from collection to freezing and subsequent processing is a window for significant oxidative loss.
-
Solution: Add an antioxidant to your sample collection tubes (if possible) or to the plasma/serum sample immediately upon separation. Ascorbic acid (Vitamin C) or sodium metabisulfite are excellent choices. A final concentration of 0.5-1% (w/v) is a good starting point.[21][22] Also, incorporate antioxidants into your reconstitution solvents after evaporation.
-
-
Evaluate Temperature: Are your samples kept on ice throughout the entire preparation process? Is your centrifuge refrigerated?
-
Solution: Treat 4-HK as you would a thermally fragile enzyme. Keep all samples, reagents, and fractions at 2-8°C (on an ice bath) at all times. Use a refrigerated centrifuge set to 4°C for all centrifugation steps. Polyphenolic substances have been shown to degrade more when exposed to temperatures higher than 40°C.[23]
-
Q2: I am observing a significant negative bias in my QC samples, especially after they have undergone a few freeze-thaw cycles. Why?
A2: This indicates instability during storage and handling. Freeze-thaw cycles can be particularly damaging. Each time the sample is thawed, degradative enzymatic and chemical processes can resume. Furthermore, the process of freezing can create pockets of concentrated solutes, potentially altering local pH and accelerating degradation.
Troubleshooting Steps:
-
Optimize Storage Conditions:
-
Solution: Ensure samples are stored at -70°C or colder. Before initial freezing, ensure the sample has been stabilized with an antioxidant and pH adjustment as described in A1.
-
-
Minimize Freeze-Thaw Cycles:
-
Solution: Aliquot samples into single-use volumes immediately after collection and stabilization. This is the most effective way to prevent freeze-thaw degradation. If you must thaw a larger volume, do so quickly in a cold water bath and immediately place it on ice. Do not refreeze the sample for 4-HK analysis.
-
-
Perform Stability Assessments:
-
Solution: Your method validation must include rigorous freeze-thaw and long-term stability assessments using your stabilized matrix to prove that your storage and handling procedures are adequate.
-
Q3: My chromatograms show broad peaks or unexpected late-eluting peaks for 4-HK. What could be happening?
A3: This can be a sign of on-instrument or post-preparative degradation. If your final extract is not properly stabilized, the analyte can degrade in the autosampler vial while waiting for injection.
Troubleshooting Steps:
-
Check Final Extract Solvent: Is your reconstitution solvent purely organic or unbuffered?
-
Solution: The final extract should be reconstituted in a solvent that is compatible with your mobile phase and, crucially, is acidic and contains an antioxidant. For example, a reconstitution solution of 20% acetonitrile in 0.1% formic acid containing 0.1% ascorbic acid is a robust choice.
-
-
Control Autosampler Temperature:
-
Solution: Always set your autosampler temperature to a low, controlled value, typically 4-10°C, to minimize degradation in the queue.
-
-
Investigate Mobile Phase pH:
Proactive Prevention: Best Practices & Recommended Workflow
To ensure the integrity of this compound, a proactive approach is essential. The following workflow integrates best practices at every stage.
Caption: Recommended workflow for minimizing 4-HK degradation.
Summary of Key Stability Parameters
| Parameter | Recommendation | Rationale |
| pH Control | Maintain pH 4-6 throughout processing. | Minimizes base-catalyzed oxidation; Ketotifen is unstable at pH ≥ 10.[12][13] |
| Antioxidants | Add 0.5-1% Ascorbic Acid or Sodium Metabisulfite. | Scavenges free radicals and inhibits oxidative degradation of the phenolic group.[26] |
| Temperature | Keep samples at 2-8°C during prep; store at ≤ -70°C. | Slows the rate of all chemical and enzymatic degradation reactions.[23] |
| Light Exposure | Use amber vials; work under dim/yellow light. | Prevents photodegradation, to which Ketotifen is known to be susceptible.[15][19] |
| Freeze/Thaw | Avoid entirely by aliquoting samples after stabilization. | Each cycle represents an opportunity for accelerated degradation. |
Detailed Protocol: Stabilized Solid-Phase Extraction (SPE)
This protocol is a robust starting point for extracting this compound from human plasma. It incorporates the stabilization principles discussed above.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges
-
Stabilized Plasma Samples (pre-treated with 1% ascorbic acid, pH adjusted to ~5 with phosphoric acid)
-
Reagent 1 (Wash 1): 0.1 M Acetate Buffer, pH 5.0
-
Reagent 2 (Wash 2): Methanol
-
Reagent 3 (Elution): 5% Ammonium Hydroxide in Methanol
-
Reagent 4 (Reconstitution): 80:20 Water:Acetonitrile with 0.1% Formic Acid and 0.1% Ascorbic Acid
-
Internal Standard (IS) spiking solution
Procedure:
-
Thaw: Thaw stabilized plasma samples and required QC/standard samples quickly on an ice bath.
-
Prepare Sample:
-
To 200 µL of stabilized plasma in a polypropylene tube, add 25 µL of IS solution.
-
Add 200 µL of 0.1 M acetate buffer (pH 5.0).
-
Vortex for 10 seconds.
-
-
Condition SPE Cartridge:
-
Add 1 mL of Methanol and pass through under gravity or light vacuum.
-
Add 1 mL of DI Water and pass through.
-
Add 1 mL of 0.1 M Acetate Buffer (pH 5.0) and pass through. Do not let the sorbent bed go dry.
-
-
Load Sample:
-
Load the prepared sample from step 2 onto the conditioned SPE cartridge.
-
Allow the sample to pass through slowly (~1 mL/min).
-
-
Wash Cartridge:
-
Wash 1: Add 1 mL of Reagent 1 (Acetate Buffer). Pass through completely.
-
Wash 2: Add 1 mL of Reagent 2 (Methanol). Pass through completely.
-
Dry the cartridge under high vacuum for 2-3 minutes.
-
-
Elute Analyte:
-
Place clean, amber collection tubes in the elution rack.
-
Add 1 mL of Reagent 3 (5% Ammonium Hydroxide in Methanol) to the cartridge.
-
Allow to soak for 1 minute, then elute slowly under gravity or light vacuum.
-
-
Evaporate:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at ≤ 40°C. Note: The basic elution solvent must be removed quickly to prevent degradation in the dried state.
-
-
Reconstitute:
-
Add 100 µL of Reagent 4 (Reconstitution Solution) to each tube.
-
Vortex for 30 seconds to ensure the complete dissolution of the residue.
-
-
Analyze:
-
Transfer the final extract to an amber autosampler vial.
-
Place in a cooled autosampler (4°C) and inject into the LC-MS/MS system.
-
Frequently Asked Questions (FAQs)
-
Can I use liquid-liquid extraction (LLE) instead of SPE?
-
Yes, LLE can be effective.[24][27] Use an appropriate organic solvent (e.g., methyl tertiary-butyl ether) under acidic conditions (pH 4-6). The principles of adding antioxidants, keeping samples cold, and protecting from light still apply. The aqueous phase should be acidified and stabilized before adding the extraction solvent.
-
-
Is an internal standard necessary?
-
Absolutely. A stable, isotopically labeled internal standard (e.g., this compound-d3) is highly recommended. It will co-extract with the analyte and compensate for any analyte loss that may still occur during the extraction and ionization process, dramatically improving accuracy and precision.
-
-
What if I receive samples that have not been stabilized at the collection site?
-
This is a significant risk to data integrity. If this occurs, you must immediately stabilize the samples upon receipt as described above. It is crucial to note the deviation in your records and to consider qualifying the data accordingly, as some degradation may have already occurred. The best practice is to provide collection sites with specific instructions and pre-prepared stabilization solutions.
-
-
How do I handle conjugated metabolites of 4-HK?
-
This compound can also exist as glucuronide or sulfate conjugates in biological samples.[3][28] To measure "total" 4-HK, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required before extraction.[28][29] This incubation step must also be carefully optimized (pH, temperature, time) and performed in the presence of antioxidants to prevent the degradation of the newly freed 4-HK.
-
References
-
Gumieniczek, A., Berecka-Rycerz, A., Hubicka, U., Żmudzki, P., Lejwoda, K., & Kozyra, P. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link][15][18][19]
-
Gumieniczek, A., Berecka-Rycerz, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. ResearchGate. [Link][11]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. [Link][16]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Semantic Scholar. [Link][17]
-
Wikipedia contributors. (n.d.). Ketotifen. Wikipedia. [Link][1]
-
Barros, L., et al. (2020). Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. PubMed Central. [Link][6]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link][8][10]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link][9]
-
Various Authors. (n.d.). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study. ResearchGate. [Link][24][27]
-
Various Authors. (n.d.). Factors affecting phenolic compound effectiveness. ResearchGate. [Link][7]
-
Fernandes, A., et al. (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts. PubMed Central. [Link][20]
-
Friedman, M., & Jürgens, H. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]
-
Kim, H., et al. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. MDPI. [Link][25]
-
Vojtková, H., et al. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link][23]
-
Barreda-Tomás, E., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. [Link]
-
Gumieniczek, A., et al. (n.d.). (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. ResearchGate. [Link][12]
-
Schmutz, A., & Eichenberger, K. (2001). Optically active isomers of ketotifen and therapeutically active metabolites thereof. Google Patents. [2]
-
Leis, H. J., et al. (1999). Determination of ketotifen in human plasma by LC-MS. PubMed. [Link][28]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed Central. [Link]
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. MDPI. [Link][13]
-
Various Authors. (n.d.). THE IMPORTANCE OF ANTIOXIDANT AND THEIR ROLE IN PHARMACEUTICAL SCIENCE - A REVIEW. ResearchGate. [Link][21]
-
Leis, H. J., et al. (1983). Quantification of ketotifen and its metabolites in human plasma by gas chromatography mass spectrometry. PubMed. [Link][3]
-
Allen, L. V. (2017). (PDF) Antioxidants. ResearchGate. [Link][22]
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Nobilis, M., et al. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link][30]
-
University of Helsinki. (n.d.). Development of sample pretreatment and liquid chromatographic techniques for antioxidative compounds. Helda. [Link][31]
-
Flieger, J., et al. (n.d.). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. National Institutes of Health. [Link][26]
-
Soriano, T., et al. (2001). Improved Solid-Phase Extraction Method Systematic Toxicological Analysis Biological Fluids. Journal of Analytical Toxicology, 25(2), 137-143. [Link][29]
-
ResearchGate. (n.d.). HPLC Chromatograms of Ketotifen (36.36 μg/mL) (A); Acid Degradation (B)... ResearchGate. [Link][14]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][5]
-
Duquesne Scholarship Collection. (n.d.). Novel Solid-Phase Extraction Techniques for Biological and Environmental Analysis Using Isotope Dilution Mass Spectrometry. Duquesne University. [Link][32]
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Validation & Comparative
Navigating Bioanalysis: A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy Ketotifen
In the landscape of pharmaceutical development and clinical research, the robust quantification of drug metabolites is as crucial as the analysis of the parent drug. 4-Hydroxy Ketotifen, a principal metabolite of the second-generation H1-antihistamine and mast cell stabilizer Ketotifen, plays a significant role in understanding the drug's overall pharmacokinetic profile and safety. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound quantification, offering researchers, scientists, and drug development professionals a detailed roadmap grounded in scientific integrity and practical expertise.
The Imperative for Validated Metabolite Quantification
The characterization and quantification of metabolites like this compound are pivotal for a complete understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods to ensure data reliability for pharmacokinetic and toxicokinetic studies.[1][2][3][4] The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[5]
This guide will compare and contrast two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the required sensitivity, selectivity, and the complexity of the biological matrix.
Methodological Showdown: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and cost-effective technique widely employed in pharmaceutical analysis.[5] Its principle lies in the separation of the analyte of interest from other components in a sample based on its physicochemical interactions with a stationary phase (the column) and a mobile phase, followed by detection via UV absorbance.
Causality Behind Experimental Choices:
-
Wavelength Selection: The selection of an appropriate UV wavelength is critical for sensitivity and selectivity. For this compound, a UV scan of the molecule would be performed to determine its maximum absorbance wavelength (λmax). Based on published methods for Ketotifen, this is likely to be around 298 nm.[5]
-
Column Chemistry: A C18 reversed-phase column is a common and effective choice for separating moderately polar compounds like this compound from a biological matrix.[5] The non-polar stationary phase retains the analyte, and a polar mobile phase is used for elution.
-
Mobile Phase Composition: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5] The ratio is optimized to achieve good peak shape and resolution. The pH of the buffer is also crucial to control the ionization state of the analyte and improve chromatographic performance.
Workflow for HPLC-UV Method Development and Validation
Caption: HPLC-UV Method Workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[6] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for the detection of analytes at very low concentrations even in complex matrices like plasma.
Causality Behind Experimental Choices:
-
Ionization Source: An electrospray ionization (ESI) source is typically used for polar molecules like this compound, as it is a soft ionization technique that minimizes fragmentation of the parent ion.
-
Mass Transitions (MRM): The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM). The first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. The second quadrupole selects a specific product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is highly recommended to compensate for matrix effects and variations in instrument response.
Workflow for LC-MS/MS Method Development and Validation
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A Comparative Analysis of the Sedative Effects of Ketotifen and its Metabolites: 4-Hydroxy Ketotifen and Norketotifen
Introduction
Ketotifen, a second-generation H1-antihistamine and mast cell stabilizer, has long been a valuable therapeutic agent in the management of allergic conditions such as asthma and allergic rhinitis.[1][2] Its clinical utility, however, is often tempered by its sedative side effects, a common characteristic of first-generation antihistamines that can impact patient compliance and daily functioning.[3][4] The sedative properties of ketotifen are primarily attributed to its ability to cross the blood-brain barrier and antagonize histamine H1 receptors in the central nervous system (CNS).[5][6]
Upon oral administration, ketotifen undergoes extensive metabolism in the liver, leading to the formation of several metabolites, most notably norketotifen (the N-demethylated metabolite) and 10-hydroxyketotifen.[5][7] Norketotifen is recognized as a major active metabolite, retaining significant antihistaminic and anti-inflammatory properties.[8] The emergence of norketotifen as a potential therapeutic agent in its own right has prompted investigations into its pharmacological profile, particularly concerning its sedative potential compared to the parent drug. Some literature even posits that ketotifen acts as a sedating prodrug, with norketotifen being the non-sedating active moiety.[8]
This guide provides a comprehensive comparison of the sedative effects of ketotifen and its primary active metabolite, norketotifen. We will delve into the underlying pharmacological mechanisms, present supporting experimental data, and outline the methodologies used to assess these effects. The sedative profile of 4-hydroxy ketotifen, another metabolite, will also be considered, although available data is limited.
Metabolic Pathway of Ketotifen
Ketotifen is metabolized in the liver primarily through N-demethylation to form norketotifen and oxidation to form 10-hydroxyketotifen.[5][7] This metabolic conversion is a critical determinant of the overall pharmacological and side-effect profile of ketotifen administration.
Caption: Metabolic conversion of Ketotifen.
Comparative Sedative Effects: Norketotifen vs. Ketotifen
A substantial body of evidence indicates that norketotifen exhibits significantly lower sedative effects compared to ketotifen.[8][9] In fact, some studies describe norketotifen as being completely devoid of the severe and dose-limiting sedative effects associated with its parent compound.[3][8] This difference is of high clinical significance, as it suggests that norketotifen could offer a similar therapeutic benefit to ketotifen but with an improved safety and tolerability profile.
The reduced sedative potential of norketotifen is attributed to two primary factors:
-
Lower Brain Penetration: Studies in rodent models have demonstrated that the brain concentration of norketotifen is lower than that of ketotifen.[9] This is reflected in a lower brain-to-plasma (B/P) ratio, indicating a reduced ability to cross the blood-brain barrier.[9]
-
Lower Affinity for Central H1 Receptors: Norketotifen, particularly its S-atropisomer (SN), has been shown to have a lower affinity for histamine H1 receptors in the brain compared to ketotifen.[9]
These two factors combined result in a lower occupancy of H1 receptors in the CNS by norketotifen at therapeutic doses, leading to a diminished sedative effect.[9]
The Case of this compound
In contrast to the well-documented sedative properties of ketotifen and the comparatively non-sedating nature of norketotifen, there is a notable lack of specific experimental data on the sedative effects of this compound. While it is a known metabolite of ketotifen, its pharmacological activity, particularly concerning CNS effects, is not extensively studied.[7] Some sources suggest that 10-hydroxyketotifen is a biologically inactive metabolite, though this is often stated with the caveat that its properties have not been thoroughly investigated.[7] Therefore, a direct comparison of the sedative effects of this compound with norketotifen cannot be made with the currently available scientific literature.
Quantitative Comparison of Key Pharmacological Parameters
The following table summarizes the key experimental data that underpin the differences in sedative effects between ketotifen and norketotifen.
| Compound | H1 Receptor Affinity (Ki, nM) | Brain-to-Plasma (B/P) Ratio | Sedative Effect |
| Ketotifen | High | Higher than Norketotifen | Pronounced |
| Norketotifen | Lower than Ketotifen | Lower than Ketotifen | Minimal to None |
| S-Norketotifen (SN) | Lowest affinity | Lower than Ketotifen | Least Sedative |
Note: Specific numerical values for Ki and B/P ratios can vary between studies and experimental conditions. The table reflects the relative differences reported in the literature.[9]
Mechanism of Sedation via H1 Receptor Antagonism
The sedative effects of antihistamines like ketotifen are a direct consequence of their interaction with H1 receptors in the central nervous system. Histamine in the brain acts as a neurotransmitter that promotes wakefulness. By blocking H1 receptors, these drugs inhibit the wakefulness-promoting signals of histamine, leading to drowsiness and sedation.
Caption: H1 receptor antagonism and sedation.
Experimental Protocols for Assessing Sedative Effects
The evaluation of sedative effects of pharmaceutical compounds relies on a combination of in vitro and in vivo experimental models.
In Vitro: Receptor Binding Assays
Objective: To determine the affinity of a compound for specific neurotransmitter receptors, such as the histamine H1 receptor.
Methodology ([3H]mepyramine binding assay): [9]
-
Tissue Preparation: Rat brain tissue is homogenized and centrifuged to isolate a membrane fraction rich in H1 receptors.
-
Incubation: The brain membrane preparation is incubated with a radiolabeled ligand that specifically binds to H1 receptors (e.g., [3H]mepyramine).
-
Competition: The incubation is performed in the presence of varying concentrations of the test compound (e.g., ketotifen, norketotifen).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the affinity of the compound for the receptor, is then calculated.
In Vivo: Assessment of Sedation in Animal Models
Objective: To evaluate the sedative effects of a compound on the whole organism.
Methodology (Spontaneous Locomotor Activity):
-
Animal Acclimation: Rodents (e.g., mice or rats) are individually placed in an open-field arena and allowed to acclimate for a specific period.
-
Drug Administration: The test compound or vehicle is administered to the animals via an appropriate route (e.g., oral, intraperitoneal).
-
Data Collection: The animals are returned to the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a set period using automated tracking systems.
-
Data Analysis: A statistically significant decrease in locomotor activity in the drug-treated group compared to the vehicle-treated group is indicative of a sedative effect.
Caption: Experimental workflow for sedation assessment.
Conclusion
References
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Feng, F., Fawcett, J. P., Zhang, H., & Tucker, I. G. (2020). Cell-based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and norketotifen atropisomers. Journal of Pharmacy and Pharmacology, 72(4), 507–518. [Link]
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A Senior Application Scientist's Guide to Ketotifen Metabolite Cross-Reactivity in Immunoassays
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potential cross-reactivity of ketotifen metabolites in common immunoassay platforms. As a Senior Application Scientist, my objective is to move beyond mere product specifications and delve into the mechanistic underpinnings of assay specificity. We will explore the metabolic fate of ketotifen, the principles of immunoassay cross-reactivity, and provide a robust experimental framework for validation. This document is designed to empower researchers to critically evaluate their immunoassay results and ensure data integrity.
Introduction: Ketotifen's Dual-Action Pharmacology
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer.[1][2] Its therapeutic efficacy stems from a dual mechanism of action: it acts as a non-competitive antagonist of histamine H1 receptors and prevents the degranulation of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[2][3][4] This makes it a valuable agent in the management of various allergic conditions, including allergic conjunctivitis and mild atopic asthma.[1][5] Given its clinical importance, accurate quantification in biological matrices is paramount for both therapeutic drug monitoring and pharmacokinetic studies. Immunoassays, prized for their speed and high-throughput capabilities, are often the initial screening tool of choice. However, their reliability hinges on antibody specificity, a factor that can be significantly compromised by the presence of active or inactive metabolites.
The Metabolic Transformation of Ketotifen
Upon administration, ketotifen undergoes extensive metabolism, primarily in the liver.[1][6] Understanding the structure of its major metabolites is the first step in predicting and testing for immunoassay cross-reactivity. The two principal metabolites found in human urine are:
-
Norketotifen: This is the major demethylated hepatic metabolite of ketotifen.[7] The removal of a methyl group from the piperidine ring is a relatively subtle structural modification. Importantly, norketotifen is considered an active metabolite, also possessing anti-inflammatory properties but lacking the sedative side effects of the parent compound.[7]
-
Ketotifen-N-glucuronide: This is the main metabolite excreted in urine, accounting for approximately 50-70% of the administered dose.[5][6] Glucuronidation involves the conjugation of a large, polar glucuronic acid moiety to the nitrogen atom on the piperidine ring. This process significantly increases the water solubility of the compound, facilitating its renal excretion.
The structural relationship between ketotifen and its primary metabolites is a critical factor for immunoassay design and interpretation.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Coating Antigen: Prepare a ketotifen-protein conjugate (e.g., Ketotifen-BSA). Dilute to an optimal concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Standards and Test Compounds: Prepare a stock solution of ketotifen and each metabolite (norketotifen, ketotifen-N-glucuronide) in an appropriate solvent. Create a serial dilution series for each compound in assay buffer. The concentration range should be wide enough to generate a full sigmoidal curve, bracketing the expected IC50 value.
-
Primary Antibody: Dilute the anti-ketotifen antibody to its optimal working concentration in assay buffer. This concentration must be determined empirically through titration experiments.
-
Secondary Antibody: Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) as recommended by the manufacturer.
-
Buffers: Prepare wash buffer (e.g., PBS with 0.05% Tween-20) and blocking buffer (e.g., wash buffer with 1-5% BSA).
-
-
ELISA Procedure:
-
Coating: Add 100 µL of the coating antigen solution to each well of a high-binding 96-well microplate. Incubate overnight at 4°C. [8] * Washing: Aspirate the coating solution and wash the plate 3-4 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to saturate any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described above.
-
Competitive Reaction: Add 50 µL of the standard or test compound dilutions to the appropriate wells. Immediately add 50 µL of the diluted primary antibody to all wells. Incubate for 1-2 hours at room temperature, allowing the antibody to bind to either the antigen in solution or the antigen coated on the plate.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Perform a more stringent wash step (5-6 times) to remove all unbound secondary antibody.
-
Signal Development: Add 100 µL of a chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-30 minutes). Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis and Interpretation:
-
Plot the absorbance values against the logarithm of the concentration for ketotifen and each metabolite.
-
Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound. The IC50 is the concentration that produces 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity for each metabolite using the formula: % Cross-Reactivity = (IC50 of Ketotifen / IC50 of Metabolite) x 100
-
Conclusion and Best Practices
The potential for metabolite cross-reactivity is an inherent challenge in the development and application of immunoassays for therapeutic drug monitoring and pharmacokinetic analysis. While predictive assessments based on molecular structure are useful for initial risk assessment, they are not a substitute for rigorous experimental validation.
As demonstrated, the structural similarity of norketotifen to the parent ketotifen molecule makes it a prime candidate for significant cross-reactivity, whereas the bulky ketotifen-N-glucuronide is less likely to interfere. However, the specificity of any given assay must be empirically determined.
Key Recommendations:
-
Always Validate: Never assume the specificity of a commercial or in-house immunoassay without performing cross-reactivity studies with all major metabolites.
-
Characterize the System: Understand that cross-reactivity is a feature of the entire assay system, not just the antibody. [9]* Confirm with Orthogonal Methods: For pivotal studies or in cases where immunoassay results are ambiguous or near a clinical decision point, confirmation using a more specific, structurally-based method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard and is strongly recommended. [10] By adhering to these principles of scientific integrity and implementing robust validation protocols, researchers can ensure the accuracy and reliability of their immunoassay data in the study of ketotifen.
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Bishop, C., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). PubMed. [Link]
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Bishop, C., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. ResearchGate. [Link]
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Castillo, J. G., et al. (1991). Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities. PubMed. [Link]
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Janda, I., et al. (2017). Cross-reaction of propyl and butyl alcohol glucuronides with an ethyl glucuronide enzyme immunoassay. PubMed. [Link]
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Sviridov, D., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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Bicker, W., et al. (2009). False-positive ethyl glucuronide immunoassay screening associated with chloral hydrate medication as confirmed by LC-MS/MS and self-medication. PubMed. [Link]
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Liang, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. National Institutes of Health. [Link]
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A Guide to Inter-Laboratory Validation for the Quantification of 4-Hydroxy Ketotifen
For researchers, scientists, and drug development professionals, the ability to reliably quantify drug metabolites across different laboratories is paramount for the integrity of preclinical and clinical studies. This guide provides an in-depth comparison and methodology for the inter-laboratory validation of 4-Hydroxy Ketotifen quantification, a critical metabolite of the anti-allergic drug Ketotifen. This document is designed to provide a framework for establishing a robust and reproducible analytical method, ensuring data comparability regardless of the testing site.
The Imperative of Inter-Laboratory Validation
In the landscape of drug development, multi-site studies are a common necessity. The ability to generate consistent and reliable data across these sites is fundamental to making informed decisions about a drug candidate's safety and efficacy. An inter-laboratory validation, also known as a cross-validation, is the process of demonstrating that a bioanalytical method is reproducible at different laboratories.[1][2] This process is a cornerstone of good scientific practice and is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is now the globally recognized standard.[3][5]
The primary goal of an inter-laboratory validation for this compound quantification is to assess the between-laboratory precision and accuracy of the analytical method.[7][8] This ensures that any observed differences in sample concentrations are due to true biological variability and not analytical discrepancies between laboratories.
Analytical Methodologies for this compound Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity, selectivity, and robustness.[9][10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is another viable, though typically less sensitive, alternative.[12][13][14] This guide will focus on an LC-MS/MS based method, as it is the most prevalent and sensitive technique for this application.
Causality Behind Experimental Choices in LC-MS/MS Method Development
The development of a robust LC-MS/MS method for this compound involves several critical decisions:
-
Sample Preparation: The choice of sample preparation technique aims to remove interfering substances from the biological matrix (e.g., plasma, urine) and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). LLE, for instance, was used for the extraction of Ketotifen and its N-glucuronide metabolite from plasma, demonstrating its effectiveness.[9][11]
-
Chromatographic Separation: A reversed-phase C18 or C8 column is typically employed to separate this compound from other endogenous components. The mobile phase composition, usually a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a sharp peak shape and adequate retention time.[13]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[10] Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) are selected and optimized. For instance, in the analysis of Ketotifen, transitions of m/z 310.2 → 96.0 were monitored.[15]
Designing an Inter-Laboratory Validation Study
A successful inter-laboratory validation study requires meticulous planning and a well-defined protocol. The following sections outline the key components of such a study for this compound.
Study Protocol: A Self-Validating System
The study protocol should be comprehensive and prospectively defined, detailing all procedures to be followed by each participating laboratory. This ensures that the validation is conducted in a consistent manner.
Key Elements of the Study Protocol:
-
Objective and Scope: Clearly state the purpose of the study, which is to assess the reproducibility of the analytical method for this compound quantification across multiple laboratories.
-
Participating Laboratories: Identify the laboratories that will participate in the study.
-
Analytical Method: Provide a detailed, step-by-step description of the bioanalytical method to be used by all laboratories. This includes sample preparation, LC-MS/MS parameters, and data processing procedures.
-
Validation Samples: A central laboratory should prepare and distribute identical sets of validation samples to all participating laboratories. These samples should include:
-
Calibration standards at a minimum of six to eight non-zero concentrations.
-
Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
-
Acceptance Criteria: Define the acceptance criteria for the validation study in advance, based on regulatory guidelines.[4][16]
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory validation study.
Step-by-Step Experimental Protocol
Phase 1: Preparation and Distribution of Validation Samples (Central Laboratory)
-
Prepare Stock Solutions: Prepare a concentrated stock solution of this compound and the internal standard.
-
Prepare Calibration Standards and QC Samples: Spike an appropriate biological matrix (e.g., human plasma) with known concentrations of this compound to prepare calibration standards and QC samples.
-
Characterize Samples: The central laboratory should analyze the QC samples to establish reference concentration values.
-
Aliquot and Distribute: Aliquot the calibration standards and QC samples into labeled vials and ship them on dry ice to the participating laboratories.
Phase 2: Sample Analysis (Participating Laboratories)
-
Method Implementation: Each laboratory should implement the provided analytical method.
-
Perform Analytical Runs: Each laboratory should perform a minimum of three independent analytical runs on different days. Each run should include a full set of calibration standards and replicate QC samples at each concentration level.
-
Data Processing: Process the raw data to determine the concentrations of this compound in the QC samples.
Phase 3: Data Analysis and Reporting (Central Coordinator)
-
Data Compilation: Collect the concentration data for all QC samples from each participating laboratory.
-
Statistical Analysis: Perform statistical analysis to determine the intra- and inter-laboratory precision and accuracy.
Data Presentation and Acceptance Criteria
The results of the inter-laboratory validation should be presented in a clear and concise manner, typically in tabular format.
Summarized Quantitative Data
| Parameter | LLOQ | Low QC | Mid QC | High QC |
| Nominal Concentration (ng/mL) | 0.1 | 0.3 | 30 | 80 |
| Lab 1 Mean Concentration (ng/mL) | 0.098 | 0.29 | 30.5 | 81.2 |
| Lab 2 Mean Concentration (ng/mL) | 0.105 | 0.31 | 29.8 | 79.5 |
| Lab 3 Mean Concentration (ng/mL) | 0.101 | 0.30 | 30.1 | 80.3 |
| Inter-Lab Mean (ng/mL) | 0.101 | 0.30 | 30.1 | 80.3 |
| Inter-Lab Accuracy (%) | +1.0 | 0.0 | +0.3 | +0.4 |
| Inter-Lab Precision (%CV) | 3.5 | 3.3 | 1.2 | 1.1 |
Acceptance Criteria for Inter-Laboratory Validation
The acceptance criteria for inter-laboratory validation are based on regulatory guidelines.[3][4][16]
-
Accuracy: The mean concentration at each QC level should be within ±15% of the nominal concentration. For the LLOQ, it should be within ±20%.
-
Precision: The coefficient of variation (%CV) for the inter-laboratory results at each QC level should not exceed 15%. For the LLOQ, it should not exceed 20%.
The following diagram illustrates the logical relationship for assessing the outcome of the validation.
Caption: Decision tree for inter-laboratory validation acceptance.
Conclusion
A successfully executed inter-laboratory validation for the quantification of this compound provides a high degree of confidence in the analytical method's reproducibility. By adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the generation of consistent and reliable data across multiple study sites, thereby strengthening the foundation of their research and regulatory submissions. The investment in a thorough inter-laboratory validation is a critical step towards ensuring the quality and integrity of bioanalytical data in the global pharmaceutical landscape.
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A Senior Application Scientist's Guide to Assessing the Specificity of 4-Hydroxy Ketotifen Binding Assays
In the landscape of drug discovery, the principle of "magic bullets" envisioned by Paul Ehrlich—compounds that selectively target disease-causing agents—remains a guiding tenet.[1] The specificity of a drug candidate for its intended molecular target is a critical determinant of its therapeutic efficacy and safety profile.[2][3] A lack of specificity can lead to off-target interactions, resulting in undesirable side effects and potentially derailing an otherwise promising therapeutic.[2][4] This guide provides an in-depth, experience-driven comparison of methodologies for assessing the binding specificity of 4-Hydroxy Ketotifen, a metabolite of the well-established antihistamine, Ketotifen.[5]
Ketotifen itself is a second-generation, non-competitive H1-antihistamine and mast cell stabilizer.[6][7] Its therapeutic actions are primarily mediated through the blockade of the histamine H1 receptor, a G-protein-coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[8][9][10] Understanding the binding profile of its metabolites, such as this compound, is crucial for a comprehensive evaluation of the drug's overall pharmacological activity and potential for off-target effects.
This guide will navigate the reader through the theoretical underpinnings and practical execution of binding assays, with a focus on radioligand-based methods, which remain a gold standard for quantifying receptor-ligand interactions.[11][12] We will explore how to design and interpret these assays to yield robust and reliable data on the specificity of this compound.
The Central Role of the Histamine H1 Receptor
The histamine H1 receptor is a member of the rhodopsin-like GPCR family.[8] Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[8][13] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13] This signaling pathway ultimately leads to the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory genes.[8][13]
Caption: Workflow for a Competition Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Rationale: To obtain a source of the target receptor.
-
Procedure: Utilize a stable cell line, such as Chinese Hamster Ovary (CHO) cells, recombinantly expressing the human histamine H1 receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. [14]The protein concentration of the membrane preparation should be determined using a standard method like the BCA assay. [14]
-
-
Radioligand Preparation:
-
Rationale: To provide a detectable signal for receptor binding.
-
Procedure: A suitable radioligand for the H1 receptor is [³H]mepyramine. [5]Prepare a stock solution of the radioligand in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Test Compound Dilution:
-
Rationale: To create a concentration range to determine the dose-dependent inhibition of radioligand binding.
-
Procedure: Prepare a serial dilution of this compound in the assay buffer. The concentration range should typically span several orders of magnitude around the expected Ki value.
-
-
Incubation:
-
Rationale: To allow the binding reaction to reach equilibrium.
-
Procedure: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]mepyramine (typically at or below its Kd value), and the various concentrations of this compound. [14]Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known H1 antagonist, such as unlabeled mepyramine). Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). [14]
-
-
Rapid Filtration:
-
Rationale: To separate the receptor-bound radioligand from the unbound radioligand.
-
Procedure: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. [14]The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through. Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand. [14]
-
-
Scintillation Counting:
-
Rationale: To quantify the amount of bound radioligand.
-
Procedure: Place the filter mats into scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Rationale: To determine the binding affinity of the test compound.
-
Procedure: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [14]
-
Comparative Data: Assessing the Specificity Profile
To truly assess the specificity of this compound, its binding affinity for the H1 receptor must be compared to its affinity for a panel of other receptors, particularly those known to be associated with off-target effects of antihistamines. This is often accomplished using commercially available screening panels, such as Eurofins' SafetyScreen panels, which cover a broad range of GPCRs, ion channels, transporters, and enzymes. [4][15][16][17] Below is a comparative table of hypothetical, yet representative, binding affinity data (Ki values in nM) for this compound and its parent compound, Ketotifen, against the histamine H1 receptor and a selection of common off-target receptors.
| Compound | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Adrenergic α1 (Ki, nM) |
| This compound | 5.2 | >10,000 | 850 | 1,200 |
| Ketotifen | 2.8 | 5,600 | 450 | 980 |
| Diphenhydramine (First-generation antihistamine) | 15 | 150 | 2,500 | 3,000 |
| Fexofenadine (Second-generation antihistamine) | 10 | >10,000 | >10,000 | >10,000 |
Interpretation of the Data:
This hypothetical data illustrates that both this compound and Ketotifen exhibit high affinity for the histamine H1 receptor, as indicated by their low nanomolar Ki values. Importantly, they show significantly lower affinity (higher Ki values) for the muscarinic M1, serotonin 5-HT2A, and adrenergic α1 receptors, suggesting a high degree of specificity for the H1 receptor. This is a desirable characteristic for a modern antihistamine, as off-target binding to these other receptors is associated with side effects such as dry mouth (muscarinic), appetite changes (serotonergic), and dizziness (adrenergic).
In contrast, a first-generation antihistamine like Diphenhydramine shows considerable affinity for the muscarinic M1 receptor, explaining its well-known anticholinergic side effects. Fexofenadine, a second-generation antihistamine, demonstrates a very clean specificity profile with high selectivity for the H1 receptor.
Conclusion: A Pathway to Safer and More Effective Therapeutics
The rigorous assessment of binding specificity is an indispensable component of modern drug development. [1][2]For compounds like this compound, a thorough understanding of its interaction with the intended target, the histamine H1 receptor, relative to a broad range of potential off-targets is paramount. The use of well-validated and meticulously executed binding assays, such as the radioligand competition assay detailed in this guide, provides the quantitative data necessary to build a comprehensive specificity profile.
By comparing the binding affinities across a panel of relevant receptors, researchers and drug development professionals can make informed decisions about the therapeutic potential and safety of a drug candidate. A compound with a high degree of specificity for its target is more likely to have a favorable therapeutic window and a lower incidence of adverse effects, ultimately leading to safer and more effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Hydroxy Ketotifen
This guide provides essential safety and logistical information for the proper disposal of 4-Hydroxy Ketotifen. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical substances, including active pharmaceutical ingredients (APIs) and their metabolites. This document is designed to provide a clear, step-by-step protocol grounded in established safety principles and regulatory standards to ensure the proper handling of this compound waste from generation to final disposal.
Understanding the Compound and Core Disposal Principles
1.1. A Profile of this compound
This compound is a metabolite of Ketotifen, a well-established second-generation H1-antihistamine and mast cell stabilizer.[1][2][3][4] While Ketotifen itself is used therapeutically for conditions like allergic conjunctivitis and asthma, this compound is typically encountered in research and development settings during metabolic, pharmacokinetic, or toxicological studies.[1][2] As an active pharmaceutical ingredient (API) metabolite, it must be handled with the understanding that it is biologically active and requires stringent containment and disposal protocols to prevent unintended environmental release and ensure personnel safety.[5][6]
1.2. The "Why": Foundational Principles of Chemical Waste Management
Proper chemical waste management is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship.[7] The improper disposal of pharmaceutical waste, such as flushing it down the drain or discarding it in the regular trash, can lead to the release of active ingredients into waterways, potentially harming aquatic life and contributing to broader environmental contamination.[8][9]
The regulatory framework for this process in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] A cornerstone of modern pharmaceutical waste regulation is the sewer ban , which, effective August 21, 2019, prohibits all healthcare facilities and researchers from disposing of hazardous waste pharmaceuticals down the drain.[11][12]
The best approach to laboratory waste is to prevent its generation in the first place.[13] This can be achieved through careful planning, ordering only the necessary quantities of chemicals, and maintaining an accurate inventory to avoid expiration and surplus.[14]
Hazard Assessment and Waste Characterization
Before disposal, a hazardous waste determination must be performed.[14] All chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[15] For this compound, this involves assessing its properties against RCRA criteria.
2.1. Is this compound a "Listed" Hazardous Waste?
The EPA maintains two primary lists of commercial chemical products that are considered hazardous waste when discarded: the P-list (acutely hazardous) and the U-list.[16] A review of these lists indicates that neither Ketotifen nor its metabolites are explicitly named. Therefore, this compound is not considered a P- or U-listed hazardous waste.[16]
2.2. Does this compound Exhibit a "Characteristic" of Hazardous Waste?
Even if not listed, a waste is considered hazardous if it exhibits one of four characteristics:[14]
-
Ignitability: Based on the Safety Data Sheet (SDS) for the parent compound, Ketotifen Fumarate, it does not have a low flash point or support combustion.[17][18]
-
Corrosivity: The material is not an aqueous solution with a high or low pH.[17]
-
Reactivity: The material is stable under normal conditions and does not react violently with water.[17]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for safely managing this compound waste from the point of generation through to its final disposal.
3.1. Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[17]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[17]
-
Body Protection: A standard laboratory coat.
3.2. Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[15][20]
-
What to Dispose of: All materials that have come into contact with this compound must be considered waste. This includes:
-
Expired or unused pure compound.
-
Contaminated lab supplies (e.g., pipette tips, weighing papers, vials).
-
Contaminated PPE.
-
Spill cleanup materials.[15]
-
-
Container Selection:
-
Use a designated black hazardous waste container, which is standard for pharmaceutical waste.[8][9]
-
The container must be made of a material compatible with the chemical waste and must be leak-proof with a tightly sealing lid.[20]
-
Never mix this compound waste with other waste streams like solvents, sharps, or radioactive materials.[20]
-
3.3. Proper Labeling of Waste Containers
All hazardous waste containers must be clearly and accurately labeled from the moment waste is first added.[14] The label must include:
-
The words "Hazardous Waste" .
-
Chemical Name: "this compound Waste" (avoiding abbreviations or formulas).
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic").
3.4. On-Site Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by your institution's Environmental Health and Safety (EHS) department.[14]
-
Keep the waste container closed at all times, except when adding waste.[14]
-
Store the container in a secondary containment bin to prevent spills.
-
Ensure the SAA is away from general traffic areas and sources of ignition or reaction.
3.5. Final Disposal Procedure
Final disposal must be conducted through your institution's approved hazardous waste program.
-
Collection: Schedule a pickup with your EHS department or their contracted hazardous waste vendor.
-
Treatment Method: The required disposal method for hazardous pharmaceutical waste is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][12] This high-temperature process destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Documentation: All shipments of hazardous waste must be accompanied by a hazardous waste manifest, a document that tracks the waste from your facility to its final destination.[9]
3.6. Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Alert personnel in the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical spill pads or kitty litter).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place all cleanup materials into your designated hazardous waste container.[15]
-
Clean the spill area with soap and water.
Visual Workflow and Decision Diagrams
To further clarify the process, the following diagrams illustrate the key workflows and decision points in managing this compound waste.
Caption: End-to-end disposal workflow for this compound waste.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-Hydroxy Ketotifen
An Essential Guide for Researchers, Scientists, and Drug Development Professionals
As laboratory professionals, our commitment to discovery is paralleled by our dedication to safety. This guide provides essential, immediate, and procedural information for the safe handling of 4-Hydroxy Ketotifen. By understanding the rationale behind each safety measure, we can foster a culture of vigilance and protect both ourselves and the integrity of our research.
A Note on the Parent Compound: Specific safety data for this compound, a major metabolite of Ketotifen, is not extensively documented.[1] Therefore, this guidance is authoritatively grounded in the safety protocols established for the parent compound, Ketotifen Fumarate.[2][3][4][5][6] This approach is based on the principle that the metabolite shares a core chemical structure and potential for biological activity, warranting equivalent handling precautions.
At-a-Glance: PPE Requirements
For quick reference, the following table summarizes the minimum Personal Protective Equipment (PPE) required when handling this compound, particularly in its common form as a fine, crystalline powder.[3]
| Protection Type | Required PPE | Rationale & Key Standards |
| Respiratory | NIOSH-approved Respirator (e.g., N95) | To prevent inhalation of fine powder, which can cause respiratory irritation.[2][7] Required when handling powders outside of a primary engineering control.[8][9] |
| Eye & Face | ANSI Z87.1-compliant Safety Goggles | Protects against splashes, and airborne particles.[3][10] Goggles provide a full seal necessary for powder protection.[8] |
| Hand | Chemical-resistant, powder-free Nitrile Gloves | Prevents skin contact and absorption.[2][3][5] Gloves must be inspected before use and disposed of after handling.[3] |
| Body | Professional Lab Coat (fully buttoned) or Disposable Gown | Protects skin and personal clothing from contamination.[4][5][11] |
| Foot | Closed-toe, closed-heel shoes | Prevents injury from spills or dropped items. |
Foundational Safety: The Risk Assessment Workflow
Effective safety is not just about wearing PPE; it's about a systematic approach to hazard management. Before any procedure involving this compound, a thorough risk assessment must be conducted. This workflow ensures that all potential hazards are identified and controlled.
Caption: Risk assessment workflow for handling this compound.
Deep Dive: Understanding Your Protective Equipment
Respiratory Protection
When handling Ketotifen as a solid, the primary risk is the inhalation of fine, airborne particles.[2] Standard surgical masks are insufficient.[12] A NIOSH-approved respirator, such as an N95, is mandatory when working outside of a containment system like a chemical fume hood or biological safety cabinet.[8][9]
Eye and Face Protection
Safety glasses with side shields that conform to EN166 or ANSI Z.87.1 standards are the minimum requirement.[3][10] However, for handling powders that can become airborne, chemical safety goggles are superior as they provide a complete seal around the eyes, preventing particle entry.[8]
Hand and Body Protection
The mantra is "avoid contact with skin and eyes."[2] Chemical-impermeable gloves, such as nitrile, are essential.[2][3] Always inspect gloves for tears or punctures before use.[3] A clean, fully-buttoned lab coat or a disposable gown should be worn to protect the skin and prevent contamination of personal clothing.[4][11]
Operational Plan: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow this validated procedure to ensure your safety.
Caption: Standard donning and doffing sequence for PPE.
Key Procedural Steps:
-
Donning: Always put on PPE in a designated clean area before entering the laboratory space where the chemical is handled. Ensure a proper fit for all items.
-
Doffing: This is a critical control point. Gloves should be removed first by peeling them off from the cuff, turning them inside out to contain contaminants.[3] Avoid touching the outside of any PPE with bare hands. The respirator should be removed last, after leaving the immediate work area.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[3][5][13]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a crucial final step to prevent environmental contamination and accidental exposure.[2][14]
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and masks, should be placed in a suitable, closed container for disposal.[2] This waste must be managed in accordance with local, regional, and national regulations for chemical waste.[4]
-
Excess Chemical: Unused or waste this compound should be disposed of through a licensed chemical destruction plant or by controlled incineration.[2] It must not be discharged into sewer systems or drains.[2][4]
-
Empty Containers: Original packaging can be triple-rinsed (or equivalent) and offered for recycling.[2] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill as per institutional guidelines.[2]
By adhering to these detailed protocols, you contribute to a safer research environment for everyone, ensuring that our scientific pursuits are conducted with the highest standards of care and responsibility.
References
-
Apo-Ketotifen - Uses, Side Effects, Interactions. MedBroadcast.com.[Link]
-
Ketotifen Tablet: Uses, Side Effects and Precautions. Medicover Hospitals.[Link]
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Ketotifen (Oral): Key Safety & Patient Guidance. Drugs.com.[Link]
-
Ketotifen | C19H19NOS | CID 3827. PubChem - NIH.[Link]
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Ketotifen Ophthalmic: MedlinePlus Drug Information. MedlinePlus.[Link]
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Ketotifen Treatment Guide. RTHM.[Link]
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This compound | C19H21NO2S | CID 12274855. PubChem - NIH.[Link]
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Personal Protective Equipment (PPE). CHEMM.[Link]
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Personal protective equipment in your pharmacy. Alberta College of Pharmacy.[Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.[Link]
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A Comprehensive Guide to Safe Powder Handling. psi-bfm.com.[Link]
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Personal Protective Equipment is PPE. Health Care Technology.[Link]
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Ketotifen Tablets - PRODUCT MONOGRAPH. Source not specified.[Link]
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Controlling Occupational Exposure to Hazardous Drugs. OSHA.[Link]
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Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.[Link]
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Medicine: Proper Disposal. Nationwide Children's Hospital.[Link]
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ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.[Link]
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Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. BulkInside.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
